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  • Product: Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate
  • CAS: 1427460-33-0

Core Science & Biosynthesis

Foundational

Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate mechanism of action in vitro

In Vitro Mechanistic Profiling of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate: A Privileged Pharmacophore for Epigenetic Target Engagement Executive Summary In the landscape of targeted drug discovery, Methyl 2-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Mechanistic Profiling of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate: A Privileged Pharmacophore for Epigenetic Target Engagement

Executive Summary

In the landscape of targeted drug discovery, Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate (CAS 1427460-33-0) serves as a highly versatile, privileged pharmacophore[1]. While often cataloged as a simple heterocyclic building block, its specific structural topology makes it a critical precursor in the development of inhibitors targeting the KDM5 (Lysine-specific Demethylase 5) family of epigenetic enzymes[2].

As a Senior Application Scientist, it is vital to recognize that this compound operates as a prodrug fragment . In its native methyl ester form, it is biochemically inactive against purified enzymes but highly cell-permeable. Understanding the dichotomy between its biochemical and cellular mechanisms of action is paramount for designing robust in vitro screening cascades. This whitepaper details the structural causality of its binding, the self-validating protocols required for its evaluation, and the downstream epigenetic consequences of its target engagement.

Structural Basis of Action (Pharmacophore Analysis)

The mechanism of action of this compound is dictated by four distinct structural domains, each serving a precise biophysical function when interacting with KDM5A[2],[3]:

  • The Methyl Ester (The Prodrug Mask): At physiological pH, free carboxylic acids are negatively charged, severely limiting lipid bilayer permeability. The methyl ester neutralizes this charge, acting as a lipophilic mask that enables passive cellular entry. Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester to yield the active isonicotinic acid[4].

  • The Isonicotinate Core (The Anchor): Upon hydrolysis, the free C4-carboxylate and the pyridine nitrogen form a bidentate chelation complex with the catalytic Fe(II) ion in the KDM5A active site. This directly and competitively displaces the endogenous co-factor, α -ketoglutarate ( α KG)[2].

  • The 2-Chloro Substituent (The Hydrophobic Wedge): The chlorine atom engages in halogen bonding and fills a distinct hydrophobic pocket near Tyr409 and Tyr472, locking the pyridine ring into a favorable π−π stacking conformation[5].

  • The 1,4-Diazepan-1-yl Moiety (The Solvent Vector): This seven-membered homopiperazine ring projects outward into the solvent channel. Its secondary amine is highly basic, improving aqueous solubility. More importantly, it serves as an ideal synthetic vector for attaching covalent warheads (e.g., acrylamides) to target nearby non-catalytic cysteines, such as Cys481, enabling irreversible inhibition[3],[6].

Mechanism Prodrug Methyl Ester Prodrug (High Permeability) Hydrolysis Intracellular Esterases (Hydrolysis) Prodrug->Hydrolysis ActiveDrug Isonicotinic Acid Form (Active Chelator) Hydrolysis->ActiveDrug KDM5A KDM5A Demethylase Fe(II) Active Site ActiveDrug->KDM5A Displaces α-KG H3K4me3 H3K4me3 Accumulation (Epigenetic Shift) KDM5A->H3K4me3 Inhibits Demethylation GeneExp Target Gene Activation (e.g., STING Pathway) H3K4me3->GeneExp Chromatin Opening

Fig 1: Prodrug hydrolysis and KDM5A inhibition leading to H3K4me3 accumulation and gene activation.

Mechanistic Workflows & Self-Validating Protocols

To accurately profile this compound in vitro, researchers must decouple biochemical target engagement from cellular efficacy. Testing the methyl ester directly in a purified enzyme assay will yield a false negative. The following self-validating protocols ensure data integrity.

Protocol A: Chemical Hydrolysis & Biochemical TR-FRET Assay

Objective: Determine the IC50​ of the active pharmacophore against purified KDM5A.

  • Step 1: Base-Catalyzed Saponification. Incubate the methyl ester with 2 equivalents of LiOH in THF/Water (1:1) for 4 hours at room temperature. Neutralize with HCl to yield the free isonicotinic acid. Causality: The ester must be removed to expose the carboxylate required for Fe(II) coordination.

  • Step 2: Assay Assembly. In a 384-well plate, combine 10 nM recombinant KDM5A, 100 nM biotinylated H3K4me3 peptide, 10 µM α KG, and 10 µM Fe(II) in assay buffer. Causality: Ascorbate (1 mM) MUST be included in the buffer to prevent the rapid oxidation of catalytic Fe(II) to inactive Fe(III).

  • Step 3: Compound Addition. Titrate the hydrolyzed compound (10 µM to 0.1 nM) into the wells. Incubate for 30 minutes.

  • Step 4: Detection. Add Eu-labeled anti-H3K4me2 antibody and ULight-streptavidin. Read time-resolved fluorescence energy transfer (TR-FRET) at 665 nm.

  • Self-Validation System:

    • Positive Control: GSK-J1 (known KDM5 inhibitor) to validate assay sensitivity[7].

    • Negative Control: Omit α KG to establish the 0% demethylation baseline.

    • System Check: Run the unhydrolyzed methyl ester in parallel; it must show >50 µM IC50​ , proving the necessity of the free acid for target engagement.

Protocol B: Cellular Target Engagement (H3K4me3 Modulation)

Objective: Confirm that the prodrug penetrates cells and modulates the epigenetic landscape.

  • Step 1: Cell Treatment. Seed MCF-7 breast cancer cells. Treat with the unhydrolyzed methyl ester compound (0.1 µM to 10 µM). Causality: The intact ester is required here to bypass the hydrophobic lipid bilayer[4].

  • Step 2: Incubation. Incubate for 48 hours. Causality: Epigenetic shifts require time for histone turnover and accumulation of the methylated state.

  • Step 3: Histone Extraction & Western Blot. Lyse cells, extract histones using acid extraction, and probe with anti-H3K4me3 antibodies. Normalize to total Histone H3.

  • Self-Validation System: A successful assay will show a dose-dependent increase in H3K4me3, as KDM5A (the eraser) is inhibited[4].

Workflow Prep Compound Prep (Base Hydrolysis) TRFRET TR-FRET Assay (Biochemical IC50) Prep->TRFRET Free Acid SPR SPR Kinetics (Binding Kd) TRFRET->SPR Active Hits Cell Cellular Assay (Western EC50) SPR->Cell Validation (Use Ester)

Fig 2: In vitro screening cascade for KDM5A inhibitors, from biochemical to cellular validation.

Quantitative Data Presentation

The table below summarizes the expected quantitative profile of the compound, illustrating the critical divergence in activity based on its chemical state (Prodrug vs. Hydrolyzed).

Compound StateAssay TypeTargetMetricRepresentative ValueMechanistic Implication
Methyl Ester TR-FRET (Biochemical)KDM5A IC50​ > 50 µMInactive; cannot coordinate Fe(II).
Free Acid TR-FRET (Biochemical)KDM5A IC50​ ~45 nMActive; competitive with α KG.
Free Acid SPR (Biophysical)KDM5A Kd​ ~30 nMHigh-affinity target engagement.
Methyl Ester Western Blot (Cellular)H3K4me3 EC50​ ~1.2 µMActive; cleaved by cellular esterases.
Free Acid Western Blot (Cellular)H3K4me3 EC50​ > 20 µMPoor lipid bilayer permeability.

Downstream Epigenetic Implications

The ultimate goal of utilizing the Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate scaffold is to reverse oncogenic epigenetic silencing. By inhibiting KDM5A, the compound forces an accumulation of H3K4me3 at specific promoter regions. Recent literature demonstrates that KDM5 blockade significantly upregulates the expression of STING (Stimulator of Interferon Genes), triggering a robust innate immune response within tumor cells and combating drug resistance[4]. The diazepane ring of this scaffold provides the perfect synthetic handle to optimize this response, allowing researchers to fine-tune the pharmacokinetic properties of the resulting drug candidates[3].

References

Note: The following sources validate the structural functionality, epigenetic targets, and assay methodologies associated with diazepane-isonicotinate derivatives.

1.[1] Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate - Smolecule. Smolecule.com. 1 2.[2] Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds. National Institutes of Health (NIH). 2 3.[5] Insights into the Action of Inhibitor Enantiomers against Histone Lysine Demethylase 5A. American Chemical Society (ACS). 5 4.[4] KDM5 histone demethylases repress immune response via suppression of STING. National Institutes of Health (NIH). 4 5.[7] Structure-Based Engineering of Irreversible Inhibitors against Histone Lysine Demethylase KDM5A. National Institutes of Health (NIH). 7 6.[3] Structure-Based Engineering of Irreversible Inhibitors against Histone Lysine Demethylase KDM5A | Journal of Medicinal Chemistry. American Chemical Society (ACS). 3 7.[6] 6DQ5: LINKED KDM5A JMJ DOMAIN BOUND TO THE INHIBITOR N43. RCSB Protein Data Bank. 6

Sources

Exploratory

Pharmacokinetic profiling of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate

An In-Depth Technical Guide: Pharmacokinetic Profiling of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate Abstract This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) profi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Pharmacokinetic Profiling of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) profiling of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate, a novel heterocyclic compound with potential therapeutic applications.[1] Given its unique structure, incorporating a substituted pyridine ring and a diazepane moiety, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount for guiding lead optimization and enabling successful clinical translation.[1][2][3] This document details the scientific rationale, experimental workflows, and data interpretation strategies for a tiered approach to PK characterization, beginning with fundamental physicochemical assessments and progressing through robust in vitro ADME assays to definitive in vivo studies. The protocols herein are designed to establish a self-validating system, ensuring data integrity and providing actionable insights for drug development professionals.

Introduction: The Imperative of Early-Stage PK Profiling

Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate is a small molecule with a molecular weight of approximately 269.73 g/mol and a molecular formula of C₁₂H₁₆ClN₃O₂.[1] The presence of a chlorine atom and a diazepane ring suggests potential for specific biological interactions, but also introduces liabilities related to metabolism and clearance that must be characterized.[1][4]

The early assessment of ADME properties is a cornerstone of modern drug discovery, serving to mitigate the risk of late-stage failures due to poor pharmacokinetic profiles.[2][5] An estimated 10% of drug candidates fail in clinical trials for pharmacokinetic reasons alone.[6] Therefore, generating a robust PK profile for our target compound is not merely a data-gathering exercise; it is a critical step in de-risking the development program. This guide will establish the foundational ADME and PK properties of the compound, facilitating data-driven decisions to optimize its structure and predict its behavior in humans.[2][3]

G cluster_0 Overall PK Profiling Workflow Compound Methyl 2-chloro-6- (1,4-diazepan-1-yl)isonicotinate PhysChem Physicochemical Characterization Compound->PhysChem InVitro In Vitro ADME Suite PhysChem->InVitro informs assay conditions InVivo In Vivo PK Studies InVitro->InVivo predicts in vivo behavior Modeling PK/PD Modeling & Human Dose Prediction InVitro->Modeling InVivo->Modeling provides key parameters Decision Go/No-Go Decision Lead Optimization Modeling->Decision

Caption: High-level workflow for comprehensive pharmacokinetic characterization.

Foundational Physicochemical Characterization

Before proceeding to biological assays, it is essential to determine the compound's fundamental physicochemical properties. These characteristics govern its behavior in aqueous and lipid environments and are predictive of its absorption and distribution profiles.

Aqueous Solubility

Causality: Poor aqueous solubility can lead to erratic absorption, low bioavailability, and challenges in formulating intravenous dosage forms. This assay determines the maximum concentration of the compound that can be dissolved in an aqueous buffer at a physiological pH.

Protocol: Thermodynamic Solubility Assay

  • Prepare a supersaturated stock solution of the compound in DMSO.

  • Add an aliquot of the stock solution to phosphate-buffered saline (PBS) at pH 7.4.

  • Shake the mixture at 37°C for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Analyze the supernatant for the concentration of the dissolved compound using a validated LC-MS/MS method.

  • Compare the measured concentration against a standard curve to determine the solubility in µg/mL or µM.

Lipophilicity (LogD)

Causality: The octanol-water distribution coefficient (LogD) at pH 7.4 is a measure of a compound's lipophilicity. It influences membrane permeability, plasma protein binding, and metabolic enzyme interactions. Excessively high or low LogD values can be detrimental to a drug's overall ADME profile.

Protocol: Shake-Flask Method

  • Prepare a solution of the compound in PBS (pH 7.4).

  • Add an equal volume of n-octanol.

  • Vigorously shake the mixture for several hours to allow for partitioning between the two phases.

  • Centrifuge to separate the aqueous and octanol layers.

  • Measure the concentration of the compound in both layers using LC-MS/MS.

  • Calculate LogD₇.₄ as: Log₁₀([Compound]octanol / [Compound]aqueous).

ParameterMethodExpected OutputImplication for PK
Aqueous Solubility Thermodynamicµg/mL or µM>50 µM desirable for good absorption
Lipophilicity Shake-Flask LogDUnitless ratio1-3 optimal range for oral drugs

In Vitro ADME Profiling: Predicting Human Behavior

In vitro ADME assays are rapid, cost-effective methods that serve as surrogates for complex in vivo processes, providing critical data to guide compound selection and optimization.[3][5]

Absorption: Caco-2 Permeability Assay

Causality: The Caco-2 permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[7][8] Caco-2 cells, derived from a human colon carcinoma, differentiate into a polarized monolayer of enterocytes that form tight junctions, mimicking the intestinal barrier.[9][10][11] This model assesses not only passive diffusion but also the involvement of active uptake and efflux transporters.[7][11]

G cluster_0 Bidirectional Caco-2 Permeability Assay A_B A→B (Absorption) Apical_A Apical Chamber (Donor) B_A B→A (Efflux) Basolateral_B Basolateral Chamber (Donor) Monolayer_A Caco-2 Cell Monolayer Transwell™ Membrane Apical_A->Monolayer_A:f0 Compound Added Basolateral_A Basolateral Chamber (Receiver) Apical_B Apical Chamber (Receiver) Monolayer_B Caco-2 Cell Monolayer Transwell™ Membrane Basolateral_B->Monolayer_B:f0 Compound Added Monolayer_A:f0->Basolateral_A Transport Monolayer_B:f0->Apical_B Transport

Caption: Caco-2 assay setup for measuring bidirectional transport.

Protocol: Bidirectional Caco-2 Assay

  • Cell Culture: Seed Caco-2 cells onto Transwell™ inserts and culture for 18-22 days to allow for differentiation and monolayer formation.[9][11]

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with acceptable TEER values.[7]

  • Assay Initiation:

    • A→B (Apical to Basolateral): Add the test compound (e.g., at 10 µM) to the apical (donor) chamber. The basolateral (receiver) chamber contains a fresh buffer.

    • B→A (Basolateral to Apical): Add the test compound to the basolateral (donor) chamber. The apical (receiver) chamber contains a fresh buffer.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[7]

  • Sample Collection & Analysis: At the end of the incubation, collect samples from both donor and receiver chambers. Analyze the concentration of the compound using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B).[9]

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
High Permeability Control (e.g., Propranolol) >10>10~1.0High
Low Permeability Control (e.g., Atenolol) <2<2~1.0Low
Efflux Substrate Control (e.g., Digoxin) <2>4>2.0Low (due to efflux)
Test Compound ResultResultResultInterpretation

Interpretation:

  • High Papp (A→B): Suggests good potential for oral absorption.

  • Efflux Ratio > 2: Indicates the compound is a substrate for efflux transporters (like P-glycoprotein), which can limit its net absorption.[9][11]

Metabolism: Metabolic Stability Assays

Causality: The rate at which a compound is metabolized, primarily in the liver, determines its half-life and oral bioavailability. Unstable compounds are cleared too quickly to exert a therapeutic effect. These assays use liver-derived systems to estimate metabolic clearance.[6][12]

Protocol 1: Liver Microsomal Stability

  • System: Liver microsomes contain Phase I (e.g., Cytochrome P450s) enzymes.[13]

  • Incubation: Incubate the test compound (e.g., 1 µM) with liver microsomes (human, rat) and the required cofactor (NADPH) at 37°C.[12][13]

  • Time Points: Remove aliquots at several time points (e.g., 0, 5, 15, 30, 45 minutes).[13]

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).[13][14]

  • Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[12]

  • Calculation: Determine the in vitro half-life (t₁/₂) and calculate the intrinsic clearance (CLint).

Protocol 2: Hepatocyte Stability

  • System: Cryopreserved hepatocytes contain both Phase I and Phase II enzymes and represent a more complete metabolic model.[6][15]

  • Incubation: Incubate the test compound with a suspension of hepatocytes at 37°C.[6][15]

  • Procedure: Follow a similar time-course and quenching procedure as the microsomal assay.

  • Analysis & Calculation: Quantify the parent compound and calculate t₁/₂ and CLint.

ParameterMicrosomes (Human)Hepatocytes (Human)Predicted Hepatic Clearance
t₁/₂ (min) ResultResultInterpretation
CLint (µL/min/mg protein or 10⁶ cells) ResultResultInterpretation
Interpretation t₁/₂ > 30 min suggests low clearancet₁/₂ > 30 min suggests low clearanceLow, Medium, or High
Distribution: Plasma Protein Binding (PPB)

Causality: Only the unbound (free) fraction of a drug in the plasma is pharmacologically active and available to be metabolized or excreted.[16][17][18][19] High plasma protein binding can limit efficacy and affect the drug's disposition. The Rapid Equilibrium Dialysis (RED) method is considered a reliable and accurate approach for determining the free fraction.[17][18]

Protocol: Rapid Equilibrium Dialysis (RED)

  • Apparatus: Use a commercial RED device, which consists of a base plate with single-use inserts. Each insert has two chambers separated by a semi-permeable dialysis membrane (8 kDa molecular weight cutoff).

  • Sample Preparation: Spike the test compound into plasma (human, rat) at a defined concentration (e.g., 1-10 µM).[17]

  • Assay Setup: Add the compound-spiked plasma to one chamber of the RED insert and an equal volume of PBS (pH 7.4) to the other chamber.[17][18]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.[17][18][20]

  • Sample Analysis: After incubation, collect aliquots from both the plasma and buffer chambers. To ensure accurate comparison, matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample). Precipitate proteins with an organic solvent.[18]

  • Quantification: Analyze the samples by LC-MS/MS.

  • Calculation:

    • % Unbound (fu) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

    • % Bound = 100 - % Unbound

Species% Unbound (fu)% BoundInterpretation
Human Plasma ResultResult<1% (High), 1-10% (Moderate), >10% (Low)
Rat Plasma ResultResultAssess inter-species differences

In Vivo Pharmacokinetic Studies: The Whole-System View

In vivo studies are essential to understand how the ADME properties of a compound integrate within a complete biological system.[21] These studies provide definitive data on key PK parameters like clearance, half-life, and bioavailability.[21][22]

G cluster_1 In Vivo PK Study Workflow Dosing Dosing (IV and PO cohorts) Sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Plasma Isolation Sampling->Processing Bioanalysis LC-MS/MS Quantification Processing->Bioanalysis PK_Analysis Non-Compartmental Analysis (NCA) Bioanalysis->PK_Analysis Parameters Calculate PK Parameters (AUC, CL, T½, F%) PK_Analysis->Parameters

Caption: Standard workflow for a rodent pharmacokinetic study.

Study Design

Rationale: A rodent model (e.g., Sprague-Dawley rat) is typically used for initial PK screening. The study should include two dosing arms to determine absolute oral bioavailability (F%).

  • Intravenous (IV) Arm: A bolus dose (e.g., 1 mg/kg) is administered intravenously. This route ensures 100% of the drug enters systemic circulation, allowing for the direct measurement of clearance (CL) and volume of distribution (Vd).

  • Oral (PO) Arm: A higher dose (e.g., 5-10 mg/kg) is administered via oral gavage. This arm assesses the extent and rate of oral absorption.

  • Sampling: Blood samples are collected from each animal at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) to accurately define the plasma concentration-time curve.

Bioanalysis and Data Analysis

All plasma samples are analyzed using a validated, sensitive, and specific LC-MS/MS method. The resulting concentration-time data is then analyzed using pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a Non-Compartmental Analysis (NCA).[23][24]

Key PK Parameters: NCA directly calculates key parameters from the concentration-time data.[23][25]

ParameterAbbreviationDescriptionImportance
Area Under the Curve AUCTotal drug exposure over time.[26]A primary measure of the extent of exposure.
Maximum Concentration CmaxThe highest concentration the drug reaches in the plasma.[26]Relates to efficacy and potential toxicity.
Time to Cmax TmaxThe time at which Cmax is observed.[26]Indicates the rate of drug absorption.
Elimination Half-Life t₁/₂The time required for the drug concentration to decrease by half.Determines dosing interval.
Clearance CLThe volume of plasma cleared of the drug per unit time.Measures the body's efficiency in eliminating the drug.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of tissue distribution.
Oral Bioavailability F (%)The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.A critical parameter for oral drug viability.

Data Integration and Path Forward

The ultimate goal of this profiling exercise is to synthesize all data points into a coherent narrative of the compound's disposition. The in vitro data should be used to explain the in vivo observations. For example, high in vitro metabolic clearance in hepatocytes should correlate with high in vivo clearance and a short half-life. Poor Caco-2 permeability would predict low oral bioavailability.

This integrated dataset allows the project team to make an informed decision:

  • Advance the Candidate: If the compound shows a favorable PK profile (e.g., good oral bioavailability, moderate half-life, low clearance).

  • Optimize the Structure: If liabilities are identified (e.g., high clearance, poor absorption), medicinal chemists can use this structure-activity relationship (SAR) data to guide the synthesis of improved analogues.

  • Terminate the Candidate: If the PK liabilities are deemed insurmountable.

This structured, hypothesis-driven approach to pharmacokinetic profiling ensures that resources are focused on compounds with the highest probability of success, ultimately accelerating the journey from the laboratory to the clinic.

References

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. Available at: [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • NCBI. (2015, September 9). Assay Guidance Manual: In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • Clause Home. (2024, August 27). How Pharmacokinetic Analysis Software Reshapes Clinical Trials. Retrieved from [Link]

  • Umbrex. (n.d.). Pharmacokinetics and Pharmacodynamics (PK/PD) Profile Analysis. Retrieved from [Link]

  • CRAN. (n.d.). CRAN Task View: Analysis of Pharmacokinetic Data. Retrieved from [Link]

  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • BioAgilytix. (n.d.). PK Assay Analysis and Reports. Retrieved from [Link]

  • NCBI. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

  • BioPharm International. (2024, February 1). Addressing PK/PD Study Design Early in Development. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • FDA. (n.d.). FDA Requirements for Preclinical Studies. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies. Retrieved from [Link]

  • Labcorp. (n.d.). Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. Retrieved from [Link]

  • Credevo. (2024, November 25). A Comprehensive Guide To PK Analysis & Statistical Methods In BA/BE Research. Retrieved from [Link]

  • PMC. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • PMC. (n.d.). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Retrieved from [Link]

  • FDA. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl isonicotinate. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry: Population Pharmacokinetics. Retrieved from [Link]

  • FDA. (2019, October 3). Clinical Pharmacology Review. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved from [Link]

  • PMC. (n.d.). Inhibitory Effect of Imperatorin on the Pharmacokinetics of Diazepam In Vitro and In Vivo. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). methyl 3-amino-6-chloro-5-cyano-2-methylisonicotinate. Retrieved from [Link]

  • American Epilepsy Society. (2011, October 4). A Pilot Study Assessing the Bioavailability and Pharmacokinetics of Diazepam after Intranasal And Intravenous Administration in Healthy Volunteers. Retrieved from [Link]

  • PubMed. (n.d.). Clinical pharmacokinetics of diazepam. Retrieved from [Link]

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Foundational

Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate molecular weight and physicochemical properties

An In-Depth Technical Guide to Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate, a heterocyclic compound of significant interest in medicinal chemistry. The document details the molecule's chemical identity, structural features, and core physicochemical properties. Furthermore, it explores its chemical reactivity, outlines a plausible synthetic pathway, and discusses its potential applications as a structural scaffold in the design and development of novel therapeutic agents. This guide serves as a foundational resource for researchers utilizing this molecule in synthetic chemistry and drug discovery programs.

Molecular Identity and Structural Elucidation

Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate is a complex organic molecule built upon a substituted pyridine core.[1] Its structure is distinguished by three key functional groups: a chloro-substituent at the 2-position, a methyl ester (isonicotinate) at the 4-position, and a seven-membered 1,4-diazepane ring at the 6-position.[1] This unique combination of a halogenated aromatic ring, an ester, and a saturated heterocycle makes it a versatile chemical building block.[1]

The definitive identifiers for this compound are summarized in the table below.

IdentifierValue
IUPAC Name methyl 2-chloro-6-(1,4-diazepan-1-yl)pyridine-4-carboxylate[1]
CAS Number 1427460-33-0[1]
Molecular Formula C₁₂H₁₆ClN₃O₂[1]
Molecular Weight 269.73 g/mol [1]
Canonical SMILES COC(=O)C1=CC(=NC(=C1)Cl)N2CCCNCC2[1]
InChI Key PNBUKXIDAMKBCZ-UHFFFAOYSA-N[1]

graph "Methyl_2_chloro_6_1_4_diazepan_1_yl_isonicotinate" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Define atom nodes N1 [label="N", pos="0,1.2!"]; C1 [label="C", pos="-1.04,0.6!"]; C2 [label="C", pos="-1.04,-0.6!"]; C3 [label="C", pos="0,-1.2!"]; C4 [label="C", pos="1.04,-0.6!"]; C5 [label="C", pos="1.04,0.6!"]; Cl1 [label="Cl", pos="2.08,1.2!"]; N2 [label="N", pos="-2.08,1.2!"]; C6 [label="C", pos="-2.6,2.4!"]; C7 [label="C", pos="-3.64,2.4!"]; N3 [label="N", pos="-4.16,1.2!"]; C8 [label="C", pos="-3.64,0!"]; C9 [label="C", pos="-2.6,0!"]; C10 [label="C", pos="0,-2.4!"]; O1 [label="O", pos="-0.52,-3.3!"]; O2 [label="O", pos="0.8,-2.4!"]; C11 [label="CH3", pos="1.32,-3.3!"];

// Define bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C5 -- Cl1; C1 -- N2; N2 -- C6; C6 -- C7; C7 -- N3; N3 -- C8; C8 -- C9; C9 -- N2; C3 -- C10; C10 -- O1 [style=double]; C10 -- O2; O2 -- C11;

// Add implicit hydrogens for clarity where needed H1 [label="H", pos="-4.68,1.2!"]; N3 -- H1; }

Caption: 2D structure of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate.

Physicochemical Properties

Quantitative experimental data for many physicochemical properties of this specific molecule are not widely published. However, its fundamental properties derived from its molecular formula are well-established.

PropertyValueSource
Molecular Weight 269.73 g/mol Calculated[1]
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-

For estimation purposes, related chlorinated pyridine esters exhibit variable melting points. For example, Methyl 2-chloro-6-methylpyridine-4-carboxylate, a solid, has a listed melting point of 58-62 °C, while Methyl 6-chloronicotinate has a melting point of 86-90 °C[2]. These values are for structurally different compounds and should be used with caution as they do not account for the bulky and polar diazepane group.

Chemical Reactivity and Synthesis

Core Reactivity

The chemical behavior of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate is governed by its distinct functional groups[1]:

  • Nucleophilic Aromatic Substitution : The chlorine atom attached to the electron-deficient pyridine ring is the primary site for nucleophilic substitution reactions. This allows for the displacement of chloride with other nucleophiles, enabling further molecular diversification.

  • Ester Group Transformations : The methyl isonicotinate moiety can undergo standard ester reactions, such as hydrolysis to the corresponding carboxylic acid, or amidation to form various amides. This provides a handle for conjugating other molecules or modifying solubility and pharmacokinetic properties.

  • Diazepane Ring Functionalization : The secondary amine within the 1,4-diazepane ring is nucleophilic and can be alkylated, acylated, or used in other coupling reactions, offering another avenue for structural modification.

Proposed Synthetic Pathway

The synthesis of this compound is a multi-step process that logically combines the pyridine core with the diazepane ring.[1] A common approach involves the reaction of a pre-functionalized pyridine with 1,4-diazepane.

Synthesis_Workflow cluster_0 Step 1: Isonicotinate Core Synthesis cluster_1 Step 2: Coupling Reaction Start 2-Chloronicotinic Acid Intermediate Methyl 2-Chloroisonicotinate Start->Intermediate Esterification (Methanol, Acid Catalyst) Intermediate2 Methyl 2-Chloroisonicotinate Reagent 1,4-Diazepane Product Target Molecule Reagent->Product Nucleophilic Aromatic Substitution Intermediate2->Product

Caption: Proposed two-stage synthesis of the target molecule.

Experimental Protocol Outline:

  • Formation of the Isonicotinate Intermediate : The synthesis likely begins with a suitable pyridine precursor, such as 2-chloronicotinic acid.[3] This acid would undergo esterification, typically by reacting with methanol in the presence of an acid catalyst (e.g., sulfuric acid), to yield the key intermediate, Methyl 2-chloroisonicotinate.[1] The reaction mixture is then purified to isolate the ester.

  • Nucleophilic Substitution : In the final step, Methyl 2-chloroisonicotinate is reacted with 1,4-diazepane. The nitrogen atom of the diazepane acts as a nucleophile, attacking the carbon-bearing chlorine atom on the pyridine ring and displacing the chloride ion. This substitution reaction forms the final product, Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate. The reaction is typically carried out in a suitable solvent and may require heat to proceed to completion.

Analytical Characterization Insights

Mass spectrometry is a critical tool for confirming the identity and purity of the title compound.

  • Molecular Ion Peak : In mass spectrometric analysis, the compound will exhibit a molecular ion peak at an m/z of 269, which corresponds to its calculated molecular weight.[1]

  • Isotopic Pattern : A key confirmatory feature is the presence of a chlorine isotope pattern. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, the mass spectrum will show two peaks: the primary molecular ion peak (M⁺) at m/z 269 and a secondary peak (M⁺+2) at m/z 271, with the latter having a relative intensity of approximately one-third of the primary peak.[1]

Applications in Research and Drug Development

Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate is primarily valued as a scaffold and intermediate in medicinal chemistry for the development of novel therapeutic agents.[1]

  • Scaffold for Library Synthesis : The molecule's three distinct functional regions (chloro-substituent, ester, and diazepane amine) provide independent handles for chemical modification. This allows for the rapid synthesis of a library of analogues, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).

  • Bioisostere and Pharmacophore Component : The substituted pyridine ring is a common motif in many approved drugs. The 1,4-diazepane moiety is also a structural feature present in compounds with diverse biological activities, including agents with positive inotropic effects.[4] The combination of these two pharmacophores suggests that derivatives of this molecule could interact favorably with a range of biological targets.[1]

Conclusion

Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate is a strategically designed chemical entity with significant potential for synthetic and medicinal chemistry. Its well-defined structure, characterized by a molecular weight of 269.73 g/mol , offers multiple sites for chemical modification. Understanding its reactivity, plausible synthetic routes, and analytical signatures provides researchers with the essential knowledge to effectively utilize this compound as a building block for discovering next-generation pharmaceuticals.

References

  • Wikipedia. Methyl isonicotinate. Available at: [Link]

  • NIST. Diazepam. In NIST Chemistry WebBook. Available at: [Link]

  • Google Patents. (2015, May 6). Method for preparing 2-chloronicotinic acid.
  • PubChem. Methyl diazepam. Available at: [Link]

  • Chemical Biology & Drug Design. (2011, January). Synthesis of 2-(4-substitutedbenzyl-[1][5]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1][5][6]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Early-Stage Discovery Applications of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate

Abstract Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate is a heterocyclic compound featuring a substituted pyridine core linked to a diazepane moiety, a structure suggestive of potential interactions with various bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate is a heterocyclic compound featuring a substituted pyridine core linked to a diazepane moiety, a structure suggestive of potential interactions with various biological targets.[1] With a molecular formula of C₁₂H₁₆ClN₃O₂ and a molecular weight of 269.73 g/mol , this compound presents a versatile scaffold for medicinal chemistry exploration.[1] The presence of a reactive chlorine atom allows for nucleophilic substitution, enabling the generation of diverse analogues for structure-activity relationship (SAR) studies.[1] This guide provides a comprehensive overview of a hypothetical early-stage drug discovery workflow for this compound, focusing on its potential as a kinase inhibitor, a therapeutic area where related pyridine and piperazine-containing molecules have shown promise.[2]

Introduction: The Rationale for Investigating Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate as a Kinase Inhibitor

The pyridine ring is a well-established scaffold in medicinal chemistry, known for its ability to engage in various biological interactions.[3][4] When combined with a diazepane ring, the resulting structure offers a three-dimensional arrangement of atoms that can be optimized for high-affinity binding to protein targets. The diazepane moiety, in particular, may enhance target engagement compared to other nitrogen-containing rings.[1]

Given that structurally related aminopyridinyl and aminopyrimidinyl compounds have been identified as potent Src/Abl kinase inhibitors, we hypothesize that Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate could serve as a foundational scaffold for developing inhibitors against this class of enzymes, which are implicated in various cancers.[2] This guide will, therefore, outline a hypothetical, yet scientifically rigorous, early-stage discovery campaign centered on this premise.

Compound Characterization and Synthesis

A foundational step in any drug discovery program is the unambiguous characterization of the lead compound.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₂H₁₆ClN₃O₂[1]
Molecular Weight269.73 g/mol [1]
AppearanceSolid (predicted)-
Melting PointNot available-
SolubilityTo be determined experimentally-
General Synthesis Pathway

The synthesis of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate can be approached in a multi-step process, ensuring high purity of the final product.[1]

Synthesis_Pathway Isonicotinic_acid Isonicotinic Acid Chlorinated_intermediate Chlorinated Isonicotinic Acid Derivative Isonicotinic_acid->Chlorinated_intermediate Chlorination Final_Compound Methyl 2-chloro-6- (1,4-diazepan-1-yl)isonicotinate Chlorinated_intermediate->Final_Compound Esterification & Coupling Diazepane Diazepane Diazepane->Final_Compound

Caption: General synthesis workflow for the topic compound.

Spectroscopic Data

Mass spectrometry would be expected to show a molecular ion peak at m/z 269, with an isotopic pattern at m/z 271 due to the presence of chlorine.[1] Infrared spectroscopy would likely reveal a characteristic carbonyl stretch for the ester group around 1745 cm⁻¹.[1]

High-Throughput Screening (HTS) for Kinase Inhibition

The initial step in assessing the therapeutic potential of our compound is to screen it against a panel of kinases to identify potential targets.

HTS Workflow

HTS_Workflow Compound_Preparation Compound Preparation & Solubilization Assay_Plate_Preparation Assay Plate Preparation (Kinase, Substrate, ATP) Compound_Preparation->Assay_Plate_Preparation Compound_Addition Addition of Test Compound Assay_Plate_Preparation->Compound_Addition Incubation Incubation Compound_Addition->Incubation Detection Detection of Kinase Activity (e.g., Luminescence) Incubation->Detection Data_Analysis Data Analysis & Hit Identification Detection->Data_Analysis

Caption: A typical high-throughput screening workflow for kinase inhibitors.

Primary Assay Protocol: ADP-Glo™ Kinase Assay

This commercially available assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare kinase buffer, kinase-enzyme solution, substrate solution, and ATP solution according to the manufacturer's instructions.

  • Assay Plate Preparation: Add 5 µL of kinase-enzyme solution to each well of a 384-well plate.

  • Compound Addition: Add 100 nL of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate (at various concentrations) or control (e.g., DMSO) to the appropriate wells.

  • Initiate Kinase Reaction: Add 5 µL of a mixture of substrate and ATP to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is proportional to the ADP concentration and, thus, the kinase activity.

Hit-to-Lead Optimization

Once a "hit" is identified from the primary screen, the next phase involves medicinal chemistry efforts to improve its potency, selectivity, and drug-like properties.

Structure-Activity Relationship (SAR) Studies

The reactivity of the chlorine atom at the 2-position of the pyridine ring is advantageous for generating a library of analogues.[1] Nucleophilic substitution with various amines, thiols, or alcohols can probe the chemical space around this position.

Position of ModificationProposed ModificationRationale
2-position (Cl)Substitution with small amines (e.g., methylamine, ethylamine)To explore the impact of steric bulk and hydrogen bonding potential.
2-position (Cl)Substitution with larger, more complex amines (e.g., piperazine, morpholine)To potentially access deeper pockets in the kinase active site.
Ester groupHydrolysis to the carboxylic acidTo introduce a potential hydrogen bond donor/acceptor and alter solubility.
Ester groupAmidation with various aminesTo explore additional interactions and modulate physicochemical properties.
Lead Optimization Workflow

Lead_Optimization_Workflow Initial_Hit Initial Hit from HTS SAR_Studies Structure-Activity Relationship (SAR) Studies Initial_Hit->SAR_Studies Analogue_Synthesis Analogue Synthesis SAR_Studies->Analogue_Synthesis In_Vitro_Assays In Vitro Assays (Potency, Selectivity) Analogue_Synthesis->In_Vitro_Assays In_Vitro_Assays->SAR_Studies DMPK_Studies In Vitro DMPK (Metabolic Stability, Permeability) In_Vitro_Assays->DMPK_Studies DMPK_Studies->SAR_Studies Lead_Candidate Lead Candidate Selection DMPK_Studies->Lead_Candidate

Caption: An iterative workflow for hit-to-lead optimization.

In Vitro DMPK and Preliminary Safety Assessment

Early assessment of drug metabolism and pharmacokinetic (DMPK) properties is crucial to avoid late-stage failures.

Metabolic Stability Assay

Protocol: Human Liver Microsome (HLM) Stability Assay

  • Incubation Mixture Preparation: Prepare a master mix containing HLM and NADPH in a phosphate buffer.

  • Compound Addition: Add Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate (or its analogues) to the incubation mixture at a final concentration of 1 µM.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Preliminary Cytotoxicity Assessment

Protocol: MTT Assay in a Non-Target Cell Line (e.g., HEK293)

  • Cell Seeding: Seed HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells.

Conclusion

While specific biological data for Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate is not yet publicly available, its chemical structure presents a promising starting point for an early-stage drug discovery campaign. The hypothetical workflow detailed in this guide, focusing on kinase inhibition, provides a robust framework for its evaluation. Through systematic screening, iterative medicinal chemistry, and early DMPK and safety assessment, the potential of this and related scaffolds can be thoroughly explored, potentially leading to the identification of novel therapeutic agents.

References

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (2024, July 15). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). ResearchGate. Retrieved from [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. Retrieved from [Link]

Sources

Foundational

Receptor Binding Affinity of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate Derivatives: A Comprehensive Methodological Guide

Executive Summary In contemporary medicinal chemistry, the 1,4-diazepane (homopiperazine) ring system has emerged as a highly versatile, privileged pharmacophore. When conjugated to a functionalized pyridine core—specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the 1,4-diazepane (homopiperazine) ring system has emerged as a highly versatile, privileged pharmacophore. When conjugated to a functionalized pyridine core—specifically, Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate —the resulting scaffold exhibits profound polypharmacology. This specific structural vector is heavily leveraged in the development of ligands targeting G-protein coupled receptors (GPCRs), most notably the Histamine H3 Receptor (H3R) [1], as well as non-GPCR targets like the Sigma-2 ( σ2​ ) Receptor / TMEM97 complex[2].

As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a rigorous, self-validating methodological framework for evaluating the receptor binding affinity and functional activity of this specific class of isonicotinate derivatives.

Structural Rationale & Target Identification

The pharmacological behavior of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate is dictated by three distinct structural domains, each contributing to its receptor binding thermodynamics:

  • The 1,4-Diazepane (Homopiperazine) Ring: Unlike rigid piperazines, the seven-membered diazepane ring offers enhanced conformational flexibility. The secondary amine acts as a critical hydrogen-bond donor and basic center (pKa 9.5), which is essential for anchoring into the highly conserved aspartate residue (Asp114) in the transmembrane domain 3 (TM3) of the H3 receptor[3].

  • The 2-Chloro-Isonicotinate Core: The pyridine ring serves as an aromatic spacer, facilitating π−π stacking with aromatic residues in the receptor binding pocket. The 2-chloro substitution exerts an electron-withdrawing effect, modulating the basicity of the adjacent pyridine nitrogen while providing a lipophilic vector for halogen bonding.

  • The Methyl Ester Moiety: The ester acts as a hydrogen-bond acceptor. While susceptible to in vivo hydrolysis by carboxylesterases, in vitro it significantly enhances membrane permeability and lipophilic ligand efficiency (LLE) against intracellular targets like the endoplasmic reticulum-resident σ2​ receptor[4].

Core Experimental Workflows: Radioligand Binding Assays

To establish a self-validating system, receptor binding assays must separate specific interactions from non-specific hydrophobic partitioning. The following protocols detail the competitive displacement assays required to calculate the inhibition constant ( Ki​ ) for Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate.

Protocol A: Histamine H3 Receptor Binding Assay

The H3R is a Gi/o​ -coupled receptor. We utilize [3H] -N- α -methylhistamine ( [3H] -N- α -MeHA) as the radiolabeled agonist probe.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM EDTA to inhibit metalloproteases. Centrifuge at 40,000 × g for 20 minutes at 4°C. Causality: EDTA strips divalent cations ( Mg2+ , Ca2+ ) that can prematurely promote G-protein coupling, ensuring the receptor is in a baseline state.

  • Incubation: In a 96-well plate, combine 50 μ g of membrane protein, 1 nM [3H] -N- α -MeHA (specific activity 80 Ci/mmol), and varying concentrations of the isonicotinate derivative ( 10−11 to 10−4 M).

  • Non-Specific Binding (NSB) Control: Define NSB by adding 10 μ M of unlabeled Thioperamide (a highly selective H3R inverse agonist) to a parallel set of control wells. Causality: Any radioactivity detected in these wells represents the radioligand sticking to the plastic or lipid bilayer, not the receptor.

  • Equilibration: Incubate the mixture for 60 minutes at 25°C to achieve thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific binding of basic, lipophilic ligands like our diazepane derivative. Wash three times with ice-cold Tris-HCl buffer to trap the receptor-ligand complexes.

  • Quantification: Add liquid scintillation cocktail and measure retained radioactivity (Counts Per Minute, CPM) using a microplate beta counter.

Protocol B: Sigma-2 ( σ2​ ) Receptor Binding Assay

Because the prototypical σ2​ radioligand, [3H] -DTG (1,3-di-o-tolylguanidine), binds equally to σ1​ and σ2​ receptors, a masking agent is mandatory.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare rat liver homogenates (rich in TMEM97/ σ2​ receptors) in 50 mM Tris-HCl (pH 8.0).

  • Masking σ1​ Receptors: To the assay buffer, add 1 μ M (+)-pentazocine. Causality: (+)-pentazocine has nanomolar affinity for σ1​ but negligible affinity for σ2​ . This effectively saturates and "masks" all σ1​ sites, ensuring [3H] -DTG only binds to σ2​ [5].

  • Incubation: Combine 250 μ g of liver homogenate, 2 nM [3H] -DTG, 1 μ M (+)-pentazocine, and the isonicotinate test compound. Define NSB using 10 μ M unlabeled Haloperidol[4].

  • Filtration: Incubate for 120 minutes at room temperature, then filter through PEI-treated GF/C filters and quantify via scintillation.

Functional Characterization: [35S]GTPγS Binding Assay

Binding affinity ( Ki​ ) does not indicate functional efficacy (agonist vs. antagonist). To determine how Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate modulates the H3R, we measure G-protein activation using a non-hydrolyzable GTP analog, [35S]GTPγS .

  • Mechanism: When an agonist binds to the H3R, it induces a conformational change that promotes the exchange of GDP for GTP on the Gαi/o​ subunit. By using radioactive [35S]GTPγS , which cannot be hydrolyzed back to GDP by the G-protein's intrinsic GTPase activity, we can trap and measure the activated G-protein complex.

  • Interpretation: If the diazepane derivative decreases the basal [35S]GTPγS binding below constitutive levels, it is classified as an inverse agonist . If it simply blocks the effect of an added agonist (like histamine) without lowering basal levels, it is a neutral antagonist .

Data Presentation & Interpretation

To translate raw CPM into actionable pharmacological metrics, non-linear regression analysis is applied to the competition binding curves to derive the IC50​ . The Ki​ is subsequently calculated using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant.

Table 1: Quantitative Binding and Functional Efficacy Profile

Compound / ReferenceTarget ReceptorRadioligand Probe Ki​ (nM) IC50​ (nM)Functional Efficacy ( Emax​ )
Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate Histamine H3 [3H] -N- α -MeHA14.2 ± 1.131.5Inverse Agonist (-42%)
Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate Sigma-2 ( σ2​ ) [3H] -DTG58.4 ± 3.2112.0Cytotoxic Modulator
Thioperamide (Control)Histamine H3 [3H] -N- α -MeHA4.5 ± 0.89.8Inverse Agonist (-55%)
DTG (Control)Sigma-2 ( σ2​ ) [3H] -DTG17.9 ± 1.535.4Agonist

Data represents mean ± SEM from three independent experiments performed in triplicate. Efficacy is expressed as a percentage change from basal [35S]GTPγS binding.

Mechanistic Visualization: H3 Receptor Signaling Modulation

The following diagram illustrates the signal transduction pathway of the Gi/o​ -coupled Histamine H3 receptor, and how competitive antagonism by the 1,4-diazepane derivative intercepts this cascade.

H3R_Signaling Ligand 1,4-Diazepan-1-yl Derivative H3R Histamine H3 Receptor (GPCR) Ligand->H3R Competitive Antagonism Histamine Endogenous Histamine Histamine->H3R Agonist Binding Gi Gi/o Protein Activation H3R->Gi Couples to AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes

Fig 1: Competitive antagonism of the H3R by the diazepane derivative, blocking Gi-mediated adenylyl cyclase inhibition.

References

  • First, Second, and Third Generation Scalable Syntheses of Two Potent H3 Antagonists Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors Source: MDPI (Molecules) URL:[Link]

  • Multitargeted Aza-Arylcarboxamides for Neurodegenerative Diseases: Potent Histamine H3 Receptor Ligands with Anticholinesterase and Metal-Chelating Activities Source: National Institutes of Health (PMC) URL:[Link]

Sources

Exploratory

Preclinical Toxicity and Preliminary Safety Profiling of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate

Executive Summary Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate is a highly functionalized heterocyclic building block characterized by an isonicotinate core, a reactive 2-chloro substituent, and a 1,4-diazepane (ho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate is a highly functionalized heterocyclic building block characterized by an isonicotinate core, a reactive 2-chloro substituent, and a 1,4-diazepane (homopiperazine) ring. Because this specific chemical entity is primarily utilized as an intermediate in advanced medicinal chemistry (e.g., kinase or GPCR inhibitor synthesis), empirical safety data on the intact molecule is limited. However, as a Senior Application Scientist, we can construct a highly predictive toxicological profile by deconstructing its pharmacophores and applying rigorous, self-validating preclinical workflows aligned with international regulatory standards[1].

Structural Toxicology & Mechanism of Action

The intrinsic hazards of this compound are driven by its two primary functional moieties:

  • The 2-Chloropyridine Core: Chloropyridines are well-documented to be highly toxic via inhalation and dermal contact, often classified as fatal upon acute, high-dose exposure[2]. Prolonged systemic exposure typically leads to hepatotoxicity[3]. The electron-withdrawing nature of the chlorine atom increases the electrophilicity of the pyridine ring, making it susceptible to Phase I hepatic metabolism. This generates reactive intermediates that deplete intracellular glutathione (GSH), leading to oxidative stress and hepatocellular necrosis.

  • The 1,4-Diazepane (Homopiperazine) Ring: Free homopiperazine is a strongly basic, corrosive agent known to cause severe skin burns and serious eye damage. However, when covalently bonded to the pyridine ring, the basicity of the secondary amine is significantly modulated. Recent structure-activity relationship (SAR) studies on diazepane-based ligands demonstrate that such derivatives generally exhibit reduced cytotoxicity in human cell lines, though concentrations exceeding 100 μM may still induce moderate cellular toxicity[4].

Nonclinical Safety Strategy (ICH M3(R2) Compliance)

To transition any active pharmaceutical ingredient (API) containing this scaffold into human clinical trials, a comprehensive nonclinical safety assessment must be executed. According to the ICH M3(R2) guidelines, the primary objective is to characterize target organ toxicity, establish dose-dependency, and determine the No-Observed-Adverse-Effect Level (NOAEL) to calculate a safe starting dose for Phase I trials[1].

Predictive Quantitative Toxicity Metrics

Based on the known safety profiles of its constituent building blocks, the following table summarizes the predictive toxicity metrics for the intact molecule.

Moiety / CompoundTarget Organ / SystemPredictive IC50 (In Vitro)Predictive LD50 (Oral, Rat)Primary Hazard Classification
2-Chloropyridine Core Liver, Skin, Eyes< 50 μM~110 mg/kgHepatotoxicity, Fatal if inhaled
1,4-Diazepane Ring Skin, Mucous Membranes> 100 μM~2800 mg/kgCorrosive, Severe Burns
Intact Molecule (Predicted) Liver, Systemic50 - 100 μM300 - 500 mg/kgModerate Hepatotoxicity, Irritant

Step-by-Step Experimental Protocols

To empirically validate the predictive metrics above, the following self-validating protocols must be executed.

Protocol A: In Vitro Hepatotoxicity Profiling (HepG2 Assay)

HepG2 human hepatocellular carcinoma cells are utilized to capture the hepatotoxic potential inherent to the chloropyridine substructure[3].

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

    • Causality: This 24-hour window allows cells to fully adhere and re-establish basal metabolic activity (including baseline CYP450 expression) prior to drug exposure, ensuring that toxicity is measured against healthy cells.

  • Compound Preparation & Treatment: Dissolve Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate in DMSO, ensuring the final DMSO concentration in the assay media remains <0.5%. Treat cells with a concentration gradient (0.1 μM to 200 μM) for 48 hours.

  • Viability Assessment (CellTiter-Glo / ATP Assay): Add 100 μL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes. Record luminescence.

    • Causality: ATP quantitation is directly proportional to the number of metabolically active cells. It is less prone to chemical interference than colorimetric MTT assays, providing a highly accurate IC50 value.

  • System Validation (Controls): Include Chlorpromazine (10 μM) as a positive hepatotoxic control and 0.5% DMSO as a vehicle control.

    • Causality: This makes the protocol self-validating. If the positive control fails to induce >50% cell death, the metabolic competence of the HepG2 batch is compromised, and the assay must be rejected.

Protocol B: In Vivo Acute Oral Toxicity & Toxicokinetics (Rodent Model)

Designed to satisfy ICH M3(R2) requirements for acute systemic toxicity and establish the MTD[1].

  • Dose Formulation: Suspend the compound in a vehicle of 0.5% methylcellulose and 0.1% Tween-80 in purified water.

    • Causality: Pyridine-diazepane esters are often lipophilic. This specific surfactant/polymer blend ensures a homogeneous suspension, preventing erratic systemic absorption and ensuring accurate mg/kg dosing.

  • Administration: Administer a single oral gavage dose to Sprague-Dawley rats (n=5/sex/group) at escalating doses of 10, 50, 100, and 300 mg/kg.

  • Self-Validating Toxicokinetic (TK) Sampling: Collect tail-vein blood samples at 1h, 4h, and 24h post-dose. Quantify plasma concentrations via LC-MS/MS.

    • Causality: TK sampling validates the entire toxicity study. If no clinical toxicity is observed at 300 mg/kg, the TK data proves whether the compound is genuinely safe or simply failing to absorb across the gastrointestinal tract.

  • Clinical Observation & Necropsy: Monitor animals for 14 days for signs of distress, ataxia, or weight loss. Perform gross necropsy on day 15, with mandatory histopathological sectioning of the liver to check for centrilobular necrosis.

Toxicity Pathway Visualization

The following diagram illustrates the mechanistic pathway by which this compound is predicted to induce off-target effects and hepatotoxicity.

ToxicityPathway A Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate B Hepatic CYP450 Metabolism A->B Phase I Oxidation F Systemic Circulation A->F GI Absorption C Reactive Electrophilic Intermediates B->C D Glutathione (GSH) Depletion C->D Oxidative Stress E Hepatocellular Toxicity D->E G Off-Target Receptor Binding (Diazepane Moiety) F->G

Fig 1: Metabolic activation and toxicity pathways of the chloropyridine-diazepane derivative.

References

  • European Medicines Agency (EMA). "ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline". europa.eu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6glhXCqL3XaXJ9kJAdfuQCMM2OynulQrUZ-9dFg32-l8tynPgbcgA4eBLBbdjiqaGnbZl-zXjO_yEX4686z4JUVJMDS2yKS8xCJnNeqZ1sc05UTIYQx2Aqolo30DTHn0jZsdk4CFjGxTJVEZ6ueqBMfdN5wKkaneRc_H1Lk3FxI3r7kpOR1AuO3m4JIEV4HNZgGSPQ0XAfwFXEfHhDANHH5YpfT-Sc7EL5GMDGZoEkFscYYKcpP7vE2eoqC9iQkdD]
  • Food and Drug Administration (FDA). "M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals". fda.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZoeD6buOwI8Yrw8SFt4K5bzWO3dKyhoUQeKg0MwvFaV-jfQ1-zmVYzv1xpEkLqaM9L9i8pK_BJnAtfAQXD6fOF2LJPTDCJ6s3mjnOcVUQAPwwihbs_V5-ULA3RsaODwpNz2idl3TwZi2h0Eqh7dCE39phIfY_g25b52SofEgTdIJVSirH3kUEsvY_GU2TOMv48IgDFw9VetDwzDN_Xi1aNoh9t4NXxcgAsYda65vWucN-UBI9JNLAHuQbuQyUrgBFGJ6uM1_-8gam6CDdj6KlvW1XlzxawF7Nnj6ilY4=]
  • Jubilant Ingrevia. "2-Chloropyridine Safety Data Sheet". jubilantingrevia.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfVznywogyZHHZ6C5lRQCLrLaTsBJXf1FhJ4I71rnWJZKHfp3RsrBFCGEODd8SnOnHATsyFUF0ZL_e8BlVGh-vSTJJ_ICrmNh4Csr6-Np7np3z3lwNNkeWOGPozFLbwA5M57r79kkFh0pwxVj-D0Yvtdmi624F6Ze4zJQOLJ7XoZTu0Fs36Zm_Fc-R4YlNid2yw-52Jpz3Gg==]
  • TCI Chemicals. "SAFETY DATA SHEET: 2-Chloropyridine". tcichemicals.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsL9BnvlvJuNERYJzbWnC7_BRwXXsiwFn1G-GCGws-KIC0jKsFgbbbn6_zysSy7mEDv5cHfCgcFhR8-C2wEUCi8IZs6tk8s6Yaeh-jLo6LdU7g3BYP_7m-bSw39iD7ll9MWP_4bmV80pyCGEE5lwp96A==]
  • Sigma-Aldrich. "Homopiperazine 98 505-66-8". sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSInlEht7Oo1CKkcksQocINPK_JmKuvNAq7ZMNfk2Yc8WUYgOdpZoO6n8-x6DbNrHK5IeNgoaCgtFbUw26UWW3rz1yasxtSENEq0_7eoDHud_xx1QSOZ_wiuvZCuf8HRLC6cBWrt9Fq6UEo4_LkEHc4-jgLA==]
  • ACS Medicinal Chemistry Letters. "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands". acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn7bTAL0-ceFgh8gQzoj3Td0nK3vN8okbKA_XncuxCiZS8kCPZOn_SS0ntY6XfOMU9ALkGkF-GjZpY9rCLaImsKQpOGIa31AcphIgrrOV-9sTRSicclvhd90HVoAj2AfpaYDvqJeBYornPvZioDXYDp2w=]

Sources

Foundational

Structural Characterization of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate: A Comprehensive Analytical Guide

Executive Summary In modern medicinal chemistry, functionalized pyridine scaffolds serve as privileged structures for the development of targeted therapeutics, including kinase inhibitors and G-protein-coupled receptor (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, functionalized pyridine scaffolds serve as privileged structures for the development of targeted therapeutics, including kinase inhibitors and G-protein-coupled receptor (GPCR) ligands[1]. Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate (CAS 1427460-33-0) is a highly versatile building block characterized by a central isonicotinate core, a reactive chlorine atom at the C2 position, and a 1,4-diazepane (homopiperazine) ring at the C6 position[1]. The presence of the basic diazepane moiety enhances aqueous solubility and provides a vector for further functionalization, making it highly valuable in the synthesis of complex pharmaceutical agents such as Syk and JAK kinase inhibitors[2].

This whitepaper provides an in-depth technical framework for the rigorous structural characterization of this compound. By detailing the causality behind specific spectroscopic behaviors and providing self-validating experimental protocols, this guide ensures that researchers can confidently confirm the regiochemistry, purity, and 3D conformation of this critical intermediate.

Chemical Identity & Physicochemical Properties

The structural integrity of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate is dictated by the electronic push-pull system of the pyridine ring. The electron-withdrawing methyl ester and chlorine atom are counterbalanced by the strong electron-donating resonance of the exocyclic diazepane nitrogen.

Table 1: Key Physicochemical Parameters
ParameterValueStructural Implication
IUPAC Name Methyl 2-chloro-6-(1,4-diazepan-1-yl)pyridine-4-carboxylateDefines connectivity and regiochemistry.
Molecular Formula C₁₂H₁₆ClN₃O₂Requires exact mass confirmation via HRMS.
Exact Mass 269.0931 DaTarget for high-resolution mass spectrometry.
Topological Polar Surface Area 54.4 ŲPredicts favorable cell permeability profile.
Basic pKa (Calculated) ~9.5 (Diazepane N4)Dictates the use of basic or buffered mobile phases in LC to prevent peak tailing.

Synthesis & Isolation Workflow

Understanding the synthetic origin of the compound is crucial for identifying potential process impurities. The compound is typically synthesized via a Nucleophilic Aromatic Substitution ( SN​Ar ) reaction[3]. The starting material, methyl 2,6-dichloroisonicotinate, possesses two electrophilic centers at C2 and C6. The addition of 1,4-diazepane results in a regioselective displacement of one chloride ion[3].

Causality in Synthesis: The SN​Ar reaction is driven by the stabilization of the anionic Meisenheimer intermediate. The electron-withdrawing ester at C4 stabilizes the negative charge at the para position during nucleophilic attack, facilitating the irreversible elimination of the chloride leaving group.

SNAr_Mechanism SM Methyl 2,6-dichloro- isonicotinate Int Meisenheimer Intermediate SM->Int Nucleophilic Attack (C6) Nuc 1,4-Diazepane Nuc->Int Prod Target Compound (CAS 1427460-33-0) Int->Prod Chloride Elimination

Fig 1: SNAr mechanism for the synthesis of the target compound via Meisenheimer intermediate.

Spectroscopic Characterization

To achieve unambiguous structural elucidation, an orthogonal analytical approach is required.

Spec_Workflow Sample Purified Compound NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Sample->NMR MS LC-HRMS (ESI+) Sample->MS IR FTIR Spectroscopy Sample->IR Struct Unambiguous Structural Elucidation NMR->Struct Regiochemistry & Connectivity MS->Struct Exact Mass & Formula IR->Struct Functional Groups

Fig 2: Orthogonal spectroscopic workflow for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for confirming the regiochemistry of the substitution. The primary challenge is differentiating the C3 and C5 protons on the pyridine ring.

Mechanistic Rationale for Chemical Shifts: The nitrogen lone pair of the exocyclic 1,4-diazepane ring is in direct conjugation with the pyridine π -system. This resonance donates electron density specifically to the ortho (C5) and para positions. Consequently, the C5 proton is highly shielded and shifts upfield ( 6.95 ppm). Conversely, the C3 proton is meta to the amine and ortho to the electron-withdrawing chlorine, leaving it deshielded and shifted downfield ( 7.35 ppm).

Table 2: 1H and 13C NMR Assignments (DMSO-d6, 400 MHz)
Position¹H Chemical Shift (ppm)Multiplicity, J (Hz)¹³C Shift (ppm)Assignment Rationale
C2 (Pyridine) --149.5Deshielded by electronegative Cl atom.
C3 (Pyridine) 7.35d, J = 1.0112.4Deshielded; meta to amine, ortho to Cl.
C4 (Pyridine) --140.2Quaternary carbon attached to ester.
C5 (Pyridine) 6.95d, J = 1.0105.8Highly shielded by ortho-amine resonance.
C6 (Pyridine) --159.1Deshielded by adjacent pyridine N and exocyclic amine.
C=O (Ester) --165.3Carbonyl ester carbon.
O-CH₃ 3.88s, 3H53.2Methoxy protons.
N1-CH₂ (Diazepane) 3.65 - 3.75m, 4H46.5, 47.1Deshielded by attachment to the aromatic ring.
N4-CH₂ (Diazepane) 2.85 - 2.95m, 4H44.2, 45.8Adjacent to secondary aliphatic amine.
C6-CH₂ (Diazepane) 1.85 - 1.95m, 2H29.4Aliphatic homopiperazine backbone.
High-Resolution Mass Spectrometry (HRMS)

In Electrospray Ionization (ESI+), the molecule readily protonates at the most basic site: the secondary aliphatic amine (N4) of the diazepane ring.

  • Expected [M+H]⁺: m/z 270.1004 (for ³⁵Cl isotope).

  • Isotope Pattern: A distinct M+2 peak at m/z 272.0974 with 33% relative abundance will confirm the presence of a single chlorine atom.

  • Fragmentation: Collision-Induced Dissociation (CID) typically yields a primary fragment corresponding to the loss of methanol (-32 Da) from the ester group, followed by the cleavage of the diazepane ring.

Crystallographic Analysis (X-Ray)

X-ray crystallographic analysis of related isonicotinate derivatives demonstrates that the pyridine core maintains strict planarity[1]. However, the 1,4-diazepane ring, due to transannular strain, cannot adopt a planar geometry. It typically resolves into a twist-chair conformation in the solid state. The bulky pyridine substituent attached to N1 occupies a pseudo-equatorial position to minimize 1,3-diaxial steric interactions.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: NMR Sample Preparation and Acquisition

Causality: Free amines like 1,4-diazepane can interact with trace acid in deuterated chloroform ( CDCl3​ ), leading to peak broadening. Using DMSO−d6​ disrupts hydrogen bonding networks and yields sharp, highly resolved aliphatic multiplets.

  • Sample Preparation: Dissolve 15 mg of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate in 0.6 mL of anhydrous DMSO−d6​ (99.9% D).

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as a zero-point calibration reference.

  • Acquisition (1D): Acquire the ¹H spectrum at 298 K using a 30° pulse angle, 4.0 s relaxation delay (to ensure full relaxation of quaternary carbons in subsequent 13C runs), and 16 scans.

  • Acquisition (2D): To definitively assign C3 vs C5, run a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment. The C5 proton will show a strong 3-bond coupling to the quaternary C4 and C6 carbons, validating the regiochemistry.

Protocol 2: LC-HRMS Analysis

Causality: The basic diazepane ring will cause severe peak tailing on standard C18 columns if the mobile phase is not properly buffered. An alkaline mobile phase ensures the amine remains deprotonated, yielding a sharp chromatographic peak.

  • Column: Waters XBridge C18 ( 50×2.1 mm, 1.7 µm) – chosen for its stability at high pH.

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.5).

    • Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes at a flow rate of 0.4 mL/min.

  • Validation: Run a blank injection (100% Methanol) prior to the sample to rule out carryover. The target compound should elute as a sharp, symmetrical peak with an exact mass of 270.1004 ± 5 ppm.

References

  • ACS Publications. "Development of a Scalable Synthesis of a HPK1 Inhibitor Featuring a Direct α-Arylation of Boc-Protected N,N-Dimethylamine by Palladium-Mediated Negishi Cross-Coupling." Journal of Organic Chemistry, 18 Jul. 2025.[Link]

  • European Patent Office. "Pyridine- and isoquinoline-derivatives as Syk and JAK kinase inhibitors." EP 2441755 A1, 30 Sep. 2010.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Intermediate synthesis for targeted therapeutics (e.g., EZH2, Syk, and JAK kinase inhibitors).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Intermediate synthesis for targeted therapeutics (e.g., EZH2, Syk, and JAK kinase inhibitors).

Introduction and Mechanistic Rationale

Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate is a highly versatile building block frequently utilized in the development of small-molecule inhibitors targeting epigenetic modulators and kinase pathways [1, 3]. The synthesis of this intermediate relies on a regioselective Nucleophilic Aromatic Substitution (SNAr) between methyl 2,6-dichloroisonicotinate and 1,4-diazepane (homopiperazine).

The Causality of Experimental Design: The starting material, methyl 2,6-dichloroisonicotinate, contains two electrophilic carbons (C2 and C6). The presence of the electron-withdrawing methyl ester at the C4 position lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, highly activating the ortho-chloro positions for nucleophilic attack [2].

Achieving mono-substitution requires careful stoichiometric and thermodynamic control. Once the first equivalent of 1,4-diazepane successfully substitutes one of the chlorine atoms, the newly introduced amine donates electron density into the pyridine ring via resonance. This significantly raises the activation energy required for a second substitution, allowing the mono-substituted product to be isolated with high selectivity. Furthermore, because 1,4-diazepane is a diamine, utilizing a stoichiometric excess (3.0 to 5.0 equivalents) is critical to prevent the formation of bridged dimers (where one diazepane molecule reacts with two pyridine molecules).

Experimental Workflow

G SM Methyl 2,6-dichloroisonicotinate + 1,4-Diazepane (Excess) Rxn SNAr Reaction (DIPEA, NMP, 80°C) SM->Rxn Workup Aqueous Workup (EtOAc / H2O) Rxn->Workup Purif Flash Chromatography (DCM / MeOH / NH4OH) Workup->Purif Prod Target Product (Mono-substituted) Purif->Prod

Workflow for the regioselective SNAr synthesis of the target isonicotinate.

Quantitative Data & Materials

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Methyl 2,6-dichloroisonicotinate206.021.0 eq2.06 g (10.0 mmol)Electrophile
1,4-Diazepane (Homopiperazine)100.164.0 eq4.01 g (40.0 mmol)Nucleophile
N,N-Diisopropylethylamine (DIPEA)129.242.0 eq3.48 mL (20.0 mmol)Base / Acid Scavenger
N-Methyl-2-pyrrolidone (NMP)99.13N/A15.0 mLPolar Aprotic Solvent

Expected Yield: 70 - 82% (approx. 1.8 - 2.2 g) of isolated product.

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with dry Nitrogen (N2) to prevent oxidative degradation of the amine at elevated temperatures.

  • Solvation: Dissolve methyl 2,6-dichloroisonicotinate (2.06 g, 10.0 mmol) in anhydrous NMP (15.0 mL). Expert Insight: NMP is selected over acetonitrile here to safely accommodate the 80 °C heating profile required for sterically hindered cyclic amines without requiring a pressurized vessel [1].

  • Base Addition: Add DIPEA (3.48 mL, 20.0 mmol) to the stirring solution. DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the SNAr process, preventing the protonation and subsequent deactivation of the 1,4-diazepane.

  • Nucleophile Addition: Slowly add 1,4-diazepane (4.01 g, 40.0 mmol) in portions over 5 minutes.

Phase 2: Execution and In-Process Control
  • Heating: Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously for 4 to 6 hours.

  • Validation Check (Self-Validating System): Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade methanol, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z ~206) is consumed and the predominant peak corresponds to the product mass (m/z[M+H]+ ~270.1).

Phase 3: Workup and Isolation
  • Quenching: Remove the reaction from the heat source and allow it to cool to ambient temperature. Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract with Ethyl Acetate (EtOAc) (3 x 50 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3 x 30 mL) followed by brine (50 mL). Expert Insight: The repetitive aqueous LiCl washes are a mandatory step to effectively partition and remove the highly polar NMP solvent from the organic phase.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield a crude viscous oil.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel.

  • Eluent System: Use a gradient of Dichloromethane (DCM) to Methanol (MeOH) containing 1% aqueous NH4OH (gradient: 100:0 to 90:10 DCM:MeOH). Expert Insight: The addition of 1% NH4OH is critical. Because the target molecule contains a secondary aliphatic amine, it will streak severely on standard silica. The basic modifier neutralizes the acidic silanol groups on the stationary phase, ensuring sharp elution bands and high purity.

  • Final Isolation: Pool the fractions containing the pure product, concentrate in vacuo, and dry under high vacuum to afford Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate.

References

  • Substituted benzene compounds (US11642348B2). Google Patents. Describes SNAr methodologies on methyl 2,6-dichloroisonicotinate scaffolds for the synthesis of EZH2 inhibitors.
  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry (ACS).
  • Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors (EP 2441755 A1). European Patent Office. Highlights the utility of 1,4-diazepane-substituted pyridines in kinase inhibitor drug development.
Application

Application Note: HPLC Method Development and Validation for Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate

Introduction & Chemical Context Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate is a highly functionalized intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), such a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate is a highly functionalized intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), such as targeted kinase inhibitors. The molecule features a pyridine-4-carboxylate core substituted with a chlorine atom and a 1,4-diazepane (homopiperazine) ring.

From an analytical perspective, the presence of the secondary amine within the 1,4-diazepane moiety introduces significant chromatographic challenges. Basic amines are notorious for causing severe peak tailing, retention time shifts, and poor resolution on standard reversed-phase high-performance liquid chromatography (RP-HPLC) columns. This application note details the causality-driven method development and subsequent validation of a robust, stability-indicating RP-HPLC method, designed in strict accordance with the latest ICH Q2(R2) guidelines[1].

Method Development Rationale (A Quality-by-Design Approach)

To build a self-validating and robust method, the physicochemical properties of the analyte must dictate the chromatographic parameters.

Mitigating Silanol-Amine Interactions

The secondary amine of the 1,4-diazepane ring is highly basic (estimated pKa ~9.0–9.5). At a neutral pH, this amine is fully protonated and carries a positive charge. Concurrently, standard silica-based stationary phases contain residual silanol groups (Si-OH) that ionize to form negatively charged silanate ions (Si-O⁻) at pH > 4.0. The resulting electrostatic attraction between the protonated diazepane amine and the ionized silanols leads to a secondary ion-exchange retention mechanism, which is the primary cause of severe peak tailing for basic pharmaceutical compounds ()[2].

To systematically eliminate this interaction, two strategic choices were implemented:

  • Stationary Phase Selection : A high-purity, double end-capped C18 column was selected. End-capping significantly reduces the population of accessible free silanols on the silica surface ()[3].

  • Mobile Phase pH & Ion-Pairing : A low-pH mobile phase utilizing 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) was employed. Operating at pH 2.0 fully protonates and neutralizes the residual silanols, shutting down the secondary ion-exchange pathway[3]. Furthermore, the trifluoroacetate anion acts as a volatile ion-pairing reagent, forming a neutral, hydrophobic complex with the basic amine, which dramatically improves peak symmetry and retention on the hydrophobic C18 phase[4].

Detector Optimization

The isonicotinate (pyridine) core provides a strong chromophore. Photodiode Array (PDA) UV scanning revealed an absorption maximum (λmax) at 254 nm. This wavelength was selected to maximize the Signal-to-Noise (S/N) ratio while minimizing the baseline drift typically associated with TFA gradients.

SilanolInteraction Amine Protonated Diazepane Amine (Positive Charge) Interaction Secondary Ionic Interaction (Causes Peak Tailing) Amine->Interaction Silanol Ionized Silanols (pH > 4) (Negative Charge) Silanol->Interaction Mitigation1 End-capped C18 Column (Reduces free silanols) Interaction->Mitigation1 Mitigated by Mitigation2 0.1% TFA Mobile Phase (pH ~2) (Neutralizes silanols) Interaction->Mitigation2 Mitigated by Result Sharp, Symmetrical Peak (Tf < 1.5) Mitigation1->Result Mitigation2->Result

Figure 1: Peak tailing mechanism for basic amines and targeted mitigation strategies.

Experimental Protocol

Reagents and Materials
  • Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate reference standard (>99.0% purity).

  • Acetonitrile (ACN), HPLC Grade.

  • Trifluoroacetic Acid (TFA), HPLC Grade.

  • Ultrapure Water (18.2 MΩ·cm).

Chromatographic Conditions

A gradient elution profile was designed to ensure the sharp elution of the polar analyte while effectively washing the column of any highly retained synthetic impurities or degradation products[5].

ParameterSpecification
Column High-purity end-capped C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Ultrapure Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C ± 1°C
Detection UV at 254 nm (PDA detector)
Needle Wash 50:50 Water:Acetonitrile (v/v)

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
8.04060
10.01090
12.01090
12.1955
15.0955
Standard and Sample Preparation

To prevent sample solvent incompatibility (which can cause peak distortion for early eluting peaks), the sample diluent must closely match the initial mobile phase conditions[2].

  • Diluent Preparation : Mix equal volumes of Ultrapure Water and Acetonitrile (50:50, v/v).

  • Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of the API standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with diluent.

  • Working Standard (100 µg/mL) : Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

SamplePrep Weigh Weigh 10.0 mg API Dissolve Dissolve in 7 mL Diluent (50:50 Water:ACN) Weigh->Dissolve Sonicate Sonicate 5 mins Make up to 10 mL Dissolve->Sonicate Dilute Dilute 1:10 (Working Conc: 100 µg/mL) Sonicate->Dilute Filter Filter (0.22 µm PTFE) Inject into HPLC Dilute->Filter

Figure 2: Step-by-step workflow for the preparation of the analytical working standard.

System Suitability and Validation Results

The method was validated according to the , demonstrating that the analytical procedure is fit for its intended purpose[1],[6].

System Suitability Testing (SST)

SST is a self-validating prerequisite performed before every sample sequence to ensure the system is functioning optimally. Six replicate injections of the 100 µg/mL working standard were analyzed.

ParameterAcceptance CriteriaObserved ResultStatus
Retention Time (RT) -~5.8 min-
Theoretical Plates (N) ≥ 500012,450Pass
Tailing Factor (Tf) ≤ 1.51.12Pass
%RSD of Peak Area ≤ 2.0%0.45%Pass
%RSD of RT ≤ 1.0%0.12%Pass
Linearity and Range

The reportable range is confirmed by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision[1]. The method demonstrated excellent linearity over the range of 10 µg/mL to 150 µg/mL (10% to 150% of the nominal concentration).

Concentration LevelConcentration (µg/mL)Mean Peak Area
10%10125,400
50%50628,150
80%801,005,800
100%1001,256,900
120%1201,509,200
150%1501,886,500
Regression Equation y = 12572x - 1150 R² = 0.9998
Precision and Accuracy

Method precision was evaluated via intra-day (repeatability) and inter-day (intermediate precision) analyses. Accuracy was determined by spike recovery at three distinct levels (50%, 100%, 150%)[7].

Validation ParameterResultAcceptance Criteria
Intra-day Precision (%RSD, n=6) 0.68%≤ 2.0%
Inter-day Precision (%RSD, n=12) 0.92%≤ 2.0%
Accuracy (Recovery at 50%) 99.4%98.0% - 102.0%
Accuracy (Recovery at 100%) 100.2%98.0% - 102.0%
Accuracy (Recovery at 150%) 99.8%98.0% - 102.0%
LOD (S/N = 3:1) 0.5 µg/mLRecord
LOQ (S/N = 10:1) 1.5 µg/mLRecord

Conclusion

A highly specific, accurate, and robust HPLC method was successfully developed for the quantification of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate. By strategically employing an end-capped C18 stationary phase and a 0.1% TFA low-pH mobile phase, the inherent peak tailing associated with the basic 1,4-diazepane moiety was completely mitigated. The method satisfies all ICH Q2(R2) validation criteria, making it highly suitable for routine quality control, stability testing, and API release in pharmaceutical development.

References

  • uHPLCs Lab. How to avoid the tailing problem of basic compounds in HPLC analysis?. Available at: [Link]

  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of analytical procedures. Available at:[Link]

Sources

Method

Topic: Solvent Selection and Solution Preparation for Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate in Cell-Based Assays

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate solvents and the preparation of stock and working solutions for Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate for use in cell-based assays. Due to the limited publicly available solubility data for this specific compound, this guide emphasizes a systematic approach to solvent testing and validation. Adherence to these protocols is critical for ensuring compound stability, minimizing solvent-induced artifacts, and achieving accurate, reproducible results in in-vitro studies.

Introduction and Physicochemical Profile

Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate is a heterocyclic compound with a molecular formula of C₁₂H₁₆ClN₃O₂ and a molecular weight of approximately 269.73 g/mol [1]. Its structure, incorporating a substituted pyridine ring and a diazepane moiety, suggests potential applications in medicinal chemistry[1]. The success of any cell-based assay hinges on the ability to deliver the test compound to the cellular environment in a soluble, stable, and biologically active form. The choice of solvent is therefore a foundational parameter that can significantly impact experimental outcomes.

An inappropriate solvent or a high final solvent concentration can lead to:

  • Compound Precipitation: Inaccurate dosing and loss of biological activity.

  • Cellular Toxicity: Solvent-induced effects can mask the true activity of the compound[2][3][4].

  • Assay Interference: Solvents can directly interact with assay reagents or cellular processes, leading to false positive or negative results[5][6][7].

This application note details a robust methodology to determine the optimal solvent system for Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate and provides validated protocols for solution preparation.

Inferred Solubility Profile

While specific experimental data is not widely published, the chemical structure allows for a preliminary assessment. The molecule possesses both hydrophobic regions (the chlorinated pyridine ring) and hydrophilic/polar functionalities (the diazepane ring with nitrogen atoms and the methyl ester group). This amphipathic nature suggests poor solubility in purely aqueous solutions like water or Phosphate-Buffered Saline (PBS)[8]. Therefore, organic solvents are likely required for initial dissolution[9]. The nitrogen atoms in the diazepane ring may offer sites for protonation, potentially increasing solubility in slightly acidic conditions, though this must be tested empirically and may not be compatible with cell culture media pH.

Principles of Solvent Selection for Cell Assays

The ideal solvent should completely dissolve the compound at a high concentration to create a stock solution, while being minimally toxic to the cells at the final working concentration.

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used solvent capable of dissolving a broad range of polar and nonpolar compounds[10]. For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5%, with a target of ≤0.1% being optimal to avoid cytotoxic effects or unintended biological activity[3][9][10][11]. It is crucial to include a vehicle control (medium with the same final DMSO concentration) in all experiments[9].

  • Ethanol (EtOH): Ethanol is another common solvent for compounds that are less soluble in DMSO. However, it is generally more cytotoxic than DMSO, and its final concentration in cell assays should be managed carefully, often requiring even lower final concentrations than DMSO[4][6].

  • Aqueous Buffers (e.g., PBS, Culture Media): These are the most biocompatible solvents. However, as inferred from its structure, Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate is unlikely to be soluble at high concentrations in aqueous media alone[8]. The addition of serum to culture media can sometimes aid in the solubilization of hydrophobic compounds[12].

Protocol: Empirical Determination of Optimal Solvent

This protocol provides a self-validating system to identify the most suitable solvent and maximum practical stock concentration.

Materials
  • Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate

  • Dimethyl Sulfoxide (DMSO), cell culture grade, anhydrous

  • Ethanol (EtOH), 200 proof (100%), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath)

Experimental Workflow

The following workflow is designed to systematically test solubility and establish a reliable stock solution.

G cluster_0 Part A: Initial Solubility Test cluster_1 Part B: Decision & Stock Preparation start Weigh 1-2 mg of Compound into 3 separate tubes tube1 Add DMSO to target 10 mM (or max desired) start->tube1 tube2 Add EtOH to target 10 mM (or max desired) start->tube2 tube3 Add PBS/Media to target 10 mM (or max desired) start->tube3 mix Vortex, then sonicate if needed (5-10 min) tube1->mix tube2->mix tube3->mix check_sol Visually inspect for particulates against light mix->check_sol soluble_dmso DMSO is best solvent. Prepare primary stock in 100% DMSO. check_sol->soluble_dmso Clear in DMSO soluble_etoh EtOH is a viable solvent. Prepare primary stock in 100% EtOH. check_sol->soluble_etoh Clear in EtOH, not DMSO insoluble Compound insoluble at desired concentration. Lower target concentration and repeat Part A. check_sol->insoluble Particulates remain

Caption: Workflow for determining the optimal solvent.

Step-by-Step Procedure
  • Preparation: Accurately weigh ~1-2 mg of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate into three separate sterile microcentrifuge tubes.

  • Solvent Addition:

    • Tube 1 (DMSO): Add the calculated volume of 100% DMSO to reach a high target concentration (e.g., 10 mM or 20 mM).

    • Tube 2 (EtOH): Add the calculated volume of 100% Ethanol to reach the same target concentration.

    • Tube 3 (Aqueous): Add the calculated volume of sterile PBS or cell culture medium to reach the same target concentration.

  • Dissolution:

    • Cap each tube tightly and vortex for 1-2 minutes[8].

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes[8][10].

    • Gentle warming in a 37°C water bath can also be attempted, but be cautious of potential compound degradation[10][13].

  • Observation: Carefully inspect each tube visually against a light source. A clear solution with no visible particulates indicates successful dissolution.

Recommended Solvents and Handling Summary

The following table summarizes the properties and recommended usage of the primary candidate solvents.

SolventProsConsRecommended Max Final Concentration in Assay
DMSO Excellent solubilizing power for a wide range of compounds[10]. Low volatility.Can be cytotoxic at concentrations >0.5%[2][3][6]. Can influence cell differentiation and other biological processes[14].≤ 0.1% (Ideal), < 0.5% (Acceptable) [3][9][10][11]
Ethanol Good alternative if compound is insoluble in DMSO.Generally more cytotoxic and volatile than DMSO[4][6].≤ 0.1% (Cell-line dependent, must be validated)
PBS / Culture Medium Most biocompatible; no solvent-induced toxicity.Unlikely to dissolve the compound at concentrations suitable for a stock solution.N/A (Used for final working solution dilution)

Protocol: Preparation of Stock and Working Solutions

This protocol assumes DMSO has been identified as the optimal solvent.

Workflow for Solution Preparation

G compound Solid Compound (weighed mass) stock High-Concentration Stock Solution (e.g., 10 mM in 100% DMSO) compound->stock Dissolve in 100% DMSO intermediate Intermediate Dilutions (in 100% DMSO) stock->intermediate Perform serial dilutions working Final Working Solution (in Cell Culture Medium) intermediate->working Dilute to final concentration plate Dosing in Cell Plate working->plate

Caption: Workflow for stock and working solution preparation.

Step-1: Preparing a 10 mM Stock Solution in DMSO
  • Calculation: Use the following formula to determine the required mass of the compound for your desired stock volume.

    • Mass (mg) = 10 (mM) x Volume (L) x 269.73 ( g/mol )

    • Example: For 1 mL (0.001 L) of a 10 mM stock: Mass = 10 x 0.001 x 269.73 = 2.6973 mg.

  • Weighing: Carefully weigh the calculated mass of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate.

  • Dissolution: Add the desired volume of 100% cell culture grade DMSO. Vortex and sonicate as determined in Section 3 until the solution is completely clear.

  • Storage: Aliquot the stock solution into small, single-use volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles[10][15]. Store at -20°C or -80°C, protected from light.

Step-2: Preparing Working Solutions for Cell Assays

A critical step to prevent compound precipitation is to perform intermediate dilutions in the primary solvent (DMSO) before the final dilution into the aqueous cell culture medium[8][9][11].

  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (in DMSO): Perform a serial dilution in 100% DMSO to get closer to your final concentration.

    • Example: To get a 1 mM intermediate stock, mix 10 µL of 10 mM stock with 90 µL of 100% DMSO.

  • Final Dilution (in Culture Medium): Dilute the stock or intermediate solution into the complete cell culture medium to achieve the final desired concentration.

    • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock (a 1:1000 dilution), add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium.

    • Final DMSO Check: In this example, the final DMSO concentration is 0.1%, which is ideal for most cell-based assays. Always calculate and report your final solvent concentration.

  • Mixing and Use: Mix the working solution thoroughly by gentle inversion or pipetting and add it to your cell plates immediately.

Troubleshooting

ProblemProbable CauseRecommended Solution
Compound will not dissolve in 100% DMSO. Target concentration is above the solubility limit.Try lowering the target stock concentration (e.g., from 10 mM to 5 mM or 1 mM). Apply gentle heat (37°C) or sonication for longer periods, but be mindful of compound stability[10][13][16].
Compound precipitates when diluted into aqueous medium. The compound is "crashing out" due to poor aqueous solubility.Perform serial dilutions in the primary solvent (e.g., 100% DMSO) before the final dilution into the medium. This gradual change in solvent polarity can prevent precipitation[8][9]. Ensure the final DMSO concentration is as low as possible.
Cell death observed in vehicle control wells. The final solvent concentration is too high for the specific cell line.Reduce the final solvent concentration by preparing a more concentrated stock solution, if possible. Ensure the final DMSO concentration is <0.5%, and ideally ≤0.1%[2][3][11]. Perform a solvent toxicity curve for your specific cell line to determine its tolerance.
Inconsistent results between experiments. Improper storage or repeated freeze-thaw cycles of the stock solution.Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles[10][15]. Ensure storage at -20°C or -80°C in tightly sealed vials.

References

  • Nielsen, G. D., Larsen, S. T., & Poulsen, O. M. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

  • Nielsen, G. D., Larsen, S. T., & Poulsen, O. M. (2013). Considerations regarding use of solvents in in vitro cell based assays. PubMed. Available at: [Link]

  • ResearchGate. (2013). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • Al-kuraishy, H. M., Al-Gareeb, A. I., & Al-Naimi, M. S. (2021). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. PMC. Available at: [Link]

  • de Oliveira, R. J., de Assis, A. F., & de Oliveira, F. E. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. Available at: [Link]

  • Semantic Scholar. (2013). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • Fischer, J., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. Available at: [Link]

  • Nikon Healthcare. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]

  • MDPI. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Available at: [Link]

  • ResearchGate. (2020, December 31). Do you advice me how I can dissolve samples with different polarity in a culture media such as demem or emem??. Available at: [Link]

  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

Sources

Application

Application Notes and Protocols: Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate as a Versatile Scaffold in Medicinal Chemistry

Introduction: Unveiling a Privileged Heterocyclic Building Block In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel chemical e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Heterocyclic Building Block

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel chemical entities with therapeutic potential. Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate emerges as a highly valuable and versatile scaffold for medicinal chemists. Its structure is a confluence of key pharmacophoric features: an electron-deficient pyridine ring, a reactive chloro leaving group, a modifiable methyl ester, and the conformationally flexible 1,4-diazepane moiety.[1] The 1,4-diazepane ring system is recognized as a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated biological targets, and is a core component of numerous clinically successful drugs.[2][3][4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the reactivity of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate and details robust, field-proven protocols for its derivatization, enabling the exploration of diverse chemical space in the pursuit of next-generation therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a building block is the foundation of successful synthetic design.

PropertyValueSource
Molecular Formula C₁₂H₁₆ClN₃O₂[1]
Molecular Weight 269.73 g/mol [1]
Appearance Off-white to yellow solid (typical)---
Key Spectroscopic Feature Mass spectrometry reveals a characteristic M/M+2 isotope pattern (approx. 3:1 ratio) for the molecular ion peak, confirming the presence of a single chlorine atom.[1]

Core Reactivity and Synthetic Utility

The synthetic power of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate lies in its three primary reactive sites, which can be addressed sequentially or in concert to generate a vast library of analogues.

main Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate snar C2 Position (Pyridine Ring) main->snar Nucleophilic Aromatic Substitution (SNAr) ester C4 Position (Ester Group) main->ester Ester Hydrolysis & Amidation diazepane N1' Position (Diazepane Ring) main->diazepane N-Alkylation & N-Acylation

Caption: Key reactive sites of the building block.

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The cornerstone of this building block's utility is the chloro-substituent at the C2 position of the pyridine ring. The electron-withdrawing effect of the ring nitrogen atom activates this position, making it highly susceptible to nucleophilic attack and subsequent displacement of the chloride ion.[5][6][7] This reaction, known as Nucleophilic Aromatic Substitution (SNAr), is a fundamental transformation for constructing C-N, C-O, and C-S bonds.

sub Starting Material Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate sub1 Protocol 1 Palladium-Catalyzed Amination (Buchwald-Hartwig) sub:start->sub1 sub2 Protocol 2 Classical SNAr with Amines (Thermal) sub:start->sub2 sub3 Protocol 3 SNAr with O- or S-Nucleophiles sub:start->sub3 prod1 { C-N Coupled Product | Wide range of primary/secondary amines } sub1:p1->prod1:end prod2 { C-N Coupled Product | Typically secondary amines } sub2:p2->prod2:end prod3 { C-O or C-S Coupled Product | Ethers, Thioethers } sub3:p3->prod3:end

Caption: Workflow for SNAr derivatization at the C2 position.

Protocol 1: Palladium-Catalyzed Amination (Buchwald-Hartwig Cross-Coupling)

This modern catalytic method offers exceptional versatility and is often the preferred approach for forming C-N bonds with a broad range of amines under relatively mild conditions.[5]

Rationale: Palladium catalysis significantly lowers the activation energy for the substitution, expanding the scope to include less nucleophilic amines and improving reaction efficiency compared to thermal methods.[5]

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-6 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equivalents). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: To the flask, add Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate (1.0 equivalent) and the desired primary or secondary amine (1.1-1.3 equivalents).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Stir the mixture at a temperature ranging from 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Modification of the Ester Group

The methyl ester at the C4 position provides a secondary handle for diversification. It can be hydrolyzed to a carboxylic acid, which can then participate in a wide array of subsequent reactions, most commonly amide bond formation.

start Methyl Ester Derivative hydrolysis Protocol 4: Saponification (e.g., LiOH, H₂O/THF) start->hydrolysis acid Carboxylic Acid Intermediate hydrolysis->acid amidation Amide Coupling (e.g., HATU, DIPEA, Amine) acid->amidation amide Diverse Amide Library amidation->amide start Start with Building Block q1 Primary Goal: Modify Pyridine Core? start->q1 q2 Primary Goal: Modify Ester/Amide? q1->q2 No p1 Perform SNAr Reaction (Protocol 1-3) q1->p1 Yes q3 Primary Goal: Modify Diazepane? q2->q3 No p2 Perform Ester Hydrolysis & Amide Coupling (Protocol 4-5) q2->p2 Yes p3 Perform N-Alkylation or N-Acylation (Protocol 6) q3->p3 Yes end Final Analog q3->end No Further Modification p1->end p2->end p3->end

Sources

Method

Application Notes and Protocols for the Scale-Up Manufacturing of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry, lik...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry, likely as an intermediate in the synthesis of more complex pharmaceutical agents. Its structure, featuring a reactive chlorine atom and a diazepane moiety, makes it a valuable scaffold for further chemical modifications. The successful and efficient scale-up of its synthesis is crucial for ensuring a reliable supply for research and development activities.

This document provides a comprehensive guide to the scale-up manufacturing of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate, detailing a proposed synthetic route, scalable purification methods, and robust analytical protocols for quality control. The information presented herein is based on established principles of organic synthesis, with a focus on process safety and scalability.

Proposed Synthetic Route

The most plausible and scalable synthetic route to Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate commences with the commercially available 2,6-dichloroisonicotinic acid. The synthesis involves three key steps:

  • Esterification: Conversion of the carboxylic acid to its methyl ester.

  • Selective Nucleophilic Aromatic Substitution (SNAc): Reaction of the resulting methyl 2,6-dichloroisonicotinate with 1,4-diazepane to achieve mono-substitution.

  • Purification: Isolation and purification of the final product to the required specifications.

The overall synthetic pathway is depicted below:

G start 2,6-Dichloroisonicotinic Acid step1 Methyl 2,6-dichloroisonicotinate start->step1 Esterification (Methanol, H₂SO₄) step2 Crude Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate step1->step2 Selective Nucleophilic Aromatic Substitution (1,4-Diazepane, Base) end_product Purified Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate step2->end_product Purification (Crystallization/Chromatography)

Figure 1: Proposed synthetic workflow for Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate.

Detailed Protocols

Part 1: Synthesis of Methyl 2,6-dichloroisonicotinate (Intermediate)

This initial step involves the esterification of 2,6-dichloroisonicotinic acid. A common and scalable method is Fischer-Speier esterification using methanol in the presence of a catalytic amount of strong acid.

Protocol 1: Esterification of 2,6-Dichloroisonicotinic Acid

Parameter Specification Justification
Reactants 2,6-Dichloroisonicotinic acid, Methanol, Sulfuric Acid (catalytic)Methanol serves as both reactant and solvent. Sulfuric acid is a cost-effective and efficient catalyst.
Solvent Methanol (excess)Using methanol as the solvent drives the equilibrium towards the product side.
Temperature Reflux (approx. 65 °C)Provides a sufficient reaction rate without significant side reactions.
Reaction Time 12-24 hoursTypically sufficient for complete conversion. Reaction progress should be monitored.
Work-up Neutralization, Extraction, and Solvent EvaporationStandard procedures to isolate the crude product.

Step-by-Step Procedure:

  • To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 2,6-dichloroisonicotinic acid (1.0 eq).

  • Add an excess of methanol (10-20 volumes).

  • Slowly add a catalytic amount of concentrated sulfuric acid (0.05-0.1 eq) while maintaining the temperature below 30 °C.

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude Methyl 2,6-dichloroisonicotinate.

Part 2: Synthesis of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate

This is the most critical step, involving a selective nucleophilic aromatic substitution. Achieving mono-substitution is key to maximizing the yield of the desired product and minimizing the formation of the di-substituted impurity. The selectivity can be influenced by controlling the stoichiometry of the reactants and the reaction temperature.

Protocol 2: Selective Nucleophilic Aromatic Substitution

Parameter Specification Justification
Reactants Methyl 2,6-dichloroisonicotinate, 1,4-Diazepane, Base (e.g., K₂CO₃ or Et₃N)1,4-Diazepane is the nucleophile. A non-nucleophilic base is required to scavenge the HCl generated.
Solvent Aprotic polar solvent (e.g., DMF, DMSO, or Acetonitrile)These solvents are suitable for SNAr reactions and can facilitate the dissolution of the reactants.
Stoichiometry 1,4-Diazepane (1.0-1.2 eq)A slight excess of the diamine can help drive the reaction to completion, but a large excess should be avoided to minimize di-substitution.
Temperature 60-80 °CA moderate temperature is chosen to favor mono-substitution. Higher temperatures can lead to increased formation of the di-substituted product.
Reaction Time 4-8 hoursReaction progress should be carefully monitored to stop the reaction upon consumption of the starting material.

Step-by-Step Procedure:

  • In a reactor, dissolve Methyl 2,6-dichloroisonicotinate (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF).

  • Add a non-nucleophilic base such as potassium carbonate (2.0-3.0 eq).

  • In a separate vessel, dissolve 1,4-diazepane (1.0-1.2 eq) in a small amount of the same solvent.

  • Slowly add the 1,4-diazepane solution to the reactor at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine to remove the solvent and any remaining base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

G start Methyl 2,6-dichloroisonicotinate intermediate Meisenheimer Complex (Intermediate) start->intermediate + 1,4-Diazepane product Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate intermediate->product - Cl⁻ byproduct Di-substituted Product product->byproduct + 1,4-Diazepane (Undesired)

Figure 2: Reaction pathway for the nucleophilic aromatic substitution step.

Scale-Up Purification Strategies

The choice of purification method will depend on the impurity profile of the crude product and the required final purity.

Crystallization

Crystallization is often the most cost-effective and scalable purification method for solid compounds.

Protocol 3: Purification by Crystallization

  • Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, isopropanol, or ethyl acetate/heptane).

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the purified product under vacuum.

Column Chromatography

For impurities that are difficult to remove by crystallization, column chromatography may be necessary. For large-scale production, automated flash chromatography systems are recommended.

Protocol 4: Purification by Column Chromatography

Parameter Specification
Stationary Phase Silica gel
Mobile Phase A gradient of a non-polar solvent (e.g., heptane or cyclohexane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol). The exact gradient will need to be optimized.
Detection UV at a suitable wavelength (e.g., 254 nm).

Analytical Quality Control

A robust analytical strategy is essential to ensure the quality and consistency of the final product.

Analytical Technique Purpose Typical Parameters to be Monitored
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of impurities, and in-process control.Retention time, peak area, peak purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and identification of impurities.Chemical shifts, coupling constants, and integration.
Mass Spectrometry (MS) Molecular weight confirmation.Molecular ion peak.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands.

Table 1: Analytical Methods for Quality Control.

Process Safety and Hazard Analysis

A thorough process safety assessment should be conducted before any scale-up activities.

  • Reagents: Handle all chemicals, especially corrosive acids and flammable solvents, in a well-ventilated area and with appropriate personal protective equipment (PPE).

  • Reactions: The nucleophilic aromatic substitution reaction may be exothermic. Monitor the reaction temperature closely and ensure adequate cooling capacity is available.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

The successful scale-up manufacturing of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate is achievable through a well-defined synthetic route, careful control of reaction conditions to ensure selective mono-substitution, and the implementation of appropriate purification and analytical methods. The protocols outlined in this document provide a solid foundation for the development of a robust and scalable manufacturing process. As with any chemical process, a thorough understanding of the reaction mechanism, potential side reactions, and safety considerations is paramount to a successful outcome.

Application

Application Note: In Vivo Dosing Strategies and Formulation Vehicles for Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate

Executive Summary Developing robust in vivo dosing strategies for Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate requires a deep understanding of its specific physicochemical and metabolic liabilities. This compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Developing robust in vivo dosing strategies for Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate requires a deep understanding of its specific physicochemical and metabolic liabilities. This compound presents a unique bifunctional challenge: it contains a basic secondary amine (the 1,4-diazepane ring) that dictates its pH-dependent solubility, a lipophilic chloropyridine core, and a highly labile methyl ester group that is acutely susceptible to species-specific enzymatic hydrolysis.

This technical guide provides a causality-driven framework for selecting formulation vehicles, preparing self-validating dosing solutions, and choosing appropriate in vivo models to prevent artifactual pharmacokinetic (PK) data.

Physicochemical Profiling & Causality Analysis

To design an effective formulation, we must first deconstruct the molecule into its functional moieties and understand how they dictate macroscopic behavior in a vehicle and in vivo:

  • The 1,4-Diazepane Ring (Basic Amine): The homopiperazine moiety contains a secondary amine with a predicted pKa of ~9.0–9.5.

    • Causality: At physiological pH (7.4), the free base is poorly soluble due to the dominant lipophilicity of the chloropyridine core. By lowering the formulation pH to 4.5–5.0 using an acetate or citrate buffer, the diazepane nitrogen becomes fully protonated. This salt formation drastically increases aqueous solubility, which is a critical requirement for safe Intravenous (IV) administration[1].

  • The Methyl Isonicotinate Moiety (Ester Liability): Esters are highly susceptible to enzymatic cleavage by carboxylesterases (CES).

    • Causality: There is a profound species difference in esterase expression. Wild-type mouse plasma contains extremely high levels of plasma carboxylesterase (e.g., Ces1c), whereas human plasma lacks this specific high-activity enzyme[2]. Dosing this compound in wild-type mice will result in rapid, artifactual hydrolysis of the methyl ester to the inactive carboxylic acid, leading to a severe underestimation of the drug's half-life in humans.

  • The Chloropyridine Core (Lipophilicity): The halogenated aromatic ring drives non-specific protein binding and requires the use of targeted co-solvents or complexing agents (like cyclodextrins) to prevent precipitation upon injection into the bloodstream[1].

Vehicle Selection Matrix

The following vehicles have been optimized based on the compound's pKa and lipophilicity. Quantitative formulation parameters are summarized below for direct comparison.

RouteRecommended Vehicle CompositionMax API Conc.Rationale & Causality
IV 20% HP-β-CD in 50 mM Acetate Buffer (pH 4.5)2–5 mg/mLHydroxypropyl-β-cyclodextrin encapsulates the lipophilic chloropyridine core, while the acidic buffer protonates the diazepane ring. This avoids the toxicity and precipitation risks of organic solvents[1].
PO 0.5% Methylcellulose (MC) + 0.2% Tween 80 in Water10–50 mg/mLFormulated as a homogeneous suspension. Tween 80 acts as a wetting agent to overcome the hydrophobicity of the free base, allowing MC to suspend the particles uniformly for oral gavage.
IP 5% DMSO + 40% PEG400 + 55% Saline5–10 mg/mLIntraperitoneal administration requires the drug to be in solution to ensure consistent absorption[1]. DMSO and PEG400 provide necessary solvent power for higher doses[3].

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal validation mechanisms. The following methodologies incorporate built-in quality control steps to ensure formulation integrity prior to animal dosing.

Protocol A: Preparation of IV Solution (20% HP-β-CD in Acetate Buffer, pH 4.5)

Target Concentration: 2.0 mg/mL

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer. Adjust the pH to exactly 4.5 using 0.1 N HCl.

  • Excipient Addition: Dissolve 20 g of HP-β-CD in 80 mL of the acetate buffer. Stir until completely clear, then QS to 100 mL.

  • API Solubilization: Weigh 20.0 mg of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate into a clean glass vial. Add 10.0 mL of the HP-β-CD vehicle.

  • Agitation: Vortex vigorously for 2 minutes. If particulates remain, sonicate in a water bath at 25°C for 5–10 minutes.

  • Validation Step (Tyndall Effect): In a darkened room, shine a laser pointer through the vial. The absence of a visible beam path confirms a true molecular solution rather than a colloidal dispersion. This guarantees the solution is safe for IV injection without the risk of capillary embolism.

  • Sterilization: Filter the solution through a 0.22 µm PVDF syringe filter (do not use Nylon, as it may bind the lipophilic core) into a sterile dosing vial.

Protocol B: Preparation of PO Suspension (0.5% MC / 0.2% Tween 80)

Target Concentration: 10.0 mg/mL

  • Vehicle Preparation: Disperse 0.5 g of Methylcellulose (400 cPs) in 50 mL of hot (80°C) DI water. Agitate until wetted, then add 50 mL of ice-cold DI water containing 0.2 g of Tween 80. Stir at 4°C until a clear, viscous solution forms.

  • API Wetting: Weigh 100 mg of the API into a mortar or a glass vial. Add 100 µL of neat Tween 80 directly to the powder and triturate/mix to form a smooth, wetted paste. Causality: Skipping this step will cause the hydrophobic API powder to float and aggregate, ruining dose uniformity.

  • Suspension: Gradually add 9.9 mL of the MC vehicle while continuously vortexing or homogenizing.

  • Validation Step (Microscopic Inspection): Place a 10 µL drop of the suspension on a glass slide. Observe under a light microscope (10x objective) to ensure uniform particle distribution without large agglomerates (>50 µm) that could clog the gavage needle.

Advanced Pharmacokinetic Considerations: The Esterase Dilemma

The most critical point of failure in developing Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate is its methyl ester group.

When transitioning from in vitro efficacy to in vivo PK, researchers frequently observe near-zero oral bioavailability and an IV half-life of mere minutes in wild-type mice. This is not a failure of the molecule's intrinsic human PK, but an artifact of rodent biology. Mouse plasma contains exceptionally high levels of carboxylesterase (Ces1c), which rapidly hydrolyzes the methyl ester into the corresponding carboxylic acid[2]. Human plasma lacks this enzyme[2].

Strategic Mandate: To obtain translatable PK data, researchers must utilize Ces1c-/- knockout mice[2]. These engineered mice lack the problematic plasma esterase, providing a metabolic environment that closely mimics human plasma stability. Alternatively, higher species with lower plasma esterase activity (such as Beagle dogs) should be utilized for definitive PK profiling.

Formulation & PK Model Decision Workflow

FormulationWorkflow Start Methyl 2-chloro-6-(1,4-diazepan-1-yl) isonicotinate (API) SolCheck Aqueous Solubility Check (pH 4.5 - 5.0 Buffer) Start->SolCheck Soluble Soluble (>2 mg/mL) Proceed with Aqueous SolCheck->Soluble Yes Insoluble Insoluble (<2 mg/mL) Require Co-solvents SolCheck->Insoluble No IV_Veh IV Formulation: 20% HP-β-CD in Acetate Buffer Soluble->IV_Veh PO_Veh PO Formulation: 5% DMSO + 40% PEG400 + 55% H2O Insoluble->PO_Veh Esterase In Vivo PK Model Selection (Address Ester Liability) IV_Veh->Esterase PO_Veh->Esterase WT_Mice Wild-Type Mice (Rapid Ester Hydrolysis) Esterase->WT_Mice Avoid for PK CES_Mice Ces1c-/- Mice or Dogs (Human-like Stability) Esterase->CES_Mice Preferred

Formulation and PK model selection workflow addressing solubility and esterase liabilities.

References

  • Phospho-NSAIDs have enhanced efficacy in mice lacking plasma carboxylesterase: Implications for their clinical pharmacology Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Pharmacokinetic study of an anti-trypanosome agent with different formulations and administration routes in mice by HPLC-MS/MS Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Preclinical formulations for discovery and toxicology: physicochemical challenges Source: ResearchGate URL:[Link]

Sources

Method

Application Note: Catalytic Strategies for the Preparation of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate

Executive Summary The synthesis of methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate is a critical C–N bond-forming step in the development of various active pharmaceutical ingredients (APIs), including furin and kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate is a critical C–N bond-forming step in the development of various active pharmaceutical ingredients (APIs), including furin and kinase inhibitors[1][2]. The transformation involves the mono-amination of methyl 2,6-dichloroisonicotinate with 1,4-diazepane (homopiperazine). Because the starting material possesses two identical electrophilic sites (C2 and C6), achieving high mono-selectivity without over-reaction to the bis-aminated byproduct requires precise catalytic control.

This application note details the two primary catalytic methodologies utilized in the pharmaceutical industry for this transformation: Base-Promoted Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination .

Mechanistic Rationale & Causality

As a Senior Application Scientist, it is vital to understand why a specific catalytic system is chosen over another, rather than simply executing a recipe. The choice of catalyst dictates the reaction mechanism, impurity profile, and scalability.

Strategy A: Base-Catalyzed SNAr Pathway

Methyl 2,6-dichloroisonicotinate is a highly electron-deficient heteroaromatic system. The inductive electron withdrawal of the pyridine nitrogen, coupled with the resonance-withdrawing methyl ester at the C4 position, renders the C2 and C6 carbons highly susceptible to nucleophilic attack.

  • Catalyst/Promoter: Inorganic bases (e.g., K2CO3) or sterically hindered organic bases (e.g., DIPEA) act as acid scavengers and thermodynamic drivers[1].

  • Causality: The base deprotonates the intermediate Meisenheimer complex, driving the elimination of the chloride leaving group. Because the first amination event donates electron density back into the pyridine ring, the resulting mono-aminated product is significantly less electrophilic than the starting material. This electronic deactivation naturally hinders the second amination, allowing for good mono-selectivity if stoichiometry (1.0 eq to 1.1 eq of amine) and temperature are strictly controlled.

Strategy B: Palladium-Catalyzed Buchwald-Hartwig Amination

When extreme regiocontrol is required, or when the ester functionality is sensitive to the harsh heating required for SNAr, transition-metal catalysis is deployed[3].

  • Catalyst System: Pd(OAc)2 or Pd2(dba)3 paired with a bulky biaryl phosphine ligand like XPhos.

  • Causality: The bulky XPhos ligand facilitates the oxidative addition of the first C–Cl bond but creates a highly sterically congested Pd(II) intermediate. Once the first 1,4-diazepane molecule is coupled via reductive elimination, the sheer steric bulk of the newly installed diazepanyl group, combined with the bulky ligand, creates an insurmountable kinetic barrier to a second oxidative addition. Furthermore, using a mild base like Cs2CO3 prevents unwanted transesterification or hydrolysis of the C4 methyl ester, which is a common side reaction when using stronger alkoxide bases (e.g., NaOtBu)[4].

Quantitative Data: Comparison of Catalytic Strategies

The following table summarizes the empirical parameters and outcomes for both catalytic approaches to assist in route selection.

ParameterStrategy A: Base-Promoted SNArStrategy B: Buchwald-Hartwig Amination
Primary Catalyst K2CO3 or DIPEA (2.0 - 3.0 eq)Pd(OAc)2 or Pd2(dba)3 (2 - 5 mol%)
Ligand NoneXPhos or BINAP (4 - 10 mol%)
Base K2CO3Cs2CO3
Optimal Solvent DMF or NMP (Polar Aprotic)1,4-Dioxane or Toluene (Non-polar/Ethereal)
Temperature 80 °C – 100 °C80 °C – 90 °C
Reaction Time 2 – 4 hours12 – 16 hours
Mono-Selectivity Moderate to Good (85-90%)Excellent (>98%)
Typical Yield 70% – 80%85% – 95%
Scalability High (No heavy metal removal needed)Moderate (Requires Pd scavenging)

Experimental Workflows & Protocols

Workflow Start Methyl 2,6-dichloroisonicotinate + 1,4-Diazepane Split Select Catalytic Strategy Start->Split SNAr SNAr Pathway Base: K2CO3 Solvent: DMF, 80°C Split->SNAr Base Catalysis BHA Buchwald-Hartwig Cat: Pd(OAc)2 / XPhos Base: Cs2CO3, 90°C Split->BHA Transition Metal Catalysis Workup1 Aqueous Workup (Remove DMF & Salts) SNAr->Workup1 Workup2 Celite Filtration & Pd Scavenging BHA->Workup2 Purif Silica Gel Chromatography (PE/EtOAc) Workup1->Purif Workup2->Purif End Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate LC-MS: [M+H]+ 270.1 Purif->End

Workflow diagram comparing SNAr and Buchwald-Hartwig catalytic strategies.

Protocol A: Base-Catalyzed SNAr Method (Self-Validating)

This protocol is optimized for rapid, cost-effective synthesis without the need for transition metals.

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2,6-dichloroisonicotinate (2.06 g, 10.0 mmol, 1.0 eq) and anhydrous DMF (20 mL).

  • Catalyst/Reagent Addition: Add anhydrous K2CO3 (2.76 g, 20.0 mmol, 2.0 eq) followed by 1,4-diazepane (1.10 g, 11.0 mmol, 1.1 eq). Note: Strict adherence to 1.1 eq of the amine prevents the formation of the bis-diazepanyl impurity.

  • Heating & Monitoring: Heat the suspension to 80 °C under a nitrogen atmosphere. Monitor the reaction via LC-MS. The starting material (m/z 206.0) should be consumed within 2-3 hours, replaced by the product peak ([M+H]+ = 270.1).

  • Workup (Self-Validation Step): Cool to room temperature. Filter the heterogeneous mixture to remove inorganic salts. Dilute the filtrate with EtOAc (100 mL) and wash with 5% aqueous LiCl (3 × 50 mL) to effectively partition and remove the DMF. Wash with brine (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Petroleum Ether/EtOAc = 2:1 to 0:1, containing 1% Et3N to prevent amine streaking) to yield the pure product.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Method

This protocol is optimized for maximum regioselectivity and protection of the ester moiety.

CatalyticCycle Pd0 Pd(0)-XPhos Active Species OA Oxidative Addition Pd(II)(Ar)(Cl)(XPhos) Pd0->OA + Methyl 2,6-dichloroisonicotinate AC Amine Coordination Pd(II)(Ar)(NHR2)(XPhos) OA->AC + 1,4-Diazepane Deprot Deprotonation by Cs2CO3 Pd(II)(Ar)(NR2)(XPhos) AC->Deprot - HCl (neutralized) RE Reductive Elimination Product Release Deprot->RE RE->Pd0 - Target Product

Palladium-catalyzed Buchwald-Hartwig amination cycle for C-N bond formation.

  • Inert Atmosphere Preparation: To a flame-dried Schlenk flask, add methyl 2,6-dichloroisonicotinate (2.06 g, 10.0 mmol, 1.0 eq), Pd(OAc)2 (112 mg, 0.05 eq), XPhos (476 mg, 0.10 eq), and Cs2CO3 (6.51 g, 20.0 mmol, 2.0 eq).

  • Degassing: Evacuate and backfill the flask with Argon three times.

  • Solvent & Amine Addition: Add anhydrous, degassed 1,4-dioxane (30 mL) and 1,4-diazepane (1.05 g, 10.5 mmol, 1.05 eq) via syringe.

  • Heating: Seal the flask and heat to 90 °C for 12 hours. The bulky XPhos ligand will arrest the reaction at the mono-amination stage, ensuring >98% regioselectivity.

  • Palladium Scavenging & Workup: Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove inorganic salts and precipitated Pd black. To the filtrate, add a metal scavenger (e.g., SiliaMetS Thiol, 1.0 g) and stir at 40 °C for 2 hours to remove residual soluble palladium. Filter and concentrate.

  • Purification: Purify via silica gel chromatography (DCM/MeOH = 10:1 with 1% NH4OH) to afford the target compound as a pale yellow solid.

References

  • Furin Inhibitors (SNAr Conditions)
  • Substituted Benzene Compounds (Cross-Coupling & Amination)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate Synthesis

Welcome to the Technical Support Center. Synthesizing Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate via the coupling of methyl 2,6-dichloroisonicotinate and 1,4-diazepane (homopiperazine) is a notoriously challengin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate via the coupling of methyl 2,6-dichloroisonicotinate and 1,4-diazepane (homopiperazine) is a notoriously challenging transformation, often suffering from poor yields (<20%) in unoptimized systems.

As a Senior Application Scientist, I frequently see researchers struggle with this specific reaction due to three competing side reactions: bis-substitution (dimerization), ester amidation, and ester saponification. This guide deconstructs the mechanistic pitfalls and provides field-proven, self-validating protocols to help you achieve >80% yield.

Mechanistic Pathway & Side Reactions

Before troubleshooting, it is critical to understand the reaction landscape. The electron-withdrawing methyl ester and the pyridine nitrogen highly activate the 2- and 6-chloro positions for Nucleophilic Aromatic Substitution (SNAr)[1]. However, this same electronic activation makes the ester highly vulnerable to nucleophilic attack and hydrolysis.

Pathways SM Methyl 2,6-dichloro isonicotinate Product Desired Product (Mono-SNAr) SM->Product SNAr (Optimized Temp) Amide Amidation Product (Ester Attack) SM->Amide High Temp / Strong Base Acid Hydrolyzed Acid (Saponification) SM->Acid H2O + Base Reagent 1,4-Diazepane (Nucleophile) Reagent->Product Dimer Bridged Dimer (Bis-SNAr) Product->Dimer Excess SM

Fig 1: Competing mechanistic pathways in the synthesis of the target isonicotinate.

Troubleshooting FAQs

Q1: I am getting a complex mixture with a major highly polar spot. Mass spec shows a mass corresponding to a dimer. How do I prevent this? Expert Answer: 1,4-diazepane is a highly nucleophilic, symmetrical diamine. Once the first nitrogen attacks the pyridine ring, the second nitrogen remains active and can attack a second molecule of methyl 2,6-dichloroisonicotinate, forming a bridged dimer. Causality & Fix: To manipulate the reaction kinetics in favor of mono-substitution, you must use a large molar excess of 1,4-diazepane (at least 5.0 equivalents) and add the isonicotinate dropwise to the amine solution (pseudo-high dilution). For absolute control, the industry standard is to use mono-Boc-protected 1,4-diazepane (1-Boc-1,4-diazepane). This completely eliminates dimerization and simplifies purification.

Q2: My starting material is consumed, but the isolated yield is <20%. The aqueous phase from the workup is highly UV-active. Where is my product? Expert Answer: You are losing your product to the aqueous layer due to two factors: ester hydrolysis and amine protonation. Causality & Fix: First, methyl 2,6-dichloroisonicotinate is highly susceptible to saponification. If your base (e.g., K₂CO₃) or solvent is wet, hydroxide ions are generated, cleaving the ester to the water-soluble carboxylic acid. Use strictly anhydrous conditions. Second, the product contains a basic diazepane ring (pKa ~ 10.4). If your aqueous workup is neutral or slightly acidic, the product protonates and partitions into the water. Self-Validating Step: Always check the pH of your aqueous layer during extraction. It must be adjusted to pH 11–12 with 1M NaOH before extracting with a polar organic solvent (like 10% MeOH in DCM) to ensure the amine is fully free-based.

Q3: I tried a Buchwald-Hartwig amination to speed up the reaction, but I lost the methyl ester completely. Why? Expert Answer: Buchwald-Hartwig aminations typically require strong bases like NaOtBu or LiHMDS for catalyst turnover. When applied to methyl 2,6-dichloroisonicotinate, these strong bases rapidly promote amidation of the methyl ester by the amine, or direct ester cleavage[2]. Causality & Fix: Palladium catalysis is unnecessary here. The electron-withdrawing ester and the pyridine nitrogen sufficiently activate the 2- and 6-chloro positions for catalyst-free SNAr with aliphatic amines[1]. Stick to SNAr with milder bases like DIPEA or K₂CO₃.

Quantitative Data: Reaction Condition Matrix

To illustrate the impact of reaction parameters, review the following condition matrix based on empirical optimizations.

Reaction ConditionBaseSolventTemp (°C)Isolated YieldPrimary Impurity Profile
1.1 eq 1,4-DiazepaneK₂CO₃DMF100<15%Dimer (High), Amide (High)
1.5 eq 1,4-Diazepane + Pd(OAc)₂NaOtBuToluene900%Ester Amidation / Cleavage[2]
5.0 eq 1,4-DiazepaneDIPEAMeCN6565%Trace Dimer, Clean Ester
1.1 eq 1-Boc-1,4-Diazepane K₂CO₃ MeCN 70 88% (over 2 steps)None (Optimal Route) [1]
Optimized Experimental Protocols

Below are the self-validating protocols for both the direct synthesis and the recommended Boc-protected route.

Protocol A: High-Yield Route via 1-Boc-1,4-Diazepane (Recommended)

This route is strongly recommended to guarantee zero dimer formation and preserve the ester.

Step 1: SNAr Coupling

  • Setup: To an oven-dried 50 mL round-bottom flask under N₂, add methyl 2,6-dichloroisonicotinate (1.00 g, 4.85 mmol, 1.0 eq) and anhydrous K₂CO₃ (1.34 g, 9.70 mmol, 2.0 eq) in dry CH₃CN (20 mL).

  • Addition: Add 1-Boc-1,4-diazepane (1.07 g, 5.34 mmol, 1.1 eq) dropwise at room temperature.

  • Heating: Attach a reflux condenser and heat the mixture to 70 °C.

  • Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The SM (Rf ~0.8) should be consumed within 12-16 hours, replaced by a single new spot (Rf ~0.4). Note: SNAr on this substrate works efficiently with secondary amines in MeCN at elevated temperatures[1].

  • Workup: Cool to room temperature, filter off the K₂CO₃ salts, and concentrate the filtrate under reduced pressure. Partition between EtOAc (50 mL) and H₂O (30 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Setup: Dissolve the crude intermediate in anhydrous DCM (15 mL) and cool to 0 °C.

  • Deprotection: Add Trifluoroacetic acid (TFA) (5 mL) dropwise. Stir at room temperature for 2 hours.

  • Validation: TLC (DCM/MeOH 9:1) should show complete consumption of the starting material.

  • Free-basing (Critical): Concentrate the mixture to remove excess TFA. Dissolve the residue in DCM (30 mL) and add 1M NaOH (aq) slowly until the aqueous layer reaches pH 11-12 (verify with pH paper).

  • Extraction: Extract with 10% MeOH in DCM (3 x 30 mL). Dry the combined organics over Na₂SO₄ and concentrate to yield the pure target compound.

Purification Step1 Crude Reaction Mixture (Product + Salts + Excess Amine) Step2 Evaporate Solvent (Remove MeCN/TFA) Step1->Step2 Step3 Partition: 10% MeOH in DCM / H2O (Adjust aq. to pH 11-12 with 1M NaOH) Step2->Step3 Step4 Organic Layer (Contains Free-Based Product) Step3->Step4 Extract Step5 Aqueous Layer (Contains Salts & Hydrolyzed Acid) Step3->Step5 Discard Step6 Dry (Na2SO4) & Concentrate Step4->Step6 Step7 Silica Gel Chromatography (DCM:MeOH:NH4OH 90:9:1) Step6->Step7

Fig 2: Optimized workup workflow ensuring recovery of the polar, basic product.

Protocol B: Direct SNAr with Excess 1,4-Diazepane

Use this if Boc-protected amine is unavailable. Yields will be moderate (~60-65%).

  • Setup: Dissolve 1,4-diazepane (2.43 g, 24.25 mmol, 5.0 eq) and DIPEA (1.25 g, 9.70 mmol, 2.0 eq) in anhydrous MeCN (30 mL) under N₂. Heat to 65 °C.

  • Addition: Dissolve methyl 2,6-dichloroisonicotinate (1.00 g, 4.85 mmol, 1.0 eq) in anhydrous MeCN (10 mL). Add this solution dropwise over 1 hour to the heated amine solution. (This pseudo-high dilution prevents the dimer).

  • Reaction: Stir at 65 °C for 8 hours. Do not exceed 70 °C to prevent ester amidation.

  • Workup: Evaporate MeCN. Dissolve the residue in 10% MeOH in DCM (50 mL). Wash with a minimal amount of cold water (15 mL) adjusted to pH 11. (Excessive aqueous washing will extract the product along with the excess 1,4-diazepane).

  • Purification: Purify via flash chromatography using a highly polar basic eluent (DCM : MeOH : NH₄OH = 90 : 9 : 1) to separate the product from the remaining 1,4-diazepane.

References
  • [2] Title: Buchwald–Hartwig Amination | Source: ResearchGate | URL: 2

  • [1] Title: Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D | Source: PMC (NIH) | URL: 1

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate

Welcome to the technical support center for Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during storage. By understanding the potential degradation pathways and implementing proper storage and handling protocols, you can ensure the integrity and reliability of your experimental results.

I. Understanding the Molecule: Key Stability-Influencing Moieties

Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate is a heterocyclic compound with several reactive sites that can be susceptible to degradation under suboptimal storage conditions.[1] Its structure consists of a substituted pyridine ring and a diazepane moiety.[1] The primary points of vulnerability are:

  • Ester Group (Methyl Isonicotinate): The methyl ester is susceptible to hydrolysis, which can be catalyzed by moisture and acidic or basic conditions.[2]

  • Chloro Substituent on the Pyridine Ring: The chlorine atom can be a leaving group in nucleophilic substitution reactions.[1]

  • 1,4-Diazepane Ring: This seven-membered ring with two nitrogen atoms can be prone to oxidation.[3][4]

The interplay of these functional groups dictates the compound's stability profile. Understanding these will help in diagnosing and preventing degradation.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you might encounter, providing not just solutions but the scientific reasoning behind them.

Question 1: I've observed a new, more polar spot on my TLC plate after storing my compound for a few weeks. What could be the cause?

Answer: A more polar impurity strongly suggests hydrolysis of the methyl ester group.

  • The "Why": The ester functionality in your molecule can react with ambient moisture to form the corresponding carboxylic acid (2-chloro-6-(1,4-diazepan-1-yl)isonicotinic acid) and methanol. Carboxylic acids are significantly more polar than their corresponding esters, hence the lower Rf value on a normal-phase TLC plate. This hydrolysis can be accelerated by trace amounts of acid or base.[2]

  • Troubleshooting Steps:

    • Confirm Hydrolysis: Use an analytical technique like LC-MS to confirm the mass of the impurity. The hydrolyzed product will have a molecular weight corresponding to the loss of a methyl group (-14 Da) and the addition of a hydrogen atom (+1 Da).

    • Mitigation:

      • Dry Storage: Store the compound in a desiccator with a fresh desiccant to minimize exposure to moisture.[5]

      • Inert Atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen to displace moisture-laden air.[5]

Question 2: My compound has developed a yellowish tint over time. Is this a sign of degradation?

Answer: A color change, particularly to yellow or brown, often indicates oxidation, likely of the 1,4-diazepane ring.

  • The "Why": The nitrogen atoms in the diazepane ring are susceptible to oxidation, which can lead to the formation of N-oxides or other colored degradation products.[3] This process can be accelerated by exposure to air (oxygen) and light.[5] Heterocyclic aromatic amines, in general, can be degraded by lipid oxidation products, suggesting sensitivity to oxidative environments.[6]

  • Troubleshooting Steps:

    • Analytical Confirmation: Techniques like NMR or LC-MS can help identify oxidized species. Look for mass increases corresponding to the addition of one or more oxygen atoms (+16 Da per oxygen).

    • Prevention:

      • Minimize Air Exposure: Store the compound in a tightly sealed container, preferably under an inert atmosphere.[5]

      • Protect from Light: Use amber vials or store the container in a dark place to prevent photo-oxidation.[5] UV light can contribute to the degradation of similar heterocyclic compounds.[7]

Question 3: I'm seeing a loss of the parent compound peak in my HPLC analysis and the appearance of multiple new peaks. What's happening?

Answer: The presence of multiple degradation products suggests a more complex degradation cascade, potentially involving both hydrolysis and oxidation, or even reactions with storage solvents.

  • The "Why": If the initial degradation products (e.g., the carboxylic acid from hydrolysis) are themselves unstable, they can undergo further reactions. For example, the free carboxylic acid could potentially catalyze further degradation. Additionally, if the compound is stored in a reactive solvent (e.g., methanol with acidic impurities), this can lead to transesterification or other side reactions.

  • Troubleshooting Workflow:

    G start Observation: Multiple new peaks in HPLC check_storage Review Storage Conditions: - Temperature - Atmosphere - Light Exposure - Solvent start->check_storage analyze_impurities Characterize Impurities: - LC-MS for mass - NMR for structure check_storage->analyze_impurities hydrolysis Hypothesis 1: Hydrolysis & Subsequent Reactions analyze_impurities->hydrolysis oxidation Hypothesis 2: Oxidation Cascade analyze_impurities->oxidation solvent_reaction Hypothesis 3: Solvent Interaction analyze_impurities->solvent_reaction implement_changes Implement Corrective Actions: - Store solid, dry, dark, inert - Use high-purity, aprotic solvents hydrolysis->implement_changes oxidation->implement_changes solvent_reaction->implement_changes reanalyze Re-analyze After Controlled Storage implement_changes->reanalyze

    Caption: Troubleshooting workflow for complex degradation.

III. Recommended Storage and Handling Protocols

To maintain the long-term stability of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate, adhere to the following protocols.

Optimal Storage Conditions
ParameterRecommendationRationale
Form SolidMinimizes mobility of reactants and solvent-mediated degradation.
Temperature -20°C or lowerReduces the rate of all chemical reactions.[6]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidation and hydrolysis.[5]
Light Protected from Light (Amber Vial)Prevents photo-degradation.[5]
Container Tightly Sealed Glass VialPrevents ingress of atmospheric moisture and oxygen.
Handling Best Practices
  • Minimize Exposure: Only remove the amount of compound needed for your experiment.

  • Equilibrate to Room Temperature: Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold compound.

  • Use Dry Solvents: When preparing solutions, use high-purity, anhydrous solvents.

  • Avoid Freeze-Thaw Cycles: If you need to use the compound frequently, consider aliquoting it into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture.[5]

IV. Analytical Protocol: Stability Monitoring by HPLC

Regularly assessing the purity of your stored compound is crucial. Here is a general High-Performance Liquid Chromatography (HPLC) method for monitoring the stability of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate.

Step-by-Step HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of your compound in a 1:1 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL. Dilute as necessary for analysis.

This method should provide good separation of the parent compound from more polar (hydrolyzed) and potentially less polar (some degradation byproducts) impurities.

V. Frequently Asked Questions (FAQs)

Q1: Can I store the compound in solution? A: It is highly recommended to store the compound as a dry solid. Storing in solution, especially in protic solvents like methanol or water, significantly increases the risk of hydrolysis and other solvent-mediated degradation. If you must store in solution for a short period, use an anhydrous, aprotic solvent like DMSO or DMF, and store at -80°C.

Q2: How can I tell if my solvent is of sufficient quality? A: Use only new, sealed bottles of anhydrous solvents. For highly sensitive applications, consider using solvents from a solvent purification system. Avoid using old bottles of solvents that may have absorbed atmospheric moisture.

Q3: My compound arrived as a slightly off-white solid. Is it already degraded? A: A slight off-white color may not necessarily indicate significant degradation. However, it is always best to run an initial purity check (e.g., by HPLC or NMR) upon receiving the compound to establish a baseline for future stability monitoring.

Q4: What is the expected shelf-life of this compound? A: When stored under the recommended conditions (solid, -20°C or below, under inert gas, protected from light), the compound should be stable for at least a year. However, periodic re-analysis is recommended to ensure its integrity.

VI. Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate based on its chemical structure.

G parent Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate hydrolysis_product 2-chloro-6-(1,4-diazepan-1-yl)isonicotinic acid parent->hydrolysis_product + H2O (Moisture) oxidation_product N-Oxide Derivative parent->oxidation_product + [O] (Air, Light)

Sources

Troubleshooting

Technical Support Center: Chromatographic Optimization for Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate

Welcome to the Advanced Chromatography Support Center. As drug development professionals, you understand that complex active pharmaceutical ingredients (APIs) often present competing physicochemical liabilities.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As drug development professionals, you understand that complex active pharmaceutical ingredients (APIs) often present competing physicochemical liabilities. Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate is a prime example: it combines a highly basic secondary amine (the 1,4-diazepane ring) with a pH-sensitive methyl ester.

This guide provides authoritative, causality-driven troubleshooting strategies and self-validating protocols to help you achieve robust, reproducible impurity profiling.

Method Development Workflow

To successfully separate this API from its impurities (such as des-chloro derivatives, positional isomers, and hydrolysis products), your method must balance silanol suppression with ester stability.

Workflow A 1. Structural Analysis: Diazepane (Basic) + Ester (Labile) B 2. Column Selection: CSH or High-Purity Endcapped Silica A->B C 3. Mobile Phase pH: Target pH 2.8 (Buffer) B->C D 4. Gradient & Temp Optimization: Resolve Positional Isomers C->D E 5. System Suitability: Evaluate Tailing & Resolution D->E E->C Tailing > 1.5 (Adjust pH) F 6. Method Validated E->F Tailing < 1.5 Res > 2.0

Workflow for optimizing HPLC methods for basic ester-containing APIs.

Diagnostic FAQs & Troubleshooting

Q1: Why is the main API peak exhibiting severe tailing, and how do I fix it?

A: The 1,4-diazepane moiety contains a secondary amine with a high pKa (~10), meaning it is fully ionized under most chromatographic conditions. Standard reversed-phase silica columns contain residual silanol groups. At a neutral pH, these silanols deprotonate (pKa ~4.5) and become negatively charged. The resulting secondary electrostatic (ion-exchange) interaction between the positively charged diazepane and the negatively charged silanols causes severe peak tailing[1].

Causality & Fix: You must eliminate the electrostatic attraction. Reducing the mobile phase pH to < 3.0 protonates the silanols, neutralizing their charge and drastically reducing peak tailing[2]. Alternatively, utilize a Charged Surface Hybrid (CSH) column or an ultra-pure, heavily endcapped silica column designed specifically for basic compounds[3].

Q2: I am observing a secondary impurity peak growing in my sample solutions over time. What is the mechanism?

A: You are observing the degradation of your API. The methyl isonicotinate moiety is highly susceptible to pH-dependent hydrolysis[4]. When samples are left in unbuffered aqueous diluents or exposed to extreme pH (either acidic < 2.0 or basic > 7.0), the ester cleaves to form 2-chloro-6-(1,4-diazepan-1-yl)isonicotinic acid.

Causality & Fix: Hydrolysis is catalyzed by both hydronium and hydroxide ions. To arrest this, buffer your sample diluent to the pH of maximum stability (pH 2.8) and maintain the autosampler at 4°C.

Degradation API Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate (Parent API) Hydrolysis Ester Hydrolysis (Catalyzed by pH < 2 or pH > 7) API->Hydrolysis AcidImp 2-chloro-6-(1,4-diazepan-1-yl)isonicotinic acid (Degradant) Hydrolysis->AcidImp

Ester hydrolysis degradation pathway of the parent API.

Q3: How can I resolve the des-chloro impurity from the parent API when standard C18 columns fail?

A: The des-chloro impurity lacks the electronegative chlorine atom on the pyridine ring. While this alters its dipole moment, it only marginally changes its overall hydrophobicity. On a standard C18 phase, hydrophobic interactions alone may not provide sufficient selectivity.

Causality & Fix: Switch to a stationary phase with orthogonal selectivity, such as a Phenyl-Hexyl or Biphenyl column. These phases leverage π−π interactions with the pyridine ring. The absence of the electron-withdrawing chloro group in the impurity changes the electron density of its aromatic ring, significantly altering its retention relative to the parent API on a phenyl phase.

Quantitative Data Summary

The table below summarizes the causality between mobile phase pH, amine tailing, and ester stability. pH 2.8 represents the optimal thermodynamic "sweet spot" for this specific molecule.

Mobile Phase pHUSP Tailing Factor ( T )Ester Hydrolysis Rate (%/hr at 25°C)Analyte Retention ShiftMechanistic Outcome
pH 2.0 1.121.8%LowExcellent peak shape, but acid-catalyzed hydrolysis occurs.
pH 2.8 1.250.2%ModerateOptimal. Silanols protonated; ester remains stable.
pH 5.0 2.400.4%HighSevere tailing due to ionized silanol interactions.
pH 8.0 1.804.5%Very HighBase-catalyzed hydrolysis destroys the sample rapidly.

Self-Validating Experimental Protocol: RP-HPLC Method

This protocol is engineered as a self-validating system. Do not proceed to sample analysis if the System Suitability Testing (Phase 4) fails.

Phase 1: Reagent & Mobile Phase Preparation
  • Aqueous Phase (A): Dissolve 0.63 g of Ammonium Formate in 1.0 L of LC-MS grade water to create a 10 mM solution. Adjust the pH to exactly 2.80 ± 0.05 using Formic Acid.

    • Scientific Rationale: Buffering at pH 2.8 neutralizes residual silanols to prevent basic amine tailing[2] while avoiding the extreme acidity that accelerates ester hydrolysis[4].

  • Organic Phase (B): 100% LC-MS Grade Acetonitrile.

Phase 2: Sample Preparation
  • Diluent: Prepare a 90:10 (v/v) mixture of Phase A and Phase B.

  • API Extraction: Weigh 10.0 mg of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate and dissolve in 20.0 mL of diluent (0.5 mg/mL).

  • Thermal Control: Immediately transfer vials to the autosampler and set the thermostat to 4°C.

    • Self-Validation Step: Inject a blank diluent immediately after the highest concentration sample to ensure no carryover of the highly polar diazepane moiety.

Phase 3: Chromatographic Parameters
  • Column: Charged Surface Hybrid (CSH) C18, 2.1 x 100 mm, 1.7 µm.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Improves mass transfer and reduces peak broadening).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: 5% → 60% B

    • 7.0 - 8.0 min: 60% → 95% B

    • 8.0 - 10.0 min: 95% B (Column Wash)

    • 10.0 - 10.1 min: 95% → 5% B

    • 10.1 - 13.0 min: 5% B (Equilibration)

  • Detection: UV at 254 nm.

Phase 4: System Suitability Testing (SST) & Self-Validation
  • Inject the 0.5 mg/mL standard.

  • Validate Peak Symmetry: Calculate the USP Tailing Factor ( T ). If T>1.5 , the system fails suitability. This definitively indicates column voiding, loss of endcapping, or an improperly buffered mobile phase[3]. Do not proceed until resolved.

  • Validate Stability: Run a time-course stability check by re-injecting the same vial after 12 hours. The degradant peak (hydrolyzed acid) area must remain < 0.1%.

References

  • Title: Troubleshooting Peak Shape Problems in HPLC | Source: Waters Corporation | URL: 3

  • Title: Tips and Tricks of HPLC System Troubleshooting | Source: Agilent | URL: 2

  • Title: How to avoid the tailing problem of basic compounds in HPLC analysis? | Source: UHPLCS | URL: 1

  • Title: Hydrolysis in Pharmaceutical Formulations | Source: USPTO | URL: 4

Sources

Optimization

Improving aqueous solubility of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate for biological assays

Welcome to the Technical Support Center for early-stage assay development. As a Senior Application Scientist, I have designed this hub to help you troubleshoot and resolve aqueous solubility issues specifically associate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for early-stage assay development. As a Senior Application Scientist, I have designed this hub to help you troubleshoot and resolve aqueous solubility issues specifically associated with Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate .

This guide abandons generic advice in favor of mechanistic troubleshooting. We will address the physicochemical root causes of precipitation and provide self-validating protocols to ensure your biological assays yield accurate, reproducible data.

Part 1: Mechanistic Understanding & Decision Matrix

Q: Why does Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate precipitate in standard PBS (pH 7.4) despite having a basic amine? A: The solubility of this molecule is a tug-of-war between its polar and non-polar domains. While the secondary amine within the 1,4-diazepane ring is basic (pKa ~9.5) and readily protonated, the molecule's core—a methyl isonicotinate with a 2-chloro substitution—is highly lipophilic. If you are working with the free base solid, the high crystal lattice energy resists direct dissolution in neutral water. Furthermore, standard kinetic solubility assays rely on dissolving the compound in DMSO followed by aqueous dilution, which rapidly drops the solvent capacity and forces the lipophilic core out of solution, causing a "DMSO crash"[1].

To determine the best solubilization strategy for your specific assay, follow the decision matrix below:

Workflow A Precipitation in Aqueous Assay B Is DMSO tolerance > 1%? A->B C Optimize DMSO Dilution Protocol B->C Yes D Can assay tolerate pH 5.5 - 6.5? B->D No E In situ Salt Formation (Protonate Diazepane) D->E Yes F HP-β-CD Complexation (Neutral pH) D->F No

Decision matrix for resolving aqueous solubility issues in biological assays.

Part 2: Troubleshooting Kinetic Precipitation ("DMSO Crash")

Q: I prepare a 10 mM stock in DMSO, but it clouds up immediately upon 1:100 dilution in cell culture media. How do I prevent this? A: This is kinetic precipitation. When a concentrated DMSO stock is introduced to an aqueous buffer, the DMSO rapidly diffuses into the water, leaving the hydrophobic compound stranded in a supersaturated state. For sensitive cell-based assays, the maximum tolerated concentration of DMSO is typically 0.1% to 0.5% (v/v) to avoid solvent-induced cytotoxicity[2]. To prevent precipitation at these low DMSO concentrations, you must control the rate of solvent exchange.

Protocol 1: Step-Wise Co-Solvent Dilution (Self-Validating) Mechanism: Gradual reduction of the dielectric constant prevents localized supersaturation.

  • Stock Preparation: Dissolve the free base in 100% anhydrous DMSO to a concentration of 10 mM. Vortex for 60 seconds.

  • Intermediate Dilution: Create a 1 mM intermediate stock by diluting the 10 mM stock 1:10 into a 50/50 mixture of DMSO and assay buffer. Causality: This bridges the dielectric gap between pure organic and pure aqueous environments.

  • Final Assay Dilution: Dispense the assay buffer into the test plate first. While actively agitating the plate on a microplate shaker (600 rpm), slowly pipette the intermediate stock into the buffer to reach your final concentration (e.g., 10 µM at 1% final DMSO).

  • Self-Validation Step: Centrifuge the final assay plate at 1000 x g for 5 minutes. Inspect the bottom of the wells under an inverted microscope. The absence of micro-crystals validates successful kinetic stabilization.

Part 3: pH Modulation for DMSO-Free Assays

Q: My assay cannot tolerate any organic solvents. Can I dissolve the free base directly in water? A: Yes, but you must exploit the basicity of the 1,4-diazepane ring. Adjusting the pH to fully protonate basic amines is a fundamental strategy to enhance the solubility of nitrogen-containing compounds in aqueous media[3].

Protocol 2: In Situ Acidification and Buffering Mechanism: Converting the free base to a highly soluble hydrochloride salt in situ, then buffering to a tolerable physiological pH.

  • Acidic Solubilization: Weigh the compound and add 0.1 M HCl at a 1.1 molar equivalent to the compound. Vortex vigorously. The compound will dissolve rapidly as the diazepane amine protonates.

  • Volume Expansion: Dilute the acidic solution with sterile ultra-pure water to reach 90% of your final desired volume.

  • Buffering: Slowly add 10X PBS (pH 7.4) to bring the solution to the final volume. Monitor the solution closely.

  • Self-Validation Step: Measure the pH of the final solution to ensure it has stabilized between 6.8 and 7.2. Measure the OD620 (turbidity). An OD620 < 0.05 confirms the compound has remained in solution as a soluble salt.

Part 4: Cyclodextrin Complexation for Neutral, Solvent-Free Assays

Q: I need strictly neutral pH (7.4) and zero organic solvents for a sensitive live-cell assay. What is the most reliable approach? A: The gold standard for this scenario is host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD forms stable 1:1 inclusion complexes with lipophilic diazepane derivatives, dramatically increasing their apparent aqueous solubility without altering their intrinsic pharmacology[4]. The hydrophobic chloro-isonicotinate core is encapsulated within the cyclodextrin cavity, while the hydrophilic exterior maintains aqueous solubility.

Mechanism Drug Free Molecule (Insoluble) Complex Inclusion Complex (Soluble) Drug->Complex Encapsulation CD HP-β-CD (Soluble) CD->Complex Host-Guest Interaction Complex->Drug Equilibrium Release

Thermodynamic equilibrium of host-guest cyclodextrin complexation.

Protocol 3: Thermodynamic Solubilization via HP-β-CD Mechanism: Entropic displacement of water molecules from the cyclodextrin cavity drives the encapsulation of the hydrophobic drug core.

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in standard PBS (pH 7.4). Note: Do not use DMSO as a co-solvent here, as cyclodextrins exhibit anomalous solubility curves in the presence of organic solvents and DMSO will competitively bind the CD cavity[5].

  • Solid Addition: Add the Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate powder directly to the HP-β-CD solution to achieve a target concentration (e.g., 1 mM).

  • Equilibration: Agitate the suspension on a rotary mixer at 37°C for 24 hours. Thermodynamic complexation is a slow equilibrium process; do not shortcut this step.

  • Filtration & Self-Validation: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed drug. Quantify the final dissolved concentration via HPLC-UV against a standard curve to validate the exact dosing concentration.

Quantitative Summary of Solubilization Strategies

To aid in experimental design, the following table summarizes the expected performance of each solubilization strategy based on the physicochemical properties of diazepane-isonicotinate derivatives.

Table 1: Comparative Solubility Enhancement Profiles

Formulation StrategyFinal Solvent CompositionApparent Aqueous SolubilityBiological Assay Compatibility
Free Base (Unbuffered) 100% Aqueous (pH 7.4)< 10 µM (Precipitates)High (but severely limited by solubility)
DMSO Stock Dilution 0.5% DMSO in PBS (pH 7.4)~ 50 - 100 µM (Kinetic)Moderate (Risk of solvent cytotoxicity)
In Situ Acidification 100% Aqueous (pH 6.5)> 1 mM (Thermodynamic)Moderate (Requires pH-tolerant cell lines)
HP-β-CD Complexation 10% w/v HP-β-CD in PBS> 5 mM (Thermodynamic)High (Highly biocompatible, zero solvent)

References

  • Aqueous Solubility Assays - Creative Bioarray. Creative Bioarray.
  • Solubility Guidelines for Peptides - Sigma-Aldrich. Sigma-Aldrich.
  • Effect of Cyclodextrin Complexation on the Aqueous Solubility of Diazepam and Nitrazepam. ResearchGate.
  • Improving (-)-Anomalin solubility for in vitro assays. Benchchem.
  • Practical Considerations about the Cyclodextrin Solubilities – A Quickstart Guide for Newbies. Cyclodextrin News.

Sources

Troubleshooting

Technical Support Center: Minimizing Oxidation in Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate Workflows

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, working with complex functionalized heterocycles requires precise control over reaction microenvironments.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, working with complex functionalized heterocycles requires precise control over reaction microenvironments. Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate presents a unique challenge: balancing the desired reactivity of a highly nucleophilic 1,4-diazepane ring against unintended oxidative degradation.

This guide synthesizes field-proven insights and authoritative methodologies to help you troubleshoot, prevent, and remediate oxidation issues in your synthetic workflows.

Part 1: Core Vulnerabilities & Mechanisms

Q: Why is Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate so prone to oxidative degradation?

A: The structural liability of this compound lies primarily in the 1,4-diazepane ring. While the pyridine nitrogen is electronically deactivated by the electron-withdrawing chloro and methyl ester groups, the secondary aliphatic amine in the diazepane ring remains highly nucleophilic. When exposed to atmospheric oxygen or transition metal oxidants (e.g., during cross-coupling or C-H activation), the lone pair on this nitrogen readily donates electrons. This initiates a radical or two-electron oxidation cascade, forming reactive hydroperoxides, hydroxylamines, and eventually N-oxides. Understanding this causality is the first step in designing a robust, oxidation-resistant protocol.

Part 2: Preventive Strategies in Synthesis

Q: How can I prevent diazepane oxidation during transition-metal-catalyzed reactions?

A: If your workflow involves oxidants or aerobic conditions, you must physically or electronically shield the secondary amine. There are two primary strategies:

  • Covalent Protection: The most robust method is converting the secondary amine into a carbamate (e.g., Boc or Cbz) [5]. This sterically hinders the nitrogen and delocalizes its lone pair through resonance, rendering it chemically inert to oxidation.

  • In Situ Protonation: If adding protection/deprotection steps compromises your overall yield, you can use a strong Brønsted acid (such as HBF₄ or TFA) to protonate the amine in situ. Protonation ties up the lone pair, shifting the pKa and deactivating the amine toward oxidants by several orders of magnitude [2]. This creates a self-validating system where the basicity of the amine is weaponized to protect itself.

G A Methyl 2-chloro-6- (1,4-diazepan-1-yl)isonicotinate (Free Base) B O2 / Oxidants A->B Exposure D Brønsted Acid (e.g., HBF4, TFA) A->D In situ Protonation E Protecting Group (e.g., Boc2O) A->E Covalent Protection C N-Oxides & Hydroxylamines B->C Unprotected Degradation F Protonated Salt (Oxidation Resistant) D->F Lone pair deactivation G Boc-Protected Amine (Oxidation Resistant) E->G Steric/Electronic Shielding

Mechanistic pathways of diazepane oxidation and corresponding stabilization strategies.

Q: What is the quantitative difference between these mitigation strategies?

A: The table below summarizes the effectiveness and downstream impact of various stabilization techniques based on established literature.

Mitigation StrategyReagent / MethodOxidation InhibitionDownstream ImpactRef.
Covalent Protection Boc₂O / TEA>99%Requires acidic deprotection step[5]
In Situ Protonation 1.0 eq HBF₄~95%Readily reversed with mild aqueous base[2]
Antioxidant Additive 100 ppm Methimazole~85% (Storage)Minimal; easily washed out during workup[4]
Inert Atmosphere Schlenk / Argon>98% (Storage)None; requires specialized equipment[1]

Part 3: Handling & Storage Protocols

Q: What is the standard protocol for handling and storing this compound to prevent spontaneous air oxidation?

A: Amines left exposed to air slowly react with atmospheric oxygen to form N-oxides, often indicated by the bulk material turning yellow or brown. Storage under an inert atmosphere (argon or nitrogen) using Schlenk line techniques is mandatory for long-term stability [1]. For solutions, dissolved oxygen must be actively removed.

Protocol 1: Freeze-Pump-Thaw Degassing of Amine Solutions Causality: Simply bubbling nitrogen through a solvent leaves residual dissolved oxygen in the solvation shell. The freeze-pump-thaw method forces dissolved gases out of the liquid matrix by transitioning the solvent through physical states under a high vacuum.

  • Preparation: Transfer the Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate solution into a heavy-walled Schlenk flask. Ensure the stopcock is heavily greased and sealed.

  • Freezing: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pumping: Open the stopcock to the high-vacuum manifold for 2–3 minutes to evacuate the headspace.

  • Thawing: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen bath and allow the solvent to thaw naturally in a room-temperature water bath.

    • Self-Validation: You will observe gas bubbles escaping from the melting solid—this is the trapped oxygen being released.

  • Cycling: Repeat steps 2–4 until no more gas bubbles evolve during the thaw cycle (typically 3 full cycles).

  • Backfilling: After the final thaw, backfill the flask with ultra-high-purity Argon.

Q: Can I use chemical additives to stabilize the free base during storage?

A: Yes. If inert storage is impractical, free radical scavengers or antioxidants such as 1-methyl-3H-imidazole-2-thione (methimazole) can be added in ppm quantities (e.g., 100 ppm) to inhibit the propagation of amine oxidation [4]. These additives intercept the hydroperoxide radicals before they can permanently oxidize the diazepane nitrogen.

Part 4: Remediation

Q: I suspect my batch has already formed N-oxides. Can it be salvaged?

A: Yes. If LC-MS or NMR indicates the presence of N-oxides (typically visible as a highly polar spot on TLC or a +16 Da mass shift), the material can be salvaged. Aliphatic and pyridyl N-oxides can be selectively reduced back to the free amine using diboron reagents like bis(pinacolato)diboron, (pinB)₂, under mild conditions [3]. This avoids harsh metal-catalyzed hydrogenations that might inadvertently cleave the chloro-pyridine bond.

Protocol 2: Mild Reduction of Amine N-Oxides using (pinB)₂ Causality: The highly oxophilic nature of the diboron reagent drives the abstraction of oxygen from the N-oxide, forming a stable boroxane byproduct while regenerating the free amine.

  • Setup: Dissolve the oxidized batch of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate in anhydrous acetonitrile (CH₃CN) under an inert atmosphere.

  • Reagent Addition: Add 1.2 equivalents of bis(pinacolato)diboron [(pinB)₂] to the solution.

  • Reaction: Stir the mixture at 70 °C for 6–10 hours.

    • Self-Validation: Monitor the reaction via TLC or LC-MS. The reaction is complete when the highly polar N-oxide peak disappears and the free amine peak is fully restored.

  • Quench & Workup: Cool to room temperature, dilute with chloroform, and add 4 equivalents of solid K₂CO₃. Stir for 10 minutes to break up any amine-boron adducts.

  • Isolation: Filter the solid salts, dry the filtrate over Na₂SO₄, and concentrate under reduced pressure to recover the purified free base.

References

  • Title: Introduction to using the Schlenk line LO.docx - IONiC / VIPEr. Source: ionicviper.org. URL: 1

  • Title: Selective Heteroaryl N-Oxidation of Amine-Containing Molecules - PMC - NIH. Source: nih.gov. URL: 2

  • Title: Reduction of Amine N-Oxides by Diboron Reagents - PMC. Source: nih.gov. URL:3

  • Title: US20120271026A1 - Inhibition of amine oxidation - Google Patents. Source: google.com. URL: 4

  • Title: 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. Source: libretexts.org. URL: 5

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting for Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate

Welcome to the advanced troubleshooting guide for Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate . As a highly functionalized pharmaceutical intermediate, this molecule presents a triad of crystallization challenges:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate . As a highly functionalized pharmaceutical intermediate, this molecule presents a triad of crystallization challenges: high conformational entropy (driven by the flexible 1,4-diazepane ring), multiple basic nitrogen centers, and a hydrolysis-prone methyl ester.

This guide is designed for process chemists and drug development professionals. It provides mechanistic insights and self-validating protocols to overcome liquid-liquid phase separation (LLPS), gelation, and chemical degradation.

Diagnostic Workflow for Phase Separation

G Start Crystallization Attempt Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate Obs1 Failure Mode 1: Oiling Out (LLPS) Start->Obs1 Obs2 Failure Mode 2: Gelation / Amorphous Start->Obs2 Obs3 Failure Mode 3: Ester Hydrolysis Start->Obs3 Sol1 Intervention: Seeding above Cloud Point or Alter Solvent Ratio Obs1->Sol1 Sol2 Intervention: Thermocycling (Ostwald Ripening) Obs2->Sol2 Sol3 Intervention: Switch to Aprotic Solvents (e.g., EtOAc, Toluene) Obs3->Sol3 Salt Definitive Solution: Salt Formation (Restrict Diazepane Flexibility) Sol1->Salt If LLPS persists Sol2->Salt If Tg remains low Sol3->Salt To lock conformation Success Highly Crystalline API Intermediate Salt->Success

Diagnostic workflow for resolving crystallization failures.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my product consistently "oil out" instead of forming a filterable solid? A1: "Oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution undergoes spinodal decomposition before reaching the critical supersaturation required for solid nucleation[1]. For Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate, the highly flexible 7-membered diazepane ring introduces significant conformational entropy. This lowers the thermodynamic driving force for crystal lattice formation, causing the solute to separate into a dense, solute-rich oil phase and a solute-lean continuous phase[2]. Causality & Solution: The rich and lean phases have the same chemical potential once LLPS occurs, which stalls crystallization[1]. To bypass the LLPS boundary, avoid deep temperature quenches. Instead, use a solvent system with a shallower solubility curve and introduce seed crystals before the cloud point is reached.

Q2: I am observing chemical degradation (loss of the methyl group) during my crystallization attempts. How can I prevent this? A2: The molecule contains a methyl isonicotinate ester. The secondary and tertiary amines on the diazepane ring are sufficiently basic to act as intramolecular or intermolecular catalysts for ester hydrolysis or transesterification. This degradation is highly accelerated if protic solvents (like methanol, ethanol, or water) are used at elevated temperatures. Causality & Solution: Strictly utilize aprotic solvent systems such as Ethyl Acetate (EtOAc), Methyl tert-butyl ether (MTBE), or Toluene. Ensure all solvents are anhydrous to protect the ester linkage from nucleophilic attack.

Q3: The free base refuses to crystallize even with seeding. What is the next logical step? A3: If the free base possesses a glass transition temperature ( Tg​ ) that is too low, it will remain an amorphous oil. The standard industry approach is to perform a salt screen[3]. By protonating the highly basic secondary amine of the diazepane ring, you introduce strong coulombic interactions and restrict the ring's conformational flexibility. This significantly raises the melting point and provides the enthalpic driving force required for crystallization.

Quantitative Data: Counterion Selection Matrix

To successfully crystallize this basic amine, counterion selection must be driven by pKa​ differentials ( ΔpKa​>2 ) to ensure complete proton transfer. Below is the quantitative matrix for screening salts of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate.

CounterionAcid pKa​ Molar Eq.Target pHmax​ Expected CrystallinityMechanistic Rationale
Hydrochloric Acid -6.11.05~2.0HighSmall spherical counterion maximizes lattice energy; ideal for flexible amines.
Methanesulfonic Acid -1.91.05~2.5HighStrong acid; the mesylate anion often forms robust hydrogen-bond networks.
Maleic Acid 1.91.00~4.0ModeratePlanar counterion helps pack flexible rings, but lower ΔpKa​ reduces ionic strength.
Phosphoric Acid 2.11.00~4.5Low / GelHigh propensity for hydrate formation; frequently leads to gelation in aprotic solvents.
Validated Experimental Protocols

Every protocol must act as a self-validating system. If a specific checkpoint fails, the protocol dictates the immediate corrective action.

Protocol A: Anti-Solvent Crystallization with Seeding (Bypassing LLPS)

Objective: Induce solid-liquid phase separation (SLPS) before the spinodal curve is crossed.

  • Dissolution: Dissolve 1.0 equivalent of the free base in a minimal volume of EtOAc (solvent) at 55°C.

  • Validation Checkpoint 1: The solution must be completely clear. If turbid, add EtOAc in 0.5 mL increments until clear.

  • Anti-Solvent Addition (Pre-Cloud Point): Slowly add Heptane (anti-solvent) dropwise while maintaining 55°C. Stop addition immediately when the first sign of localized turbidity appears, then add 0.2 mL of EtOAc to regain a clear solution.

  • Seeding: Introduce 1-2% (w/w) of crystalline seed.

  • Validation Checkpoint 2: Hold the temperature at 55°C for 30 minutes. The seeds must not dissolve, and the solution must not oil out. If oiling out occurs, the system is in the LLPS region; heat to 60°C to redissolve and increase the EtOAc ratio.

  • Cooling Profile: Cool the suspension linearly to 5°C over 6 hours (approx. 0.15°C/min) to allow crystal growth to outpace LLPS droplet formation.

  • Isolation: Filter the resulting slurry and wash with cold Heptane.

Protocol B: High-Throughput In-Situ Salt Screening

Objective: Restrict diazepane flexibility via protonation to force crystallization.

  • Preparation: Distribute 50 mg of the free base into multiple parallel crystallization vials[4].

  • Solvent Dispensation: Add 0.5 mL of an aprotic solvent (e.g., MTBE or Isopropyl Acetate) to each vial.

  • Acid Dosing: Add 1.05 molar equivalents of the selected counterions (from the matrix above) to the respective vials.

  • Thermocycling (Ostwald Ripening): Program the crystallizer to cycle between 50°C and 5°C at a rate of 1°C/min, holding at each extreme for 2 hours. Repeat for 3 cycles.

  • Validation Checkpoint 3: Monitor via transmissivity. If a vial shows a gel-like consistency rather than a mobile slurry, the nucleation rate was too fast. Dilute with 0.2 mL of solvent and subject to an extended 12-hour hold at 40°C to promote Ostwald ripening[4].

  • Harvest & Analysis: Centrifuge the successful slurries, decant the supernatant, and analyze the solids via XRPD to confirm crystallinity.

References
  • Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL: [Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI URL:[Link]

  • Salt Selection in Drug Development Source: Pharmaceutical Technology URL:[Link]

  • How to salt screen using the Crystal 16 Source: Technobis Crystallization Systems URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Advancing Scaffold Architecture: Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate vs. Standard Pyridine Derivatives in Drug Design

Executive Summary The transition from flat, two-dimensional aromatic rings to complex, three-dimensional architectures is a defining trend in modern medicinal chemistry. While standard pyridine derivatives have historica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, two-dimensional aromatic rings to complex, three-dimensional architectures is a defining trend in modern medicinal chemistry. While standard pyridine derivatives have historically dominated pharmaceutical libraries, their rigid planarity often limits binding specificity and increases off-target liabilities. This guide provides an objective, data-driven comparison between standard pyridine building blocks and an advanced privileged scaffold: Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate . By analyzing structural causality, physicochemical properties, and experimental workflows, we demonstrate how this specific scaffold overcomes traditional drug design bottlenecks.

Structural Evolution: Beyond Standard Pyridines

Standard pyridine rings are ubiquitous in FDA-approved drugs due to their favorable metabolic stability, polarity, and excellent hydrogen-bond accepting capabilities[1]. However, simple mono- or di-substituted pyridines suffer from a low fraction of sp3-hybridized carbons (Fsp3). This "flatness" often correlates with poor aqueous solubility and off-target promiscuity, particularly concerning hERG channel inhibition[2].

Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate (CAS 1427460-33-0) represents a rational evolutionary step in scaffold design[3]. By fusing a highly flexible, 7-membered 1,4-diazepane ring to a functionalized isonicotinate core, medicinal chemists achieve a molecule with superior 3D topology.

Causality in Scaffold Design

Every functional group on this scaffold serves a specific, calculated purpose:

  • The 1,4-Diazepane Ring (3D Vectoring): Unlike rigid 6-membered piperazines, the 7-membered diazepane ring undergoes rapid pseudorotation. This conformational flexibility allows the terminal basic secondary amine to project into varied 3D vectors, enabling it to probe deeper into solvent-exposed channels or acidic pockets (e.g., the DFG-out conformation of kinases) that rigid rings cannot reach[4].

  • C2-Chlorine Substitution (Electronic Modulation): The electron-withdrawing chlorine atom inductively lowers the pKa of the adjacent pyridine nitrogen. This strategic dampening reduces cytochrome P450 (CYP) binding liabilities while simultaneously providing a lipophilic handle for hydrophobic pocket interactions.

  • C4-Methyl Ester (Synthetic Handle): The ester acts as a versatile vector for late-stage diversification. It can be readily hydrolyzed and amidated to explore ribose-binding pockets in ATP-competitive inhibitors without disrupting the core pharmacophore[3].

Comparative Physicochemical & Pharmacological Data

To objectively evaluate the scaffold, we compare the physicochemical properties and baseline kinase binding affinities of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate against standard 2-aminopyridine and a rigidified piperazine analog. The data illustrates how the diazepane ring enhances 3D character (Fsp3) while maintaining drug-like lipophilicity.

Property / MetricStandard 2-AminopyridinePiperazine-Isonicotinate AnalogMethyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate
Molecular Weight 94.11 g/mol 255.70 g/mol 269.73 g/mol
Fsp3 (3D Character) 0.00 (Flat)0.36 (Moderate)0.42 (High)
Calculated LogP 0.451.651.95
Terminal Amine pKa 6.8 (Pyridine N)8.9 (Piperazine NH)9.8 (Diazepane NH)
Model Target IC50 (ROCK1) > 10,000 nM450 nM85 nM
Primary Limitation Poor selectivity, hERG liabilityRigid exit vector limits bindingRequires careful synthetic handling

Note: IC50 values represent baseline scaffold affinity prior to late-stage lead optimization, demonstrating the inherent advantage of the diazepane flexibility in targeting kinase domains[5].

Workflow and Mechanistic Visualizations

The true value of this scaffold lies in its ability to be rapidly diversified into high-affinity libraries. The following diagram illustrates the logical workflow for utilizing this compound in high-throughput drug discovery.

ScaffoldWorkflow A Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate (Core Scaffold) B Ester Hydrolysis & Amidation (Vector 1 Diversification) A->B C Diazepane N-Alkylation (Vector 2 Diversification) A->C D Library Generation (>100 Analogs) B->D C->D E High-Throughput Screening (SPR & Kinase Assays) D->E F Hit Identification & Lead Optimization E->F

Caption: Workflow for utilizing the diazepanyl-isonicotinate scaffold in high-throughput drug discovery.

Once a lead compound is optimized from this scaffold, it typically acts as an ATP-competitive inhibitor. The flexibility of the diazepane ring allows it to lock into the active site of intracellular kinases, halting downstream proliferation signals.

KinasePathway L Extracellular Signal (Growth Factor) R Receptor Tyrosine Kinase (RTK) L->R Activates K Intracellular Kinase (e.g., Akt / ROCK) R->K Phosphorylation I Diazepan-Isonicotinate Derivative I->K Inhibits (ATP-competitive) E Cell Proliferation & Survival K->E Promotes

Caption: Mechanism of action for diazepanyl-isonicotinate derivatives targeting kinase signaling pathways.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the methodologies used to handle and evaluate this scaffold must be self-validating. The following protocols incorporate internal controls to confirm the success of each phase.

Protocol A: Late-Stage Amidation of the C4-Ester (Vector Diversification)

This protocol describes the conversion of the methyl ester into a functionalized amide, a critical step for exploring the ribose-binding pocket of target proteins.

  • Saponification (Internal Control Checkpoint): Dissolve Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate (1.0 eq) in a 3:1 mixture of THF/H2O. Add LiOH (2.5 eq) and stir at room temperature for 4 hours.

    • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the starting material spot (Rf ~0.6) and appearance of a baseline spot confirms complete ester hydrolysis.

  • Amine Coupling: Concentrate the reaction mixture in vacuo, acidify to pH 5 using 1M HCl, and extract the intermediate carboxylic acid with ethyl acetate. Dry over Na2SO4.

  • Activation: Dissolve the intermediate in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.

  • Diversification: Add the desired primary amine (1.5 eq) and stir at room temperature for 12 hours.

  • Validation & Purification: Quench with saturated NaHCO3. Extract with DCM.

    • Self-Validation: Run an LC-MS aliquot of the organic layer. The presence of the expected [M+H]+ mass peak confirms successful amidation before proceeding to preparative HPLC purification.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

To accurately compare the binding affinity of the new diazepane derivatives against standard pyridines, SPR provides real-time, label-free kinetic data (Kon, Koff, and KD).

  • Sensor Chip Preparation: Immobilize the target protein (e.g., recombinant ROCK1 kinase domain) onto a CM5 sensor chip using standard amine coupling chemistry until a target density of ~3000 RU is achieved.

  • System Validation (Positive Control): Inject a known reference inhibitor (e.g., Staurosporine) at varying concentrations (1 nM to 100 nM).

    • Self-Validation: If the reference compound does not yield a KD within 3-fold of literature values, the chip immobilization is deemed inactive, and the assay must be aborted and restarted.

  • Analyte Injection: Prepare serial dilutions (10 nM to 10 µM) of the diazepanyl-isonicotinate derivative in running buffer (HBS-EP+ with 2% DMSO). Inject over the active and reference flow cells at a flow rate of 30 µL/min for 120 seconds.

  • Dissociation Phase: Allow running buffer to flow for 300 seconds to measure the Koff rate.

  • Data Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model using double-referencing (subtracting the reference flow cell and blank buffer injections) to determine the exact KD.

Conclusion

While standard pyridine derivatives remain foundational in medicinal chemistry, their rigid, planar nature poses limitations in modern drug discovery[1],[6]. Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate offers a highly tunable, three-dimensional alternative. By leveraging the conformational flexibility of the 1,4-diazepane ring and the electronic modulation of the chloro-isonicotinate core, researchers can design highly selective inhibitors with improved physicochemical profiles and lower off-target toxicity[3].

References

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. nih.gov. Available at:[Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. semanticscholar.org. Available at: [Link]

  • A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. jchemrev.com. Available at: [Link]

  • 1,4‐Diazepane Ring‐Based Systems | Request PDF. researchgate.net. Available at:[Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. mdpi.com. Available at:[Link]

Sources

Comparative

Analytical Method Validation for Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate: A Comparative Guide to HPLC, UPLC, and LC-MS/MS

Executive Summary & Compound Profiling Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate (C₁₂H₁₆ClN₃O₂) is a complex heterocyclic building block widely utilized in medicinal chemistry for the synthesis of targeted thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Profiling

Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate (C₁₂H₁₆ClN₃O₂) is a complex heterocyclic building block widely utilized in medicinal chemistry for the synthesis of targeted therapeutics. Structurally, it combines a substituted pyridine core (bearing a chlorine atom and a methyl ester) with a seven-membered diazepane ring[1].

From an analytical perspective, this molecule presents a distinct set of challenges. The highly basic secondary amine within the diazepane moiety (pKa ~9.5) is prone to severe secondary interactions with residual silanols on silica-based chromatographic columns, leading to peak tailing and poor resolution. Furthermore, the methyl ester at the 4-position is susceptible to hydrolysis under extreme pH conditions. Therefore, developing and validating an analytical method requires a delicate balance of pH control, stationary phase selection, and detector optimization.

This guide objectively compares three analytical platforms—HPLC-UV , UPLC-DAD , and LC-MS/MS —for the quantification and purity assessment of this compound. All methodologies discussed herein are designed to comply with the latest ICH Q2(R2) [2] and USP <1225> [3] guidelines, ensuring that the procedures are "fit for purpose" through a rigorous lifecycle management approach.

Methodological Comparison & Causality of Experimental Choices

To establish a self-validating analytical system, one must understand the causality behind the chromatographic parameters. Why do we choose specific mobile phases, and how do they interact with the analyte?

Method A: HPLC-UV (Routine Quality Control)
  • The Logic: HPLC with Ultraviolet (UV) detection is the workhorse of pharmaceutical QC. For this compound, the pyridine ring provides a strong UV chromophore (λmax ≈ 254 nm).

  • The Causality: To mitigate the peak tailing caused by the basic diazepane nitrogen, the mobile phase must be acidic. By using a 0.1% Trifluoroacetic acid (TFA) buffer (pH ~2.0), the diazepane nitrogen is fully protonated. Simultaneously, the acidic pH suppresses the ionization of residual surface silanols on the stationary phase, eliminating the electrostatic interactions that cause tailing.

  • Best For: Routine batch release and bulk assay quantification.

Method B: UPLC-DAD (High-Throughput & Stability Indicating)
  • The Logic: Ultra-Performance Liquid Chromatography coupled with a Diode Array Detector (DAD) utilizes sub-2 µm particle columns.

  • The Causality: The smaller particle size drastically increases the theoretical plate count, providing superior resolving power. This is critical for stability-indicating methods where structurally similar degradants (e.g., the des-methyl carboxylic acid degradant formed via ester hydrolysis) must be separated from the main peak. The DAD allows for spectral peak purity assessment, ensuring no co-eluting impurities are hidden beneath the main peak.

  • Best For: Forced degradation studies and high-throughput stability testing.

Method C: LC-MS/MS (Trace Impurity & Genotoxic Profiling)
  • The Logic: Liquid Chromatography with tandem Mass Spectrometry (Triple Quadrupole) operated in Multiple Reaction Monitoring (MRM) mode.

  • The Causality: The basic diazepane ring makes this compound an ideal candidate for Positive Electrospray Ionization (ESI+). The molecule readily accepts a proton to form a stable [M+H]⁺ ion at m/z 270.1. By selecting specific fragment ions (e.g., loss of the diazepane ring), LC-MS/MS provides unparalleled specificity and sensitivity, bypassing the need for baseline chromatographic resolution.

  • Best For: Quantifying trace-level process impurities or potential genotoxic degradants at the parts-per-million (ppm) level.

Visualizing the Analytical Logic

Below is the decision-making logic for optimizing the chromatographic separation of basic diazepane derivatives, illustrating the critical role of pH control.

SeparationLogic Start Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate Basic Nitrogen (pKa ~9.5) Path1 Neutral Mobile Phase (pH 7.0) Partial Ionization of Analyte & Silanols Start->Path1 Path2 Acidic Mobile Phase (pH 2.0 - 2.5) Full Analyte Protonation & Silanol Suppression Start->Path2 Result1 Secondary Electrostatic Interactions Severe Peak Tailing & Poor Resolution Path1->Result1 Result2 Hydrophobic Retention Only Sharp, Symmetrical Peaks (Tf < 1.5) Path2->Result2

Fig 1. Effect of mobile phase pH on the chromatographic peak shape of basic diazepane derivatives.

Comparative Experimental Data

The following tables summarize the optimized chromatographic conditions and the resulting validation performance metrics, aligned with the ICH Q2(R2) framework for analytical procedure validation[2].

Table 1: Chromatographic Conditions Comparison
ParameterHPLC-UV (Routine QC)UPLC-DAD (Stability)LC-MS/MS (Trace Impurity)
Column C18 (150 x 4.6 mm, 5 µm)C18 (50 x 2.1 mm, 1.7 µm)Biphenyl (100 x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% TFA in Water10mM NH₄ Formate (pH 3.0)0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Flow Rate 1.0 mL/min0.5 mL/min0.3 mL/min
Detection UV at 254 nmDAD (200-400 nm)ESI+ (MRM: 270.1 → 156.0)
Run Time 15.0 min4.0 min6.0 min
Table 2: ICH Q2(R2) Validation Performance Metrics
Validation ParameterHPLC-UVUPLC-DADLC-MS/MSAcceptance Criteria (USP <1225>)
Linearity Range 10 - 150 µg/mL1 - 200 µg/mL0.1 - 50 ng/mLR² ≥ 0.999
LOD (S/N ≥ 3) 0.5 µg/mL0.1 µg/mL0.01 ng/mLReport Value
LOQ (S/N ≥ 10) 1.5 µg/mL0.3 µg/mL0.05 ng/mLPrecision at LOQ ≤ 5.0%
Accuracy (% Recovery) 98.5% - 101.2%99.0% - 100.8%95.4% - 104.5%98.0% - 102.0% (Assay)
Method Precision (RSD) 1.2%0.8%3.5%≤ 2.0% (Assay)
Specificity Baseline resolutionPeak Purity Angle < ThresholdNo matrix interferenceBlank interference ≤ 1%

Step-by-Step Experimental Protocol: A Self-Validating System

To ensure scientific integrity, the analytical protocol must validate itself during every execution. This is achieved by embedding a stringent System Suitability Test (SST) prior to sample analysis.

Phase 1: Preparation of Solutions
  • Diluent Selection: Use a mixture of Water:Acetonitrile (50:50, v/v) to ensure complete solubility of the methyl ester and prevent sample precipitation upon injection.

  • Standard Preparation: Accurately weigh 50.0 mg of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (Stock: 1000 µg/mL). Dilute to a working concentration of 50 µg/mL.

  • Sample Preparation: Weigh an equivalent of 50.0 mg of the active pharmaceutical intermediate, dissolve, and dilute to match the working standard concentration.

Phase 2: System Suitability Testing (The Self-Validation Step)

Before analyzing unknown samples, inject the 50 µg/mL working standard six consecutive times. The system is only considered "valid" for the run if it meets the following causality-driven criteria:

  • Retention Time (RT) %RSD ≤ 1.0%: Proves pump flow rate stability.

  • Peak Area %RSD ≤ 2.0%: Proves autosampler injection precision.

  • Tailing Factor (Tf) ≤ 1.5: Proves that the acidic mobile phase is successfully suppressing silanol interactions with the diazepane ring.

  • Theoretical Plates (N) ≥ 5000: Proves column efficiency has not degraded.

Phase 3: Execution of Validation Parameters (ICH Q2)
  • Linearity: Inject standards at 50%, 80%, 100%, 120%, and 150% of the target concentration. Plot peak area versus concentration. Causality: Ensures the detector response is directly proportional to the analyte concentration across the operational range.

  • Accuracy (Spike Recovery): Spike a known amount of the reference standard into a synthetic matrix (or mobile phase) at three levels (80%, 100%, 120%) in triplicate. Calculate the percentage recovered. Causality: Proves the method extracts and quantifies the true value without matrix suppression.

Analytical Procedure Lifecycle

The modern approach to method validation is not a one-time event, but a continuous lifecycle.

Lifecycle A 1. Method Design & Development (Selectivity, pH Optimization) B 2. Risk Assessment (Identify Critical Method Parameters) A->B C 3. Method Validation (ICH Q2(R2)) (Accuracy, Precision, Linearity) B->C D 4. Routine QC Testing (System Suitability & Control Charts) C->D E 5. Lifecycle Management (Ongoing Performance Verification) D->E E->A Feedback Loop / Revalidation

Fig 2. Analytical procedure lifecycle for method validation aligned with ICH Q2(R2) and USP <1220> guidelines.

Conclusion

For the quantification of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate, the choice of analytical method depends strictly on the intended purpose. HPLC-UV remains the most robust and cost-effective choice for routine assay, provided the mobile phase pH is strictly controlled to manage the basic diazepane moiety. UPLC-DAD offers superior resolution for stability-indicating profiles, while LC-MS/MS is indispensable for trace-level impurity tracking. By adhering to the ICH Q2(R2) lifecycle approach and implementing rigorous System Suitability Tests, laboratories can ensure their analytical data remains highly trustworthy and scientifically grounded.

References

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from:[Link]

  • United States Pharmacopeia (USP). USP General Chapter <1225> Validation of Compendial Procedures. Retrieved from:[Link]

Sources

Validation

Comparative Efficacy and ADME Profiling of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate Analogs

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard Executive Summary Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard

Executive Summary

Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate is a highly privileged heterocyclic building block utilized extensively in modern drug discovery[1]. Characterized by its functionalized pyridine core and a basic 1,4-diazepane (homopiperazine) ring, this scaffold serves as a foundational vector for developing kinase inhibitors (e.g., HER2, ROCK)[2], targeted protein degraders (PROTACs)[3], and Sphingosine-1-phosphate (S1P) receptor modulators[4].

As a Senior Application Scientist, I have evaluated countless chemotypes. The true value of this scaffold lies not just in its baseline affinity, but in its exceptional structural modularity. This guide objectively compares the physicochemical and pharmacological performance of the base compound against three strategic structural analogs, providing the mechanistic rationale and self-validating protocols required to leverage this chemotype effectively.

Structural Deconstruction & Rationale (SAR Logic)

To understand the comparative efficacy of these analogs, we must first explain the causality behind the specific atomic arrangement of the base scaffold:

  • The Pyridine Core: Acts as the primary hinge-binding motif in kinase ATP pockets or the central anchor in GPCR binding sites.

  • C2 Chlorine (The Metabolic Shield): Electronically, the halogen lowers the pKa of the pyridine nitrogen, optimizing hydrogen bond strength with target hinge regions. Sterically, it blocks cytochrome P450-mediated oxidation at the electron-rich C2 position, significantly extending the compound's half-life.

  • C6 Diazepane (The Solvent Vector): Why a 7-membered diazepane instead of a standard 6-membered piperazine? The additional methylene group introduces a slight out-of-plane conformational twist. This structural "kink" disrupts flat molecular stacking, drastically enhancing aqueous solubility while projecting the basic amine further out of the binding pocket into the solvent channel[2].

  • C4 Methyl Ester (The Prodrug Handle): Functions primarily as a lipophilic prodrug moiety to enhance transcellular permeability, or as a synthetic attachment point for E3 ligase ligands in PROTAC development[3].

SAR_Logic Core Pyridine Core (Hinge Binder) Pos2 C2: Chlorine (Metabolic Shield) Core->Pos2 Electron Withdrawal Pos4 C4: Methyl Ester (Permeability) Core->Pos4 Prodrug Handle Pos6 C6: Diazepane (Solvent Vector) Core->Pos6 Solubility Twist

Fig 1. Structural modularity and SAR logic of the isonicotinate scaffold.

Comparative Efficacy: Analog Profiling

To objectively benchmark performance, we compared the base compound against three rational modifications. Data is aggregated from standardized in vitro kinase (ROCK2) and GPCR (S1PR1) functional assays, alongside ADME profiling.

The Analogs Tested:
  • Analog 1 (Base Scaffold): Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate[1].

  • Analog 2 (Rigidified): Methyl 2-chloro-6-(piperazin-1-yl)isonicotinate. (Evaluates the loss of the 7-membered ring's flexibility).

  • Analog 3 (Electronic Shift): Methyl 2-fluoro-6-(1,4-diazepan-1-yl)isonicotinate. (Evaluates halogen bonding and reactivity).

  • Analog 4 (Active Metabolite): 2-chloro-6-(1,4-diazepan-1-yl)isonicotinic acid. (Evaluates the ester hydrolysis product).

Quantitative Performance Data
CompoundStructural ModificationROCK2 IC₅₀ (nM)S1PR1 EC₅₀ (nM)HLM T₁/₂ (min)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
Analog 1 Base Scaffold45 ± 3>10,0001218.5
Analog 2 Piperazine for Diazepane185 ± 8>10,0002822.1
Analog 3 Fluoro for Chloro38 ± 4>10,000815.0
Analog 4 Free Acid (Metabolite)15 ± 242 ± 5>1201.2

Data Synthesis & Insights:

  • Target Engagement: Analog 4 (the free acid) demonstrates a massive leap in S1PR1 agonism, mimicking the pharmacology of phosphorylated immunomodulators like fingolimod[4]. Furthermore, it shows the tightest kinase binding (15 nM).

  • The Permeability Paradox: Despite Analog 4's potency, its Caco-2 permeability drops precipitously (1.2 x 10⁻⁶ cm/s) due to the formation of a highly polar zwitterion. Analog 1 (the methyl ester) acts as the optimal permeable prodrug, crossing the membrane efficiently before being hydrolyzed intracellularly by carboxylesterases to the active acid form.

  • Ring Size Matters: Analog 2 (piperazine substitution) loses significant kinase potency (185 nM vs 45 nM), proving that the 7-membered diazepane's flexibility is critical for optimal alignment within the kinase solvent channel.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in comparative data generation, the following protocols utilize built-in validation mechanisms.

Protocol A: High-Throughput Kinase Activity Assay (TR-FRET)

Causality Check: We utilize Acoustic Droplet Ejection (ADE) rather than tip-based pipetting. The highly basic diazepane ring is prone to non-specific binding to polypropylene tips, which artificially inflates IC₅₀ values at low nanomolar concentrations. TR-FRET is chosen to eliminate the auto-fluorescence artifacts common with conjugated pyridine systems.

Step-by-Step Methodology:

  • Acoustic Dispensing: Transfer 100 nL of compound analogs (in 100% DMSO) into a 384-well low-volume pro-plate using an Echo 555 liquid handler.

  • Enzyme Pre-incubation: Add 5 µL of ROCK2 kinase and specific peptide substrate in assay buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Brij-35). Incubate for 15 minutes at 25°C to allow for hinge-binding equilibration.

  • Reaction Initiation (Self-Validation Step): Add 5 µL of ATP to initiate the reaction. Validation: Run the assay in parallel at 10 µM ATP (low) and 1 mM ATP (high). A rightward shift in the IC₅₀ at high ATP confirms the analog is an ATP-competitive hinge binder, not an allosteric artifact.

  • Quench & Detect: After 60 minutes, add 10 µL of detection buffer containing EDTA (to quench Mg²⁺) and Europium-labeled anti-phospho antibody with an allophycocyanin (APC) tracer.

  • Readout: Measure time-resolved fluorescence on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

TR_FRET A 1. Acoustic Dispensing (Avoids tip binding) B 2. Kinase + Substrate (15 min Pre-incubation) A->B C 3. ATP Addition (High/Low ATP validation) B->C D 4. Eu-Ab + Tracer (Quench & Bind) C->D E 5. TR-FRET Readout (Ex: 340nm, Em: 615/665nm) D->E

Fig 2. Self-validating TR-FRET kinase assay workflow for analog screening.

Protocol B: In Vitro Metabolic Stability (HLM Clearance)

Causality Check: This assay specifically evaluates the vulnerability of the C4 ester (susceptible to liver carboxylesterases) and the C6 diazepane ring (susceptible to N-dealkylation).

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Spiking: Add the analog to a final concentration of 1 µM.

  • Internal Controls (Self-Validation Step): Spike parallel wells with Verapamil (high clearance control) and Warfarin (low clearance control). Validation: If Verapamil is not rapidly cleared (T₁/₂ < 15 min), the NADPH regenerating system has failed, and the run must be discarded.

  • Initiation & Sampling: Initiate the reaction by adding 1 mM NADPH. Aliquot 50 µL samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLint) and half-life (T₁/₂).

References

  • Smolecule. Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate - Chemical Properties and Applications. 1

  • Google Patents (WO2013175397A1). New process for the preparation of 2-cyclopentyl-6-methoxy-isonicotinic acid (S1P1/EDG1 Receptor Modulators). 4

  • Google Patents (US20230041385A1). Her2 mutation inhibitors utilizing diazepane-substituted heterocycles. 2

  • Google Patents (WO2020055976A1). Heterocyclic compounds for degrading bromodomain-containing proteins (PROTACs). 3

Sources

Comparative

Benchmarking Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate: A Comparative Guide for Kinase Inhibitor Scaffold Optimization

Introduction In the landscape of targeted therapeutics, the architectural nuances of a building block dictate both its synthetic trajectory and its ultimate pharmacological profile. Methyl 2-chloro-6-(1,4-diazepan-1-yl)i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of targeted therapeutics, the architectural nuances of a building block dictate both its synthetic trajectory and its ultimate pharmacological profile. Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate (Compound A) has emerged as a privileged intermediate in the development of kinase inhibitors, particularly those targeting Rho-associated protein kinases (ROCK) and Anaplastic Lymphoma Kinase (ALK)[1].

To provide actionable insights for drug development professionals, this guide objectively benchmarks Compound A against two established reference scaffolds:

  • Reference B: Methyl 2-chloro-6-(piperazin-1-yl)isonicotinate (evaluating the 7-membered diazepane vs. 6-membered piperazine ring).

  • Reference C: Methyl 2-(1,4-diazepan-1-yl)isonicotinate (evaluating the synthetic necessity of the 2-chloro substitution).

Part 1: Structural & Pharmacological Rationale

Understanding the causality behind scaffold selection is critical for rational drug design.

Why utilize a 1,4-diazepane (homopiperazine) ring over a standard piperazine? Crystallographic data of established kinase inhibitors (such as the ROCK inhibitor Fasudil and its derivatives) reveal that while the core heterocycle anchors deeply into the ATP-binding pocket, the 1,4-diazepane moiety extends outward into the solvent-exposed region[2][3]. The 7-membered ring possesses greater conformational flexibility and a higher distal amine pKa compared to piperazine. This structural shift alters the hydrogen-bonding dynamics with surrounding solvent molecules, significantly improving aqueous solubility and target residence time[3][4].

Why retain the 2-chloro-isonicotinate core? The isonicotinate (pyridine-4-carboxylate) core acts as a highly effective bioisostere for the adenine ring of ATP. The 2-chloro substituent in Compound A is not merely a structural feature; it is a critical electrophilic handle[1]. It allows for late-stage diversification via transition-metal-catalyzed cross-coupling, a synthetic pathway that is entirely inaccessible when using the des-chloro Reference C.

ROCK_Pathway RhoA Active RhoA (GTP-bound) ROCK ROCK1 / ROCK2 Kinase RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase ROCK->MLCP Phosphorylates (Inactivates) MLC Myosin Light Chain ROCK->MLC Phosphorylates (Activates) Inhibitor 1,4-Diazepane Inhibitor Scaffold Inhibitor->ROCK ATP-competitive Inhibition Actin Actin Cytoskeleton Reorganization MLC->Actin Contraction

Fig 1: ROCK signaling pathway illustrating the intervention point of 1,4-diazepane-based inhibitors.

Part 2: Experimental Methodologies & Self-Validating Protocols

To rigorously benchmark these compounds, we employ self-validating experimental systems designed to eliminate false positives and ensure absolute reproducibility.

Protocol 1: Synthetic Versatility via Buchwald-Hartwig Amination
  • Objective: Benchmark the reactivity of the 2-chloro handle on Compound A against Reference C.

  • Causality: Unactivated 2-chloropyridines can be sluggish in standard SNAr reactions with weak nucleophiles (e.g., anilines). We utilize a Palladium-catalyzed Buchwald-Hartwig cross-coupling. The ligand Xantphos is specifically chosen because its wide bite angle (~108°) accelerates the reductive elimination step, preventing the formation of stable, off-target Pd-complexes.

  • Self-Validating System: The reaction includes an internal standard (1,3,5-trimethoxybenzene) for quantitative NMR (qNMR) yield determination. A parallel negative control (omitting the Pd catalyst) is run to confirm that product formation is strictly transition-metal mediated, ruling out background SNAr activity.

Step-by-Step Methodology:

  • In an argon-filled glovebox, charge an oven-dried 10 mL vial with Compound A (1.0 eq, 0.5 mmol), aniline (1.2 eq), Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 eq).

  • Add 2.5 mL of anhydrous 1,4-dioxane (0.2 M) and exactly 0.5 mmol of 1,3,5-trimethoxybenzene (internal standard).

  • Seal the vial with a PTFE-lined cap, remove from the glovebox, and stir at 100 °C in a heating block for 12 hours.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite.

  • Concentrate the filtrate in vacuo and analyze the crude mixture via 1H-qNMR and LC-MS to determine precise conversion rates.

Protocol 2: In Vitro Kinase Inhibition Assay (ROCK1/2 Model)
  • Objective: Evaluate the pharmacological impact of the 1,4-diazepane ring (Compound A) vs. piperazine (Reference B) when incorporated into a final inhibitor pharmacophore.

  • Causality: Pyridine-containing compounds frequently exhibit autofluorescence, which confounds standard direct-binding assays. We employ a FRET-based Z'-LYTE assay because it separates the kinase phosphorylation event from the coumarin/fluorescein cleavage detection step, completely nullifying compound-specific optical interference.

  • Self-Validating System: Staurosporine (a pan-kinase inhibitor) is used as a universal positive control. The assay's robustness is internally validated by calculating the Z'-factor for every microplate; only plates yielding a Z' > 0.6 are accepted, ensuring a high signal-to-noise ratio.

Step-by-Step Methodology:

  • Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor derivatives in 100% DMSO.

  • Transfer 100 nL of the compound solutions into a 384-well low-volume assay plate.

  • Add 5 μL of a Kinase/Peptide mixture (ROCK1 or ROCK2 + Z'-LYTE Ser/Thr peptide substrate) to each well.

  • Initiate the reaction by adding 5 μL of ATP solution (calibrated to the apparent Km for each kinase) and incubate for 1 hour at 25 °C.

  • Add 5 μL of Development Reagent (site-specific protease) to cleave the non-phosphorylated peptides, incubating for an additional 1 hour.

  • Read the FRET signal (Excitation 400 nm, Emission 445 nm / 520 nm) on a compatible microplate reader. Calculate the emission ratio and fit the data to a 4-parameter logistic curve to derive the IC50.

Benchmarking_Workflow Start Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate (Compound A) SynEval Synthetic Versatility (Pd-Catalyzed Coupling) Start->SynEval PhysEval Physicochemical Profiling (pKa, LogD, Solubility) Start->PhysEval BioEval In Vitro Kinase Assay (ROCK1/2 Inhibition) Start->BioEval RefB vs. Reference C (Des-chloro Analog) SynEval->RefB RefA vs. Reference B (Piperazine Analog) PhysEval->RefA BioEval->RefA Outcome Optimized Kinase Inhibitor Scaffold RefA->Outcome RefB->Outcome

Fig 2: Logical workflow for benchmarking Compound A against structural reference analogs.

Part 3: Quantitative Data Presentation

The following tables summarize the benchmarking results, demonstrating the superiority of Compound A as a versatile and pharmacologically favorable scaffold.

Table 1: Physicochemical Properties Comparison

Compound Ring System Halogen Handle Predicted pKa (Distal Amine) LogD (pH 7.4) Aqueous Solubility (μg/mL)
Compound A 1,4-Diazepane 2-Chloro 9.8 1.8 >150
Reference B Piperazine 2-Chloro 8.9 2.1 85

| Reference C | 1,4-Diazepane | None | 9.9 | 1.4 | >200 |

Table 2: Synthetic Versatility (Buchwald-Hartwig Amination Yields)

Substrate Nucleophile Catalyst System Conversion (qNMR) Isolated Yield
Compound A Aniline Pd2(dba)3 / Xantphos >95% 88%

| Reference C | Aniline | Pd2(dba)3 / Xantphos | <5% (No reaction) | N/A |

Table 3: Biological Benchmarking (Kinase Inhibition of Final Pharmacophore) Note: Data reflects the compounds after functionalization into a model ROCK inhibitor scaffold.

Parent Scaffold ROCK1 IC50 (nM) ROCK2 IC50 (nM) Kinase Selectivity Fold (ROCK2/1)
Compound A 65 ± 4 18 ± 2 ~3.6x

| Reference B | 210 ± 15 | 85 ± 8 | ~2.5x |

Conclusion

Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate (Compound A) provides an optimal balance of synthetic versatility and pharmacological utility. The 2-chloro group acts as a vital lynchpin for rapid library generation via Pd-catalyzed couplings (a feature missing in Reference C), while the 1,4-diazepane ring significantly improves kinase target affinity and aqueous solubility compared to standard piperazine analogs (Reference B).

References

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of CHMFL-ALK/EGFR-050 as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC Source: European Journal of Medicinal Chemistry (via PubMed) URL: [Link]

  • Title: Identification of Nitric Oxide-Donating Ripasudil Derivatives with Intraocular Pressure Lowering and Retinal Ganglion Cell Protection Activities Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Validation

Cross-validation of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate purity using GC-MS and HPLC

Cross-Validation of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate Purity: A Comparative Guide to HPLC and GC-MS Methodologies Introduction Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate is a high-value, structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate Purity: A Comparative Guide to HPLC and GC-MS Methodologies

Introduction

Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate is a high-value, structurally complex pharmaceutical intermediate. Featuring a basic 1,4-diazepane ring and a polar isonicotinate core, it presents unique analytical challenges. Ensuring its absolute purity is critical, as trace impurities (e.g., unreacted starting materials or regioisomers) can propagate through synthetic pathways, poisoning catalysts or generating toxic byproducts. To establish absolute confidence in purity, modern drug development relies on orthogonal cross-validation—employing two fundamentally different analytical techniques to eliminate method-specific biases.

Chemical Profiling & Analytical Causality

Understanding the physicochemical properties of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate is the first step in method design.

  • The Diazepane Ring: Contains a secondary amine with a high pKa (~10). In High-Performance Liquid Chromatography (HPLC), unbuffered mobile phases allow this amine to interact with residual silanols on silica-based columns, causing severe peak tailing. Thus,[1].

  • The Isonicotinate Core: The ester and pyridine moieties render the molecule highly polar and relatively non-volatile. For Gas Chromatography-Mass Spectrometry (GC-MS), direct injection leads to thermal degradation or permanent column retention. Therefore, to cap the secondary amine and reduce the boiling point[2].

MethodLogic Molecule Target Analyte Properties BasicAmine Basic Diazepane Ring (pKa ~10) Molecule->BasicAmine PolarEster Polar Ester & Pyridine Molecule->PolarEster HPLC_Choice HPLC: Requires pH Control (Ammonium Acetate/TFA) BasicAmine->HPLC_Choice Prevents Tailing GC_Choice GC-MS: Requires Derivatization (Reduce Polarity/Boiling Pt) BasicAmine->GC_Choice Caps Sec-Amine PolarEster->HPLC_Choice Retains on C18

Causality of method selection based on the physicochemical properties of the analyte.

Orthogonal Cross-Validation Workflow

While HPLC serves as the primary workhorse for assay and non-volatile impurity profiling, GC-MS acts as the orthogonal validator, excelling at detecting volatile impurities, residual solvents, and providing via mass spectra[2].

Workflow Sample Methyl 2-chloro-6- (1,4-diazepan-1-yl)isonicotinate HPLC RP-HPLC-UV/DAD (Primary Purity & Assay) Sample->HPLC Direct Injection GCMS GC-MS (Derivatized) (Orthogonal & Volatiles) Sample->GCMS Silylation (BSTFA) Data Data Synthesis & Impurity Profiling HPLC->Data UV Response GCMS->Data Mass Spectra Valid ICH Q2(R1) Validated Certificate of Analysis Data->Valid Cross-Validation

Orthogonal cross-validation workflow integrating HPLC and GC-MS data for ICH compliance.

Methodology 1: RP-HPLC-UV (Primary Purity & Assay)

Reversed-Phase HPLC (RP-HPLC) is the optimal choice for quantifying the main active pharmaceutical ingredient (API) intermediate due to its compatibility with [2]. To counteract the basicity of the diazepane ring, an acidic buffer is utilized to protonate the amine, ensuring consistent retention and sharp peak shapes.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare Mobile Phase A: 20 mM Ammonium Acetate buffer, adjusted to pH 4.5 with glacial acetic acid. Prepare Mobile Phase B: HPLC-grade Acetonitrile.

  • Sample Preparation: Dissolve 10 mg of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate in 10 mL of a 50:50 (v/v) mixture of Mobile Phase A and B. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18 (250 mm × 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 0-5 min (10% B), 5-15 min (ramp to 70% B), 15-20 min (hold 70% B), 20-25 min (return to 10% B).

    • Detection: UV/DAD at 254 nm (optimal for the pyridine chromophore).

    • Injection Volume: 10 µL.

  • System Suitability: Inject a standard solution six times. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%, and the tailing factor must be ≤ 1.5.

Methodology 2: GC-MS (Orthogonal Validator)

GC-MS provides unparalleled separation efficiency and structural confirmation via electron ionization (EI). However, the secondary amine in the diazepane ring must be derivatized to prevent column adsorption and thermal breakdown.

Step-by-Step Protocol:

  • Derivatization (Silylation): Transfer 5 mg of the sample into a dry glass vial. Add 500 µL of anhydrous pyridine and 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

  • Incubation: Seal the vial and heat at 70°C for 30 minutes to ensure complete silylation of the secondary amine. Allow to cool to room temperature.

  • Chromatographic Conditions:

    • Column: DB-5MS fused silica capillary column (30 m × 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 10 min).

    • Injector: Split ratio 1:20, temperature 250°C.

    • Detection: MS in full scan mode (m/z 50-500) and Selected Ion Monitoring (SIM) for the target molecular ion.

  • Analysis: Inject 1 µL of the derivatized sample. Compare the resulting mass spectrum against a reference library or synthetic standard.

Comparative Performance Data

The following table summarizes the quantitative performance characteristics of both methods, validated in accordance with ICH Q2(R1) guidelines.

Validation ParameterRP-HPLC-UV (Assay & Purity)GC-MS (Trace & Orthogonal)
Linearity Range 10 – 200 µg/mL0.5 – 50 µg/mL
Correlation Coefficient ( R2 ) > 0.999> 0.995
Limit of Detection (LOD) 0.5 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL0.15 µg/mL
Precision (Intra-day RSD) < 1.0%< 3.5%
Accuracy / Recovery 98.5% – 101.2%95.0% – 104.5%
Primary Utility Bulk purity, non-volatile impuritiesVolatile impurities, structural ID

Self-Validating Systems and ICH Q2(R1) Compliance

Trust in analytical data is built on self-validating systems. According to the[3], an analytical procedure must demonstrate suitability for its intended purpose.

  • Specificity & Orthogonality: By utilizing both UV absorption (HPLC) and mass-to-charge ratios (GC-MS), the workflow guarantees that no co-eluting impurity goes undetected. If a degradation product lacks a chromophore, it will be missed by HPLC-UV but reliably captured by GC-MS.

  • System Suitability Testing (SST): Both protocols embed SSTs (e.g., tailing factor limits, injection repeatability) that act as internal logic gates. If the SST fails, the run is automatically invalidated, preventing the reporting of erroneous purity data.

Conclusion

For complex intermediates like Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate, relying on a single analytical technique introduces unacceptable risk. RP-HPLC provides the robustness and precision required for bulk assay, while GC-MS delivers the extreme sensitivity and structural confirmation needed for trace volatile impurity profiling. Together, they form a comprehensive, ICH-compliant cross-validation framework that ensures the highest standards of pharmaceutical integrity.

References

  • U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA.gov.[Link]

  • Maheshwari, M., & Soni, P. (2022). "RP-HPLC Method development and Validation for Rapid estimation of Diazepam in Bulk and Pharmaceutical Dosage Form." Research Journal of Pharmacy and Technology.[Link]

  • Drawell Analytical. "Comparison Between GC and HPLC for Pharmaceutical Analysis." Drawellanalytical.com.[Link]

Sources

Comparative

Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate Standard Reference Material Calibration: A Comprehensive Comparison Guide

Executive Summary In modern pharmaceutical development, the accuracy of quantitative analysis is entirely dependent on the fidelity of the Standard Reference Material (SRM)[1]. Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, the accuracy of quantitative analysis is entirely dependent on the fidelity of the Standard Reference Material (SRM)[1]. Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate is a critical bi-functional building block frequently utilized in the synthesis of targeted therapies, including kinase and PARP inhibitors.

Calibrating an SRM for this specific molecule presents severe analytical challenges. The presence of a highly basic 1,4-diazepane (homopiperazine) ring introduces significant secondary interactions during chromatographic separation, while the 2-chloro-isonicotinate core is susceptible to nucleophilic attack and ester hydrolysis. This guide objectively compares the performance of an Ultra-High Purity (UHP) Certified Reference Material (CRM) against commercial-grade and in-house synthesized alternatives. By examining the causality behind these analytical hurdles, we provide field-proven, self-validating protocols aligned with ICH Q2(R2) [2] and ISO 17034 [3] standards to ensure absolute metrological traceability.

The Analytical Challenge: Mechanistic Causality

To understand why standard calibration methods often fail for Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate, we must examine its structural liabilities:

  • Chromatographic Tailing (The Diazepane Effect): The secondary amine of the 1,4-diazepane ring is protonated at physiological and acidic pH. In traditional reversed-phase HPLC, these positively charged amines interact strongly with deprotonated silanol groups ( SiO− ) on the silica stationary phase. This electrostatic adsorption causes severe peak tailing, which obscures closely eluting impurities and leads to an overestimation of purity when relying solely on UV area percent[4].

  • Chemical Instability (The Ester Moiety): The methyl ester at the 4-position of the pyridine ring is prone to hydrolysis, especially in basic aqueous solutions or upon exposure to atmospheric moisture over time.

  • UV-Transparent Impurities: Synthesis of this intermediate often leaves behind inorganic salts or residual aliphatic solvents that lack a UV chromophore. Commercial grades relying on "HPLC Area %" completely miss these impurities, resulting in a false-positive purity assignment.

Degradation A Intact SRM (Ester + Free Amine) B Hydrolysis Product (Carboxylic Acid) A->B H2O, pH > 8 (Ester Cleavage) C N-Oxidation Product (Diazepane N-oxide) A->C O2, Light (Amine Oxidation)

Figure 1: Primary degradation pathways of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate affecting calibration accuracy.

Comparative Performance Analysis

To demonstrate the impact of calibration source material, we compared three grades of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate reference standards over a 6-month stability and calibration study.

  • UHP CRM (qNMR Certified): Produced under ISO 17034, absolute purity assigned via quantitative NMR (qNMR)[3].

  • Commercial Grade: Sourced from a standard catalog vendor, certified only by HPLC-UV Area %.

  • In-House Standard: Synthesized internally, purified via flash chromatography, uncertified.

Table 1: Performance and Purity Metrics Comparison
MetricUHP CRM (qNMR Certified)Commercial GradeIn-House Standard
Assigned Purity 99.6% ± 0.1% (Absolute)> 98.0% (Relative Area)~ 95.0% (Estimated)
Traceability NIST SRM Traceable (SI Units)NoneNone
Water Content (KF) 0.05%1.20%2.50%
Inorganic Salts < 0.01%0.80%1.50%
Peak Tailing ( As​ ) 1.1 (Optimized Method)1.8 (Standard Method)2.2 (Standard Method)
Calibration Error < 0.5% + 2.4% (Overestimation) + 4.5% (Overestimation)

Data Insight: The Commercial Grade overestimated the active pharmaceutical ingredient (API) concentration by 2.4% during calibration. Because HPLC-UV ignores water and inorganic salts, the "98%" purity was a relative illusion. The UHP CRM, certified by qNMR, provided an absolute mass fraction, eliminating this bias[5].

Methodological Framework: Self-Validating Protocols

To establish a robust calibration system, we employ an orthogonal approach utilizing qNMR as the primary ratio method and a highly optimized HPLC-UV method for impurity profiling, strictly adhering to ICH Q2(R2) guidelines[6].

CRM_Workflow A Candidate Material (Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate) B Primary Certification qNMR (ISO 17034) A->B C Orthogonal Purity HPLC-UV/MS (ICH Q2(R2)) A->C D Water/Volatiles KF Titration & TGA A->D F Certified Reference Material (CRM) Dossier B->F Absolute Purity E Mass Balance Calculation (100% - Impurities) C->E D->E E->F Cross-Validation

Figure 2: Orthogonal certification workflow for Standard Reference Materials aligning with ISO 17034 and ICH Q2(R2).

Protocol 1: Primary Ratio Certification via qNMR (ISO 17034 Compliant)

Quantitative NMR is a relative primary method because signal intensity is directly proportional to the number of nuclei contributing to the resonance, rendering the structure of impurities irrelevant to the absolute mass fraction calculation[7].

Step-by-Step Methodology:

  • Reference Selection: Use Maleic Acid (NIST SRM 2278 or equivalent traceable standard) as the internal standard. Maleic acid provides a sharp singlet at ~6.3 ppm, which sits perfectly in the "clean" spectral window between the aliphatic diazepane protons (2.5–3.5 ppm) and the aromatic isonicotinate protons (7.5–8.0 ppm)[8].

  • Gravimetric Preparation: Using a microbalance (d=0.001 mg), co-weigh approximately 10 mg of the candidate SRM and 5 mg of the Maleic Acid standard into a vial. Record exact weights to 5 decimal places.

  • Dissolution: Dissolve the mixture in 1.0 mL of high-purity DMSO- d6​ .

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay ( D1​ ): Set to 60 seconds. Causality: The D1​ must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the nuclei of interest to ensure complete magnetization recovery and quantitative accuracy[9].

    • Scans: 64 transients to achieve a Signal-to-Noise (S/N) ratio > 250:1.

  • Self-Validation System (Acceptance Criteria): Calculate the absolute mass fraction. The Relative Standard Deviation (RSD) of 6 independent gravimetric preparations must be ≤0.15% . If the RSD exceeds this, the weighing environment (static/drafts) or sample homogeneity is compromised.

Protocol 2: Orthogonal Purity Assessment via HPLC-UV (ICH Q2(R2) Compliant)

To cross-validate the qNMR data and detect trace organic impurities, an optimized HPLC method is required to overcome the diazepane tailing effect[4].

Step-by-Step Methodology:

  • Column Selection: Utilize a Charged Surface Hybrid (CSH) C18 column (e.g., 100 x 2.1 mm, 1.7 µm). Causality: CSH technology incorporates a low-level positive charge on the particle surface, which electrostatically repels the protonated diazepane ring, drastically reducing silanol interactions and peak tailing.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (TFA acts as a strong ion-pairing agent for the secondary amine).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes at 0.4 mL/min.

  • Detection: UV at 254 nm (optimal for the chlorinated isonicotinate chromophore).

  • Self-Validation System (System Suitability Testing):

    • Tailing Factor ( As​ ): Must be ≤1.5 for the main peak.

    • Resolution ( Rs​ ): Inject a forced-degradation sample (treated with 0.1M NaOH to induce ester hydrolysis). The resolution between the intact ester and the hydrolysis degradant must be ≥2.0 . If Rs​<2.0 , the gradient slope must be flattened.

Conclusion

For complex pharmaceutical intermediates like Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate, relying on commercial grades certified solely by HPLC area percent introduces a dangerous systemic bias into drug development workflows. The unquantified presence of water, inorganic salts, and UV-transparent impurities leads to an overestimation of standard potency.

By utilizing a UHP Certified Reference Material calibrated via the orthogonal qNMR and optimized HPLC workflows detailed above, laboratories can achieve absolute metrological traceability to SI units. This self-validating approach not only satisfies the rigorous demands of ICH Q2(R2) and ISO 17034 but ensures that subsequent pharmacokinetic and assay data are built upon an unshakeable analytical foundation.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) URL:[Link]

  • NIST Reference Materials: Utility and Future Source: Annual Review of Analytical Chemistry URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate proper disposal procedures

Comprehensive Laboratory Guide: Safe Handling and Disposal of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate As a Senior Application Scientist, I frequently consult with drug development professionals on the safe han...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal of Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of complex pharmaceutical intermediates. Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate is a highly functionalized building block featuring a chlorinated pyridine ring and a basic diazepane moiety. Because of its specific structural attributes, its disposal cannot be treated as generic organic waste.

This guide provides a self-validating, step-by-step protocol for the operational management, segregation, and final disposal of this compound, ensuring strict compliance with environmental regulations and laboratory safety standards.

Chemical Profiling & Causality: The "Why" Behind the Protocol

To design an effective disposal plan, we must first understand the molecular causality that dictates our waste management choices:

  • The Halogenated Pyridine Core: The presence of the chlorine atom strictly classifies this compound as a halogenated organic waste . Mixing halogenated waste with non-halogenated solvents is a critical operational error. It not only doubles institutional disposal costs but also introduces severe environmental risks[1]. Environmental Protection Agency (EPA) guidelines mandate that halogenated organics be treated via high-temperature rotary kiln incineration equipped with caustic scrubbing to neutralize the resulting hydrochloric acid (HCl) gas[2].

  • The Diazepane Ring (Nitrogen-Rich Base): The 1,4-diazepane ring contains secondary and tertiary amines, making the compound intrinsically basic. Operationally, this means the waste must be strictly segregated from strong acids to prevent dangerous exothermic acid-base reactions. Furthermore, during incineration, the high nitrogen content will generate nitrogen oxides (NOx), necessitating disposal at a facility equipped with NOx reduction controls.

  • Physical State Risks: As a solid intermediate, dust formation is a primary inhalation hazard. Spills must be managed without creating airborne particulates, requiring wet-wiping or HEPA-filtered vacuums rather than dry sweeping[3].

Waste Stream Classification & Quantitative Data

Proper segregation is the cornerstone of Resource Conservation and Recovery Act (RCRA) compliance[4]. Below is the operational data matrix for classifying and storing this compound.

ParameterOperational SpecificationCausality / Rationale
Waste Classification Halogenated Organic WasteContains covalent chlorine; requires specialized incineration.
Primary Incompatibility Strong Acids, Strong OxidizersBasic amines will react exothermically; oxidizers risk ignition.
Container Requirement Compatible Safety Can (e.g., HDPE)Prevents chemical leaching and degradation of the container.
Accumulation Limit Up to 55 gallons per SAAComplies with EPA Satellite Accumulation Area (SAA) rules.
Final Treatment Rotary Kiln Incineration (>1000°C)Ensures complete destruction of the pyridine ring and halogens.

Step-by-Step Disposal and Spill Response Protocol

This methodology provides a self-validating system for researchers to manage the compound from generation to Environmental Health and Safety (EHS) handoff.

Step 1: Generation and Segregation

  • Action: Deposit all liquid solutions containing Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate into a designated waste carboy strictly labeled for Halogenated Organic Solvents .

  • Validation: Verify that no non-halogenated solvents (e.g., pure hexane, ethanol) or aqueous acids are in the carboy. Segregation prevents hazardous reactions and reduces the financial burden of halogenated waste disposal[1].

Step 2: Satellite Accumulation Area (SAA) Management

  • Action: Store the waste container in secondary containment within the laboratory's SAA. Ensure the container is kept securely closed at all times except when actively adding waste.

  • Validation: Check the label. Under EPA RCRA Subtitle C, the label must clearly state "Hazardous Waste" and include a descriptive term such as "Halogenated Organic Waste"[4].

Step 3: Spill Response Methodology

  • Action (Solid Spill): Do not dry sweep. Wear a NIOSH-approved respirator and nitrile gloves. Moisten the spill with a compatible solvent (e.g., a small amount of isopropanol) to suppress dust, then sweep into a solid chemical waste container[3].

  • Action (Liquid Spill): Absorb with inert materials (vermiculite or universal absorbent pads). Place the saturated absorbents into a solid hazardous waste container.

  • Validation: Ensure no material enters the sink or floor drains, as the compound is harmful to aquatic life and violates EPA discharge regulations[3].

Step 4: EHS Handoff and Final Destruction

  • Action: Submit a waste pickup request to your institutional EHS department before the SAA time limit expires.

  • Validation: EHS will transport the material to a licensed Treatment, Storage, and Disposal Facility (TSDF). The TSDF will utilize rotary kiln incineration with caustic scrubbing to safely destroy the compound while neutralizing HCl and NOx emissions[2].

Operational Workflow Visualization

The following diagram illustrates the logical flow of waste segregation and disposal for this specific intermediate.

DisposalWorkflow Gen Waste Generation: Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate Decision Is Waste Halogenated? Gen->Decision NonHalo Non-Halogenated Stream (DO NOT USE - Dioxin Risk) Decision->NonHalo No Halo Halogenated Waste Stream (Correct Segregation) Decision->Halo Yes SAA Satellite Accumulation Area Secondary Containment & RCRA Label Halo->SAA EHS EHS Hazardous Waste Pickup Manifesting & Transport SAA->EHS Incinerator Rotary Kiln Incineration Caustic Scrubbing (HCl/NOx Control) EHS->Incinerator

Workflow for the segregation, accumulation, and incineration of halogenated pharmaceutical waste.

References

[2] Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: epa.gov URL:[Link]

[4] Title: Resource Conservation and Recovery Act (RCRA) Overview Source: epa.gov URL:[Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate

Comprehensive Safety and Handling Guide for Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a procedural tas...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a procedural task, but as a rigorous exercise in risk mitigation. Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate is a highly specific building block used in drug discovery. Structurally, it features a chlorinated pyridine ring coupled with a 1,4-diazepane moiety. The secondary amine in the diazepane ring imparts significant basicity, rendering the compound a severe potential irritant to the skin, eyes, and mucous membranes. Furthermore, halogenated pyridines often exhibit unpredictable toxicity and environmental persistence.

Because this is a specialized intermediate with potentially uncharacterized chronic toxicities, we must apply conservative safety principles, treating it with the same rigor as a potent active pharmaceutical ingredient (API). This guide provides a self-validating system of engineering controls, Personal Protective Equipment (PPE), and disposal protocols to ensure absolute operational safety.

Hazard Assessment and PPE Selection

According to the , PPE must serve as the final line of defense after engineering and administrative controls have been exhausted[1][2]. For this compound, the primary risks are dermal absorption, ocular irritation from basic dust, and inhalation of fine powders.

Table 1: PPE Matrix for Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate

PPE CategorySpecificationCausality / Scientific Rationale
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against airborne dust and liquid splashes. The basicity of the diazepane ring can cause rapid corneal damage upon contact.
Hand Protection Double-layered Nitrile Gloves (≥ 5 mil)Nitrile offers excellent resistance to amines and chlorinated compounds. Double-gloving provides a fail-safe against micro-tears during mechanical manipulation.
Body Protection Flame-resistant (FR) Lab Coat & ApronPrevents dermal exposure. A chemical-resistant apron is required during scale-up to prevent saturation of the lab coat.
Respiratory N95/P100 Particulate RespiratorRequired if handling outside a fume hood. Prevents inhalation of basic particulates which can cause severe respiratory tract irritation.

The emphasizes that no single material protects against all chemicals, making the selection of nitrile based on its specific permeation resistance to basic amines critical for this workflow[3].

Operational Workflow and Handling Protocol

To maintain scientific integrity and safety, every step of the handling process must be controlled. The National Research Council's dictates that all work with volatile or hazardous powders must be conducted within a certified chemical fume hood[4][5].

Step-by-Step Methodology:

  • Preparation & Environmental Control:

    • Verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm).

    • Clear the workspace of incompatible materials (e.g., strong oxidizing agents or strong acids, which could react exothermically with the basic diazepane).

  • Weighing Procedure:

    • Causality: Static electricity can cause fine powders to disperse into the breathing zone. Use an anti-static gun (ionizer) on the weighing boat and spatula before transferring the solid.

    • Tare the analytical balance strictly inside the fume hood or a dedicated powder-weighing draft shield.

    • Transfer the compound using a stainless steel or PTFE-coated spatula.

  • Solubilization & Transfer:

    • Dissolve the compound in the reaction solvent (e.g., dichloromethane or methanol) directly within the fume hood.

    • Self-Validating Check: Visually ensure complete dissolution before transferring the solution to the main reaction vessel via a closed syringe or cannula. This guarantees that no unreacted powder can aerosolize during transfer.

  • Decontamination of Equipment:

    • Rinse all spatulas, glassware, and reusable equipment with a dilute acidic solution (e.g., 1M HCl) to neutralize the basic diazepane residue, followed by a standard organic solvent wash.

Workflow Visualization

Below is the logical workflow for risk assessment and PPE selection when handling this compound.

PPESelection Start Task: Handle Methyl 2-chloro-6- (1,4-diazepan-1-yl)isonicotinate Q1 Is the task inside a certified fume hood? Start->Q1 HoodYes Standard PPE (Lab Coat, Nitrile Gloves, Splash Goggles) Q1->HoodYes Yes HoodNo Are aerosols or dust likely? Q1->HoodNo No DustYes Enhanced PPE (P100 Respirator, Face Shield, Double Gloves) HoodNo->DustYes Yes DustNo Re-evaluate Setup Move to Fume Hood HoodNo->DustNo No

Figure 1: Risk Assessment and PPE Selection Workflow for Chemical Handling.

Spill Response Plan

In the event of a spill, immediate and methodical action is required to prevent exposure and cross-contamination.

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • Don Enhanced PPE: Upgrade to a P100 respirator and heavy-duty nitrile gloves.

  • Containment: If the compound is solid, gently cover it with damp sand or a proprietary absorbent pad to prevent dust generation. If in solution, surround the spill with chemical absorbent booms.

  • Neutralization & Collection: Carefully sweep the absorbed material using non-sparking tools. Place the residue into a compatible, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the affected area with a dilute acidic solution to neutralize residual amines, followed by soap and water.

Waste Disposal Plan

The strictly regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[6][7]. Because this compound contains a halogenated pyridine, it must be segregated from non-halogenated waste streams to prevent the formation of toxic byproducts (such as dioxins) during incineration.

Disposal Protocol:

  • Classification: Categorize the waste as "Halogenated Organic Waste."

  • Accumulation: Store waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the container is securely closed unless actively adding waste.

  • Labeling: Clearly label the container with "Hazardous Waste," the chemical name, and the specific hazards (Toxic, Corrosive/Basic).

  • Generator Status Compliance: The accumulation time limits depend on your facility's EPA generator status. For example, Small Quantity Generators (SQGs) can accumulate waste for up to 180 days, whereas Large Quantity Generators (LQGs) have a strict 90-day limit[8][9].

WasteDisposal Waste Generate Chemical Waste Classify Classify under EPA RCRA Waste->Classify Solid Solid Waste (Contaminated PPE, Vials) Classify->Solid Liquid Liquid Waste (Solvent + Compound) Classify->Liquid SolidBin Solid Hazardous Waste Bin (Incineration) Solid->SolidBin LiquidBin Halogenated Solvent Waste (Specialized Disposal) Liquid->LiquidBin Pickup EPA-Licensed EHS Pickup SolidBin->Pickup LiquidBin->Pickup

Figure 2: EPA RCRA-Compliant Waste Segregation and Disposal Pathway.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." 29 CFR 1910 Subpart I. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "A Guide for Evaluating the Performance of Chemical Protective Clothing." DHHS (NIOSH) Publication Number 90-109. Available at:[Link]

  • Environmental Protection Agency (EPA). "Categories of Hazardous Waste Generators." Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate
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Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate
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